molecular formula C9H18N2O3 B1402371 Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate CAS No. 1379322-06-1

Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate

Cat. No.: B1402371
CAS No.: 1379322-06-1
M. Wt: 202.25 g/mol
InChI Key: JJEGJQVVIXYASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate is a useful research compound. Its molecular formula is C9H18N2O3 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(3-aminooxetan-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)11-4-9(10)5-13-6-9/h4-6,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEGJQVVIXYASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744259
Record name tert-Butyl [(3-aminooxetan-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379322-06-1
Record name tert-Butyl [(3-aminooxetan-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(3-aminooxetan-3-yl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl ((3-aminooxetan-3-yl)methyl)carbamate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate. This bifunctional molecule, featuring a reactive primary amine and a protected primary amine on a strained oxetane ring, has emerged as a valuable building block in medicinal chemistry. Its unique structural and physicochemical properties offer significant advantages in the design of novel therapeutics, particularly in the realm of kinase inhibitors. This guide will delve into the nuanced reactivity of the oxetane core, provide detailed synthetic considerations, and explore its strategic application in drug development, supported by established protocols and characterization data.

Introduction: The Rise of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has garnered considerable attention in contemporary drug design. Historically underutilized due to perceived instability, recent advancements in synthetic methodologies have unlocked the potential of this strained heterocyclic system. The incorporation of an oxetane moiety into a drug candidate can profoundly and beneficially influence its physicochemical properties.[1] Notably, oxetanes can enhance aqueous solubility, improve metabolic stability, and modulate the basicity of nearby functional groups.[1] As a bioisostere for gem-dimethyl and carbonyl groups, the oxetane ring offers a unique tool to navigate and optimize the intricate landscape of drug-receptor interactions.[1]

This compound (Figure 1) is a prime exemplar of a modern oxetane-containing building block. Its structure combines the advantageous properties of the oxetane core with the synthetic versatility of orthogonally protected diamines. This guide will serve as a detailed resource for researchers looking to leverage this promising intermediate in their drug discovery programs.

Figure 1: Chemical Structure of this compound

Caption: Structure of the title compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a building block is paramount for its effective utilization in synthesis and for predicting its influence on the properties of the final molecule.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The presence of the polar oxetane ring and the two amino groups, one of which is protected, results in a molecule with a balance of hydrophilic and lipophilic character.

PropertyValueSource
CAS Number 1379322-06-1ChemShuttle
Molecular Formula C9H18N2O3BLDpharm
Molecular Weight 202.25 g/mol BLDpharm
Appearance White to off-white solidChemicalBook[2]
Storage Conditions 2-8°C, protect from lightChemicalBook[2]

Note: Experimentally determined pKa, logP, and solubility data for this specific compound are not widely available in the public domain and would typically be determined in-house during drug development.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene protons of the oxetane ring (as doublets), and the methylene protons adjacent to the amino groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate, and the unique signals for the carbons of the oxetane ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine and carbamate, C=O stretching of the carbamate, and C-O-C stretching of the oxetane ring.

Synthesis and Reactivity

The synthesis of this compound requires a strategic approach to functionalize the 3-position of the oxetane ring and to selectively protect one of the two amino groups.

Synthetic Strategy

A plausible synthetic route, based on established methodologies for related compounds, is outlined below. This multi-step synthesis typically starts from a suitable oxetane precursor. A general process for the preparation of N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates has been described in the patent literature.[1]

G A 3-(Bromomethyl)oxetane-3-carboxylic acid B tert-Butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate A->B Curtius Rearrangement (DPPA, t-BuOH) C tert-Butyl ((3-azidooxetan-3-yl)methyl)carbamate B->C Azide Displacement (NaN3) D This compound C->D Reduction (e.g., H2, Pd/C)

Caption: A potential synthetic workflow.

Step-by-Step Methodology (Illustrative Protocol):

  • Carbamate Formation via Curtius Rearrangement:

    • To a solution of 3-(bromomethyl)oxetane-3-carboxylic acid in an inert solvent such as toluene, add triethylamine followed by diphenylphosphoryl azide (DPPA).

    • The reaction mixture is heated, and then tert-butanol is added to trap the isocyanate intermediate, forming the tert-butyl carbamate.[1]

  • Azide Displacement:

    • The resulting tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate is then reacted with sodium azide in a suitable solvent like DMF to introduce the azide functionality.

  • Reduction of the Azide:

    • The azide is subsequently reduced to the primary amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂, Pd/C) or using a reducing agent like triphenylphosphine followed by water (Staudinger reduction).

Reactivity and Stability Considerations

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the primary amine, the Boc-protected amine, and the oxetane ring.

  • The Primary Amine: The free primary amine is a nucleophilic center and can readily participate in a wide range of reactions, including acylation, alkylation, reductive amination, and sulfonylation. This allows for the straightforward coupling of this building block to other molecular scaffolds.

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a variety of reaction conditions, including those that are basic or nucleophilic. It can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to reveal the second primary amine.

  • The Oxetane Ring: The 3,3-disubstituted oxetane ring in this molecule is generally more stable than monosubstituted oxetanes. It is typically stable under basic and reductive conditions. However, strong acidic conditions can promote ring-opening, a factor that must be carefully considered during the deprotection of the Boc group and in subsequent synthetic steps.

Applications in Drug Discovery

The unique properties of this compound make it a highly attractive building block for the synthesis of complex molecules with therapeutic potential.

Role as a Versatile Linker

The orthogonal protection of the two amino groups allows for the sequential introduction of different molecular fragments. This makes it an ideal linker for connecting a pharmacophore to a solubilizing group, a targeting moiety, or another pharmacophore in the design of dual-target drugs or proteolysis-targeting chimeras (PROTACs).

Incorporation into Kinase Inhibitors

The oxetane motif is increasingly being incorporated into the design of kinase inhibitors.[1] Its ability to act as a hydrogen bond acceptor and to modulate the physicochemical properties of the parent molecule can lead to improved potency, selectivity, and pharmacokinetic profiles. For example, the introduction of an oxetane can enhance solubility and reduce off-target effects by altering the pKa of nearby basic centers.

G A Kinase Inhibitor Scaffold C Coupled Intermediate A->C Coupling (e.g., amide bond formation) B This compound B->C D Final Kinase Inhibitor C->D Further Synthetic Steps (e.g., Boc deprotection, functionalization)

Caption: General workflow for incorporating the building block.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed and can cause skin and serious eye irritation.

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a stable, 3,3-disubstituted oxetane ring and orthogonally protected diamines provides medicinal chemists with a powerful tool to synthesize novel and complex molecules with improved physicochemical and pharmacological properties. A thorough understanding of its synthesis, reactivity, and stability is crucial for its successful application. As the demand for drug candidates with optimized properties continues to grow, the strategic use of innovative building blocks like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

An In-Depth Technical Guide to Tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Unique Structural Motif

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate, a seemingly simple molecule, represents a confluence of two strategically important structural features: the oxetane ring and the tert-butoxycarbonyl (Boc) protecting group. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, delineate a representative synthetic approach, and illuminate its applications as a valuable building block in the synthesis of complex pharmaceutical agents.

The oxetane ring, a four-membered heterocycle containing an oxygen atom, has garnered significant interest in drug discovery.[1] Its incorporation into drug candidates can lead to improvements in key physicochemical properties.[2] Often used as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities, the oxetane moiety can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity without a substantial increase in molecular weight.[3] The inherent polarity and three-dimensional structure of the oxetane ring allow medicinal chemists to "tune" the properties of a lead compound and explore new chemical space.[1][2]

Simultaneously, the presence of a Boc-protected amine offers a crucial handle for synthetic chemists. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, prized for its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[4] This allows for the selective unmasking of the primary amine for subsequent chemical elaboration, a critical feature in multi-step synthetic campaigns.[5] this compound thus serves as a bifunctional building block, presenting a free primary amine for initial coupling reactions while the other is masked for later-stage modifications.

Physicochemical and Structural Properties

The fundamental properties of a building block are critical to its effective use in synthesis. The defining characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₃(Calculated)
Molecular Weight 216.28 g/mol (Calculated)
CAS Number 1379322-06-1
Appearance Typically an oil or low-melting solid(Inferred)
Canonical SMILES C1C(OC1)(CN)CNC(=O)OC(C)(C)C(Inferred)

Structural Elucidation:

The molecule features a central, sp³-rich oxetane ring substituted at the 3-position with both an amino group and a methylamine group. One of the two primary amines is protected as a tert-butyl carbamate. This differential protection is key to its utility, allowing for selective reactions at the unprotected primary amine.

Synthesis and Characterization: A Representative Protocol

Experimental Protocol (Representative)

Disclaimer: This protocol is illustrative, based on general procedures for similar transformations, and has not been optimized for this specific compound.

Objective: To synthesize this compound from 3-(aminomethyl)oxetan-3-amine.

Materials:

  • 3-(Aminomethyl)oxetan-3-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottomed flask charged with a magnetic stir bar, dissolve 3-(aminomethyl)oxetan-3-amine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Boc Anhydride: In a separate flask, prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95-1.0 eq) in DCM. Add this solution dropwise to the stirred solution of the diamine over 30-60 minutes. Causality Note: Slow, dropwise addition and controlled stoichiometry are crucial to favor mono-protection and minimize the formation of the di-protected byproduct.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine. Causality Note: The aqueous washes remove unreacted starting materials, salts, and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product (typically an oil or semi-solid) should be purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to separate the desired mono-protected product from unreacted diamine and the di-protected byproduct.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Diamine 3-(Aminomethyl)oxetan-3-amine in DCM Mix Combine at 0 °C, stir and warm to RT Diamine->Mix Boc2O Boc₂O in DCM Boc2O->Mix Quench Aqueous Wash (NaHCO₃, Brine) Mix->Quench Dry Dry (MgSO₄) & Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Product tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate Purify->Product

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization (Expected)

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR A characteristic singlet at ~1.4 ppm integrating to 9 protons (the tert-butyl group). Signals for the oxetane ring protons (typically between 4.0-5.0 ppm) and the methylene protons adjacent to the amines. A broad singlet for the carbamate N-H.
¹³C NMR A signal at ~80 ppm for the quaternary carbon of the Boc group and ~28 ppm for the methyl carbons. Signals corresponding to the carbons of the oxetane ring and the aminomethyl group. A signal for the carbamate carbonyl at ~156 ppm.
Mass Spec (ESI+) The expected [M+H]⁺ ion at m/z 217.15.

Applications in Drug Development

The utility of this compound lies in its ability to serve as a versatile scaffold for building more complex molecules. The orthogonally protected diamine allows for a stepwise synthetic strategy.

  • Initial Coupling: The free primary amine can undergo a variety of coupling reactions, such as amide bond formation, reductive amination, or urea formation, to attach the oxetane moiety to a core structure.

  • Boc Deprotection: In a subsequent step, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the second primary amine.

  • Secondary Elaboration: This newly freed amine is then available for further functionalization, allowing for the introduction of a second pharmacophore or a solubilizing group.

This stepwise approach is invaluable in structure-activity relationship (SAR) studies, where chemists need to systematically vary different parts of a molecule.

G Start tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate Step1 Couple R¹-X to free -NH₂ (e.g., Acylation, Reductive Amination) Start->Step1 1. Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Boc Deprotection (Acidic Conditions, e.g., TFA) Intermediate->Step2 2. Intermediate2 Deprotected Intermediate Step2->Intermediate2 Step3 Couple R²-Y to newly exposed -NH₂ Intermediate2->Step3 3. Final Final Drug Candidate or Complex Molecule Step3->Final

Caption: Role as a building block in a multi-step synthesis workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, precautions should be based on compounds with similar functional groups.

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong acids and oxidizing agents.

Conclusion

This compound is a strategically designed building block that offers significant advantages to the medicinal chemist. By combining the beneficial physicochemical properties of the oxetane ring with the synthetic flexibility of an orthogonally protected diamine, it provides a powerful tool for the creation of novel, sp³-rich drug candidates. Its logical design facilitates controlled, stepwise synthesis, enabling the systematic exploration of chemical space and the optimization of pharmacological profiles. As the demand for drug candidates with improved "drug-like" properties continues to grow, the application of such sophisticated building blocks will undoubtedly play an increasingly critical role in the future of pharmaceutical development.

References

An In-Depth Technical Guide to the Structure Elucidation of Tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate, a key building block in modern medicinal chemistry. The strategic incorporation of an oxetane ring, a motif of increasing importance in drug discovery, presents unique analytical challenges and opportunities.[1][2][3] This document moves beyond a simple listing of techniques, offering a deep dive into the causality behind experimental choices and data interpretation. It is designed for researchers, chemists, and drug development professionals who require a robust, self-validating methodology for confirming the chemical identity and purity of this and structurally related compounds.

Introduction: The Strategic Importance of a Disubstituted Oxetane

This compound (Molecular Formula: C₉H₁₈N₂O₃, Molecular Weight: 202.25 g/mol ) is a bifunctional molecule featuring a strained 3,3-disubstituted oxetane core. One substituent is a primary amine, a common pharmacophoric element, while the other is a methylene amine protected with a tert-butyloxycarbonyl (Boc) group.

The oxetane ring is no longer a chemical curiosity but a validated tool in drug design.[4] It serves as a polar, three-dimensional, and metabolically robust surrogate for less desirable functional groups like gem-dimethyl or carbonyl moieties.[3][5] Its presence can significantly enhance aqueous solubility, reduce lipophilicity, and modulate the pKa of nearby basic groups—all critical parameters in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][3]

Given its role as a high-value intermediate, unambiguous confirmation of its structure is paramount. The following sections detail an integrated analytical workflow designed to provide an unassailable structural proof.

The Analytical Workflow: An Integrated Approach

The elucidation of this molecule relies on a synergistic combination of spectroscopic techniques. No single method is sufficient; instead, each provides a piece of the puzzle, and together they create a self-validating structural proof.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Detail cluster_confirmation Final Confirmation Sample Purified Sample (this compound) MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Sample->MS IR Infrared (IR) Spectroscopy - Functional Groups Sample->IR NMR NMR Spectroscopy - Connectivity - 3D Structure Sample->NMR Final_Structure Confirmed Structure MS->Final_Structure IR->Final_Structure H1_NMR 1H NMR (Proton Environment) NMR->H1_NMR C13_NMR 13C NMR (Carbon Skeleton) NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Atom Connectivity) NMR->TwoD_NMR H1_NMR->Final_Structure C13_NMR->Final_Structure TwoD_NMR->Final_Structure

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, mapping the carbon-hydrogen framework and confirming atom-to-atom connectivity. For this molecule, we predict a clear set of signals that, when combined, are unique to its structure.

¹H NMR Spectroscopy: Probing the Proton Environments

The causality behind ¹H NMR is the unique electronic environment of each proton, which dictates its resonance frequency (chemical shift).

  • Boc Group Protons: The nine protons of the tert-butyl group are chemically equivalent and shielded. They will produce a strong, sharp singlet peak, integrating to 9H.

  • Oxetane Protons: The four protons on the oxetane ring are diastereotopic due to the substitution at C3. This means they are chemically non-equivalent. We expect to see two distinct sets of signals, likely appearing as pairs of doublets (an AX system), integrating to 2H each. Their downfield shift is caused by the deshielding effect of the adjacent oxygen atom.

  • Methylene Bridge (-CH₂-) Protons: These two protons are adjacent to a stereocenter (C3 of the oxetane) and are also diastereotopic. They are expected to appear as a pair of doublets, or potentially a singlet if the chiral influence is minimal.

  • Amine Protons (-NH and -NH₂): The carbamate proton (-NH-) and the primary amine protons (-NH₂) will typically appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature, and they may exchange with D₂O, causing their signals to disappear.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Every unique carbon atom in the molecule will produce a distinct signal.

  • Boc Group Carbons: Two signals are expected: one for the quaternary carbon (~80 ppm) and one for the three equivalent methyl carbons (~28 ppm).[6]

  • Oxetane Carbons: The two equivalent methylene carbons (-CH₂-) of the oxetane ring will produce a signal around 75-80 ppm. The quaternary carbon (C3) will be further downfield.

  • Methylene Bridge Carbon: The carbon of the -CH₂- group connecting the oxetane to the carbamate nitrogen.

  • Carbamate Carbonyl (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the 155-157 ppm range.[6]

2D NMR Spectroscopy: The Self-Validating System

Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for building a self-validating dataset.

  • HSQC: This experiment directly correlates each proton signal with the carbon signal to which it is attached. This unequivocally links the proton assignments to the carbon skeleton.

  • COSY: This experiment reveals proton-proton coupling networks. While limited in this molecule due to the prevalence of isolated spin systems, it would confirm the coupling between the diastereotopic protons on the oxetane ring.

Technique Predicted Chemical Shifts (δ, ppm) and Characteristics
¹H NMR ~ 4.5-4.7 (4H, m, Oxetane -CH₂-), ~ 3.4 (2H, s or d, -CH₂-NHBoc), ~ 5.0 (1H, br s, -NH-), ~ 1.8 (2H, br s, -NH₂), ~ 1.45 (9H, s, -C(CH₃)₃)[6]
¹³C NMR ~ 156.0 (C=O), ~ 79.5 (-C(CH₃)₃), ~ 77.0 (Oxetane -CH₂-), ~ 45.0 (Methylene Bridge -CH₂-), Quaternary Oxetane Carbon (C3), ~ 28.4 (-C(CH₃)₃)[6]

Note: Predicted shifts are based on analogous structures and may vary based on solvent and experimental conditions.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chloroform-d (CDCl₃) is a good first choice for non-polar to moderately polar compounds.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Transfer: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and 2D (HSQC, COSY) spectra on a spectrometer (e.g., 400 MHz or higher) following standard instrument protocols.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.

G cluster_groups Key Functional Groups Molecule C₉H₁₈N₂O₃ Structure NH Amine/Amide N-H Molecule->NH CH Aliphatic C-H Molecule->CH CO_double Carbonyl C=O Molecule->CO_double CO_single Ether C-O Molecule->CO_single

References

Spectroscopic Characterization of Tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate, a key intermediate in contemporary drug discovery.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics of the molecule. The interpretations herein are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds.

Introduction

This compound (CAS No. 1379322-06-1) is a bifunctional molecule incorporating a reactive primary amine and a protected amine in the form of a tert-butoxycarbonyl (Boc) group, all centered around a strained oxetane ring. This unique combination of features makes it a valuable building block in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for tracking its incorporation in subsequent synthetic steps. This guide serves to provide a baseline understanding of its spectral properties.

Molecular Structure and Predicted Spectroscopic Features

The structural attributes of this compound dictate its spectroscopic signature. The molecule consists of a central quaternary carbon within the oxetane ring, bonded to a methylene group, an amino group, and the two oxygen-linked carbons of the ring. The methylene group is further attached to a Boc-protected amine.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the methylene protons, the oxetane ring protons, and the amine protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.5 - 4.2Multiplet4HOxetane ring protons (-CH₂-O-)
~3.4Singlet (broad)2HMethylene protons (-C-CH₂-NHBoc)
~2.0 (variable)Singlet (broad)2HPrimary amine protons (-NH₂)
~1.45Singlet9Htert-butyl protons (-C(CH₃)₃)
~5.0 (variable)Singlet (broad)1HCarbamate proton (-NH-)

Rationale for Assignments:

  • Oxetane Protons: The protons on the carbons adjacent to the oxygen in the oxetane ring are expected to be the most deshielded of the aliphatic protons due to the electronegativity of the oxygen atom.

  • Methylene Protons: The methylene protons adjacent to the carbamate nitrogen will appear as a singlet due to the absence of adjacent protons for coupling.

  • Amine Protons: The chemical shifts of the primary amine and carbamate protons are highly dependent on the solvent and concentration and will likely appear as broad singlets.

  • Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a characteristic sharp singlet, typically around 1.45 ppm.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Chemical Shift (δ, ppm) Assignment
~156Carbonyl carbon (C=O) of the carbamate
~80Quaternary carbon of the tert-butyl group (-C(CH₃)₃)
~75Oxetane ring carbons (-CH₂-O-)
~55Central quaternary carbon of the oxetane ring
~45Methylene carbon (-C-CH₂-NHBoc)
~28Methyl carbons of the tert-butyl group (-C(CH₃)₃)

Rationale for Assignments:

  • Carbonyl Carbon: The carbonyl carbon of the carbamate is the most deshielded, appearing at the lowest field.[3]

  • Tert-butyl Carbons: The quaternary and methyl carbons of the tert-butyl group have characteristic chemical shifts around 80 ppm and 28 ppm, respectively.[3]

  • Oxetane Carbons: The carbons of the oxetane ring will be influenced by the ring strain and the electronegative oxygen, with the carbons adjacent to the oxygen appearing at a lower field.

  • Methylene Carbon: The methylene carbon will be found in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₉H₁₈N₂O₃), the expected molecular weight is approximately 202.25 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

  • [M-56]⁺: Loss of isobutylene from the tert-butyl group is a very common fragmentation pathway for Boc-protected amines.

  • [M-100]⁺: Loss of the entire Boc group.

  • [M-15]⁺: Loss of a methyl group from the tert-butyl group.

G M [M]⁺˙ (m/z 202) M_minus_56 [M-56]⁺˙ (m/z 146) Loss of isobutylene M->M_minus_56 M_minus_100 [M-100]⁺ (m/z 102) Loss of Boc group M->M_minus_100 M_minus_15 [M-15]⁺ (m/z 187) Loss of CH₃ M->M_minus_15

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹) Vibration Functional Group
3400-3200N-H stretchPrimary amine (-NH₂) and Carbamate (-NH-)
2975-2950C-H stretch (asymmetric)Aliphatic (tert-butyl, methylene, oxetane)
2870-2850C-H stretch (symmetric)Aliphatic (tert-butyl, methylene, oxetane)
~1700C=O stretchCarbamate carbonyl
~1520N-H bendCarbamate
1250 & 1160C-O stretchCarbamate
~980C-O-C stretchOxetane ring

Rationale for Assignments:

  • N-H Stretch: The presence of both a primary amine and a secondary amine (carbamate) will result in characteristic N-H stretching vibrations in the 3400-3200 cm⁻¹ region.[4]

  • C=O Stretch: The carbonyl group of the carbamate will exhibit a strong absorption band around 1700 cm⁻¹.[4][5]

  • C-O-C Stretch: The strained ether linkage of the oxetane ring is expected to have a characteristic C-O-C stretching vibration around 980 cm⁻¹.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization (ESI) for molecular ion confirmation or Electron Ionization (EI) for fragmentation analysis).

  • Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a suitable mass range.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) and acquire a sufficient number of scans.

  • Data Processing: Perform a background subtraction to remove atmospheric contributions (e.g., CO₂, H₂O).

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. The predicted NMR, MS, and IR data, along with the provided rationales and experimental protocols, serve as a valuable resource for scientists engaged in the synthesis, purification, and application of this important chemical intermediate. The presented information is intended to aid in the confirmation of its structure and purity, thereby ensuring the integrity of subsequent research and development activities.

References

The Strategic Deployment of tert-Butyl ((3-Aminooxetan-3-yl)methyl)carbamate: A Constrained Diamine Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to spatially constrained molecular building blocks. Among these, tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate has emerged as a pivotal architectural element. This technical guide delves into the synthesis, unique physicochemical properties, and strategic applications of this constrained diamine, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its value in contemporary drug discovery. We will explore the causal relationships behind its synthetic route, the self-validating nature of its application, and provide detailed, field-proven protocols for its utilization.

Introduction: The Imperative for Conformational Constraint in Drug Design

The principle of conformational restriction is a cornerstone of modern medicinal chemistry. By rigidifying a molecule's structure, we can pre-organize it for optimal interaction with its biological target, thereby reducing the entropic penalty of binding and often leading to a significant increase in potency and selectivity.[1][2] Conformationally restricted diamines are particularly valuable scaffolds, offering defined vectors for the spatial arrangement of pharmacophoric elements.[2]

The oxetane ring, a four-membered cyclic ether, has garnered immense interest in drug discovery due to its unique physicochemical properties. It is a low molecular weight, polar, and three-dimensional motif that can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][3][4] Critically, the oxetane's inductive electron-withdrawing effect can significantly modulate the basicity of adjacent amines, a property that is frequently exploited to fine-tune drug-like properties.[4]

This compound (CAS: 1379322-06-1) ingeniously combines the conformational rigidity of the 3,3-disubstituted oxetane core with the synthetic versatility of a mono-Boc-protected 1,3-diamine. This unique architecture provides a pre-organized scaffold that can significantly impact the biological activity and pharmacokinetic profile of a drug candidate.

Synthesis and Physicochemical Properties

Proposed Synthetic Pathway

The synthesis of the title compound can be envisioned through a convergent route, leveraging the reactivity of oxetan-3-one.

Synthetic_Pathway start Oxetan-3-one intermediate1 3-Cyano-3-(dibenzylamino)oxetane start->intermediate1 Strecker Reaction (TMSCN, (Bn)2NH) intermediate2 3-(Aminomethyl)-3-(dibenzylamino)oxetane intermediate1->intermediate2 Reduction (e.g., LiAlH4) intermediate4 tert-Butyl ((3-(dibenzylamino)oxetan-3-yl)methyl)carbamate intermediate2->intermediate4 Boc Protection (Boc2O) intermediate3 3-Amino-3-(aminomethyl)oxetane product This compound intermediate4->product Debenzylation (H2, Pd/C)

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Cyano-3-(dibenzylamino)oxetane

  • To a solution of oxetan-3-one (1.0 eq) and dibenzylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane), add trimethylsilyl cyanide (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-cyano-3-(dibenzylamino)oxetane.

Step 2: Synthesis of 3-(Aminomethyl)-3-(dibenzylamino)oxetane

  • To a solution of 3-cyano-3-(dibenzylamino)oxetane (1.0 eq) in anhydrous tetrahydrofuran, add lithium aluminum hydride (2.0 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension and wash the solid with tetrahydrofuran.

  • Concentrate the filtrate under reduced pressure to yield 3-(aminomethyl)-3-(dibenzylamino)oxetane, which can be used in the next step without further purification.

Step 3: Synthesis of tert-Butyl ((3-(dibenzylamino)oxetan-3-yl)methyl)carbamate

  • To a solution of 3-(aminomethyl)-3-(dibenzylamino)oxetane (1.0 eq) and triethylamine (1.5 eq) in dichloromethane, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dichloromethane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl ((3-(dibenzylamino)oxetan-3-yl)methyl)carbamate.

Step 4: Synthesis of this compound

  • To a solution of tert-butyl ((3-(dibenzylamino)oxetan-3-yl)methyl)carbamate (1.0 eq) in methanol, add palladium on carbon (10 wt. %).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Physicochemical Properties and Characterization

The unique arrangement of the oxetane ring and the two amino groups imparts distinct physicochemical properties to this building block.

PropertyPredicted Value/CharacteristicRationale and Impact in Drug Design
Molecular Weight 202.25 g/mol Low molecular weight contributes favorably to ligand efficiency.
pKa (of the free amine) ~7.5 - 8.5The electron-withdrawing nature of the oxetane oxygen significantly reduces the basicity of the primary amine compared to an acyclic analogue.[4] This can be advantageous in reducing off-target effects associated with high basicity and improving cell permeability.
cLogP ~0.5 - 1.5The polar oxetane ring helps to maintain a lower lipophilicity, which can lead to improved aqueous solubility and reduced metabolic liabilities.
Topological Polar Surface Area (TPSA) ~61.5 ŲA moderate TPSA suggests good potential for oral bioavailability.
¹H NMR (Predicted) Signals for the Boc group (~1.4 ppm), the oxetane ring protons (diastereotopic, ~4.0-4.8 ppm), and the methylene protons adjacent to the carbamate (~3.0-3.5 ppm).
¹³C NMR (Predicted) Signals for the Boc group (C(CH₃)₃ at ~28 ppm, C=O at ~156 ppm), the quaternary carbon of the oxetane at a downfield shift, and the other carbons of the oxetane and the methylene group.

Applications in Drug Development: A Versatile Scaffold for Constrained Analogs

The primary utility of this compound lies in its role as a mono-protected diamine. The Boc-protected amine allows for selective functionalization of the free primary amine, followed by deprotection to reveal the second amine for further elaboration. This sequential reactivity is invaluable in multi-step syntheses.

Application_Workflow start This compound step1 Functionalization of the primary amine (e.g., acylation, alkylation, reductive amination) start->step1 intermediate Functionalized Intermediate step1->intermediate step2 Boc Deprotection (e.g., TFA, HCl in dioxane) intermediate->step2 product Constrained Diamine Derivative step2->product

Caption: General workflow for the application of the building block.

Case Study: Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

A patent from Incyte Corporation (US-11866426-B2) for benzothiazole compounds as HPK1 inhibitors provides a concrete example of the application of this building block.[5] HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy.

In the synthesis of one of the exemplified compounds, the free amine of this compound is coupled with a carboxylic acid intermediate. The Boc group is subsequently removed to allow for further functionalization of the newly revealed primary amine. This strategic use of the building block introduces a constrained diamine linker that can orient key pharmacophoric groups for optimal interaction with the HPK1 active site.

Protocol: Boc Deprotection

The removal of the Boc protecting group is a critical step in utilizing this building block. Acidic conditions are typically employed for this transformation.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve the Boc-protected substrate (1.0 eq) in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting TFA salt can often be used directly in the next step or neutralized with a mild base.

Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

  • Dissolve the Boc-protected substrate (1.0 eq) in 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq).

  • Stir the reaction at room temperature for 2-6 hours.

  • The resulting hydrochloride salt often precipitates from the solution and can be collected by filtration.

Conclusion: A Privileged Building Block for Next-Generation Therapeutics

This compound stands as a testament to the power of rational molecular design in modern drug discovery. Its unique combination of a conformationally constrained oxetane core and a versatile mono-protected diamine functionality provides medicinal chemists with a powerful tool to address key challenges in lead optimization. The ability to fine-tune basicity, enhance aqueous solubility, and pre-organize pharmacophores for target binding underscores its value. As the demand for novel, differentiated drug candidates continues to grow, the strategic incorporation of such sophisticated building blocks will undoubtedly play an increasingly vital role in the development of the next generation of therapeutics.

References

The Strategic Role of the Oxetane Moiety in Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone of modern medicinal chemistry. Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide delves into the specific role of the oxetane moiety within "Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate," a building block increasingly utilized in drug discovery. We will explore how this seemingly simple heterocycle imparts significant advantages in drug design, including enhanced aqueous solubility, improved metabolic stability, and fine-tuned basicity of adjacent functional groups. Through a detailed analysis of its bioisosteric properties and impact on molecular conformation, this paper will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic value of incorporating this oxetane-containing scaffold into novel therapeutic agents.

Introduction: The Rise of the Oxetane in Medicinal Chemistry

The pursuit of drug candidates with optimal "drug-like" properties is a central challenge in pharmaceutical research. Historically, medicinal chemists have relied on a well-established toolbox of functional groups to optimize lead compounds. However, the increasing complexity of biological targets necessitates the exploration of novel chemical space.[1] The oxetane ring has gained significant traction in recent years as a valuable addition to this toolbox.[2][3] Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functionalities.[2][3]

Unlike its unsaturated and unstable counterpart, 2H-oxete, the saturated oxetane ring is a robust and synthetically accessible scaffold.[2] Its utility is highlighted by its presence in approved drugs and numerous clinical candidates, validating its role in creating successful therapeutics.[2][3] This guide will focus on the specific contributions of the 3-amino-3-methyloxetane core, as protected in "this compound," to the overall molecular profile of a drug candidate.

The Multifaceted Role of the Oxetane Moiety

The strategic incorporation of the oxetane ring in "this compound" offers a confluence of benefits that address several key challenges in drug development. These advantages stem from its inherent structural and electronic properties.

A Superior Bioisostere: Beyond the Classics

A primary application of the oxetane ring is as a bioisostere for more common, and often problematic, functional groups.[2] Bioisosterism, the strategy of replacing one functional group with another to improve a molecule's properties while maintaining its biological activity, is a cornerstone of medicinal chemistry.

  • gem-Dimethyl Group Replacement: The oxetane ring serves as a hydrophilic surrogate for the lipophilic gem-dimethyl group.[2][4] While both occupy a similar steric volume, the oxetane introduces polarity, which can significantly enhance aqueous solubility and block metabolically labile C-H bonds.[2] This is a critical advantage for improving the oral bioavailability of drug candidates.[2]

  • Carbonyl Group Replacement: The oxetane can also act as a bioisostere for the carbonyl group.[1][5] It maintains a comparable dipole moment and hydrogen-bonding ability but is generally more resistant to metabolic degradation.[6][7] This can be particularly useful in overcoming metabolic liabilities associated with ketones and amides.[5][8]

  • Morpholine Analogue: Spirocyclic oxetanes have shown promise as metabolically robust analogues of morpholine, a common solubilizing group in drug discovery.[9]

The following diagram illustrates the bioisosteric relationships of the oxetane moiety.

G oxetane Oxetane Moiety gem_dimethyl gem-Dimethyl Group oxetane->gem_dimethyl Improves Solubility & Metabolic Stability carbonyl Carbonyl Group oxetane->carbonyl Improves Metabolic Stability & 3D-dimensionality morpholine Morpholine oxetane->morpholine Metabolically-Robust Analogue

Caption: Bioisosteric replacements enabled by the oxetane moiety.

Enhancing Physicochemical Properties: A Quantitative Look

The introduction of an oxetane ring can profoundly and predictably alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

  • Aqueous Solubility: Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[2][10][11] This dramatic improvement is a key driver for its widespread adoption.

  • Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts.[2] This reduction in LogD can be beneficial for reducing off-target toxicity and improving overall drug-like properties.[2]

  • Basicity (pKa) Modulation: The strong electron-withdrawing nature of the oxetane's oxygen atom significantly reduces the basicity of adjacent amines.[2] An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[2] This is a powerful tactic to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[2]

The table below summarizes the quantitative impact of oxetane incorporation on key physicochemical properties, based on matched molecular pair analyses.

PropertyChange upon Oxetane IncorporationReference
Aqueous Solubility Increase by 4x to >4000x[2][10][11]
Lipophilicity (LogD) Reduction[2]
Amine pKa (α-position) Decrease by ~2.7 units[2]
Amine pKa (β-position) Decrease by ~1.9 units[1]
Amine pKa (γ-position) Decrease by ~0.7 units[1]
Improving Metabolic Stability: A Shield Against Metabolism

The oxetane ring is generally robust and can be used to block sites of metabolic oxidation.[2][12] By replacing metabolically vulnerable groups, the oxetane moiety can significantly prolong the half-life of a drug candidate.[12] Furthermore, its incorporation can redirect metabolism away from cytochrome P450 (CYP450) pathways towards hydrolysis by microsomal epoxide hydrolase (mEH).[13] This can reduce the risk of drug-drug interactions, a major concern in clinical development.[13]

The following diagram illustrates how the oxetane can alter metabolic pathways.

G cluster_0 Traditional Metabolism cluster_1 Oxetane-Directed Metabolism Drug_NoOxetane Drug without Oxetane Metabolite_CYP CYP450-mediated Metabolites Drug_NoOxetane->Metabolite_CYP CYP450 Enzymes Drug_Oxetane Drug with Oxetane Metabolite_mEH mEH-mediated Diol Metabolites Drug_Oxetane->Metabolite_mEH mEH

Caption: Redirection of metabolic pathways by the oxetane moiety.

Conformational Rigidity and Three-Dimensionality

The oxetane ring imparts a degree of conformational rigidity to a molecule. This can be advantageous in locking the molecule into a bioactive conformation, potentially increasing its potency and selectivity for its biological target. The inherent three-dimensionality of the sp³-rich oxetane ring also allows for the exploration of new chemical space, moving away from the "flat" molecules that can be prone to off-target effects.[1]

Synthetic Strategies for Incorporating the 3-Aminooxetane Moiety

The growing interest in oxetane-containing compounds has spurred the development of efficient synthetic routes. "this compound" is a readily available building block that can be incorporated into target molecules through various synthetic transformations.

General Synthetic Protocol: Synthesis of a Generic Oxetane-Containing Amide

The following protocol outlines a general method for coupling "this compound" with a carboxylic acid to form an amide bond, a common linkage in many drug molecules.

Step 1: Deprotection of the Primary Amine

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).

  • Add an acid, typically TFA or hydrochloric acid (HCl) in dioxane, to the solution at 0 °C.

  • Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt is often used directly in the next step.

Step 2: Amide Coupling

  • Dissolve the carboxylic acid starting material in an aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.

  • Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC), and a base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Add the deprotected 3-amino-3-(aminomethyl)oxetane salt to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by adding water and extracting the product with an organic solvent like ethyl acetate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired oxetane-containing amide.

The following workflow diagram illustrates this synthetic process.

G start This compound deprotection Step 1: Deprotection (TFA or HCl) start->deprotection amine_salt 3-Amino-3-(aminomethyl)oxetane Salt deprotection->amine_salt coupling Step 2: Amide Coupling (HATU, DIPEA) amine_salt->coupling carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->coupling product Final Oxetane-Containing Amide coupling->product

Caption: General synthetic workflow for amide bond formation.

Conclusion: A Strategic Asset in Drug Discovery

The oxetane moiety in "this compound" is far more than a simple cyclic ether. It is a strategically valuable component that can be leveraged to overcome many of the hurdles encountered in modern drug discovery. Its ability to enhance solubility, improve metabolic stability, modulate basicity, and introduce favorable conformational constraints makes it a powerful tool for optimizing lead compounds into viable drug candidates. As our understanding of the nuanced effects of this unique scaffold continues to grow, we can expect to see the 3-aminooxetane motif play an increasingly prominent role in the development of the next generation of therapeutics.

References

The Oxetane Moiety as a Bioisosteric Chameleon: An In-depth Technical Guide to the Properties of Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Evolving Landscape of Bioisosterism in Drug Discovery

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists are increasingly turning to bioisosteric replacements to overcome the limitations of established molecular scaffolds. Bioisosterism, the strategic substitution of a functional group with another that retains similar steric and electronic characteristics, is a cornerstone of modern drug design.[1] This guide delves into the burgeoning role of the oxetane ring as a versatile bioisostere, with a specific focus on the nuanced properties of Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate. This molecule, bearing a 3-amino-3-substituted oxetane core, serves as an exemplary case study for understanding how this unique scaffold can modulate key drug-like properties. For researchers, scientists, and drug development professionals, a comprehensive grasp of the bioisosteric potential of such building blocks is paramount for the rational design of next-generation therapeutics.

The Rise of the Oxetane Ring: A Modern Bioisostere

The four-membered oxetane ring has emerged from relative obscurity to become a valuable tool in the medicinal chemist's arsenal.[2] Initially explored as a surrogate for the gem-dimethyl group, the oxetane moiety offers a unique combination of properties that can favorably impact a molecule's disposition in the body.[3] Its inherent polarity, conferred by the ether oxygen, can enhance aqueous solubility and reduce lipophilicity, while its rigid, three-dimensional structure can improve metabolic stability and provide novel vectors for exploring chemical space.[4][5]

The oxetane core is particularly attractive as a bioisostere for carbonyl groups due to the ability of the oxygen atom to act as a hydrogen bond acceptor, mimicking the functionality of a ketone or amide.[2] This guide will explore the specific context of the 3-amino-3-substituted oxetane as a potential bioisostere for functionalities such as amides, highlighting both the similarities and the critical differences that can be exploited in drug design.

Deconstructing this compound: A Physicochemical Profile

This compound (CAS No. 1379322-06-1) is a bifunctional molecule featuring a central 3-amino-3-(aminomethyl)oxetane core. The primary amine is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to allow for selective functionalization of the other primary amine.

To fully appreciate the bioisosteric potential of this scaffold, it is essential to dissect its anticipated physicochemical properties in the context of its potential isosteres, such as a corresponding diamine or a benzamide fragment.

Physicochemical Property Comparison: 3-Amino-Oxetanes vs. Traditional Moieties

While specific experimental data for this compound is not extensively published, we can draw valuable insights from studies on analogous 3-aryl-3-amino-oxetanes, which have been compared to their benzamide counterparts.

Property3-Aryl-3-Amino-OxetaneBenzamideRationale for Bioisosteric Advantage/Disadvantage
Solubility Generally higherGenerally lowerThe polar oxetane ring enhances interactions with water, improving aqueous solubility.[4][5]
Lipophilicity (LogD) Comparable to slightly lowerComparableThe replacement of a carbonyl with an oxetane can lead to a modest decrease in lipophilicity.[6]
Metabolic Stability Generally highVariable, can be susceptible to hydrolysisThe oxetane ring is often more resistant to metabolic degradation compared to amides.[2]
pKa of Proximal Amine LoweredNot applicableThe electron-withdrawing nature of the oxetane oxygen reduces the basicity of adjacent amines.
Three-Dimensionality HighPlanarThe puckered oxetane ring introduces a distinct 3D vector, which can be advantageous for fitting into protein binding pockets.[4][5]

The Strategic Advantage in Drug Design: Causality Behind the Properties

The data presented above highlights a compelling case for the use of the 3-amino-3-substituted oxetane scaffold. The improved solubility is a direct consequence of the polar nature of the ether oxygen within the strained four-membered ring. This can be a critical advantage in developing orally bioavailable drugs, where poor solubility is a common hurdle.

The enhanced metabolic stability is attributed to the robustness of the oxetane ring to enzymatic degradation, particularly in comparison to the hydrolytically labile amide bond.[2] This can lead to a longer half-life in vivo and a more predictable pharmacokinetic profile.

Perhaps the most intriguing aspect is the increased three-dimensionality. While amides are largely planar, the oxetane ring adopts a puckered conformation, presenting substituents in well-defined spatial orientations.[4][5] This allows for a more nuanced exploration of the target's binding site, potentially leading to improved potency and selectivity. The following diagram illustrates the conformational difference between a planar amide and a 3D amino-oxetane.

G cluster_0 Planar Amide cluster_1 3D Amino-Oxetane Amide R1-C(=O)NR2R3 Planar Geometry Planar Geometry Amide->Planar Geometry sp2 hybridization AminoOxetane R1-C(NR2R3)-Oxetane Puckered Conformation Puckered Conformation AminoOxetane->Puckered Conformation sp3 hybridization

Caption: Conformational comparison of planar amide and 3D amino-oxetane.

Synthesis and Experimental Evaluation: A Practical Guide

A robust understanding of a molecule's properties is incomplete without a clear path to its synthesis and experimental validation. This section provides a plausible synthetic route for this compound based on established methodologies, along with detailed protocols for key bioisosteric assessment assays.

Proposed Synthesis of this compound

The synthesis of the target molecule can be envisioned through a multi-step process, leveraging commercially available starting materials. A plausible route is outlined in a patent for related intermediates.[7] The key steps involve the formation of the oxetane ring, followed by functional group manipulations to introduce the two amino groups, and subsequent selective protection.

The following diagram illustrates a potential synthetic workflow.

G Start [3-(bromomethyl)oxetan-3-yl]methanol Step1 Oxidation Start->Step1 Intermediate1 3-(bromomethyl)oxetane-3-carboxylic acid Step1->Intermediate1 Step2 Curtius Rearrangement (e.g., DPPA, t-BuOH) Intermediate1->Step2 Intermediate2 tert-butyl (3-(bromomethyl)oxetan-3-yl)carbamate Step2->Intermediate2 Step3 Amination (e.g., NH3) Intermediate2->Step3 Target This compound Step3->Target

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocols for Bioisosteric Characterization

This assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, providing a valuable prediction of its potential for oral absorption.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Lecithin in dodecane solution (e.g., 10 mg/mL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Apply 5 µL of the lecithin/dodecane solution to each well of the filter plate and allow the solvent to evaporate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM). Add 150 µL of this solution to the wells of the coated filter plate.

  • Incubation: Carefully place the filter plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the following equation: Pe = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]A / [Drug]D, equilibrium)

This in vitro assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compound (a compound with known metabolic instability)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of the test compound is typically in the low micromolar range.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) can then be calculated as 0.693/k.

Conclusion and Future Perspectives

This compound and its derivatives represent a compelling class of building blocks for modern drug discovery. The 3-amino-3-substituted oxetane core offers a unique constellation of physicochemical properties that can be strategically employed to overcome common challenges in lead optimization, including poor solubility and metabolic instability. The inherent three-dimensionality of the oxetane scaffold provides a distinct advantage over more traditional, planar bioisosteres, opening up new avenues for enhancing target affinity and selectivity.

As our understanding of the subtle interplay between molecular structure and biological activity deepens, the rational application of novel bioisosteres like the oxetane ring will undoubtedly play an increasingly critical role in the development of safer and more effective medicines. This guide serves as a foundational resource for researchers seeking to harness the potential of this promising molecular scaffold.

References

The Strategic Integration of Tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Complexity and Three-Dimensionality in Modern Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is a paramount objective. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm, offering an efficient exploration of chemical space to identify starting points for lead generation.[1] This guide delves into the strategic application of a particularly compelling fragment, tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate , a molecule poised at the intersection of desirable physicochemical properties and versatile synthetic tractability. We will explore its synthesis, characterization, and application in FBDD campaigns, providing both the theoretical underpinnings and practical methodologies for its successful implementation.

The Oxetane Motif: A Gateway to Improved Drug-Like Properties

The oxetane ring, a four-membered cyclic ether, has garnered considerable attention in medicinal chemistry for its capacity to imbue parent molecules with favorable pharmacological characteristics.[2][3] Unlike its often-planar aromatic counterparts that have historically dominated fragment libraries, the oxetane introduces a distinct three-dimensional (3D) geometry.[4] This 3D character is increasingly recognized as a key determinant in achieving potent and selective interactions with biological targets.[4]

The incorporation of an oxetane moiety can lead to significant improvements in:

  • Aqueous Solubility: The polarized C-O bonds of the oxetane ring act as hydrogen bond acceptors, enhancing interaction with water and thereby improving the solubility of the molecule.[2]

  • Metabolic Stability: The strained four-membered ring is often more resistant to metabolic degradation compared to more common functionalities, leading to improved pharmacokinetic profiles.[3]

  • Lipophilicity (LogP): The introduction of the polar oxetane can effectively reduce the lipophilicity of a compound, a critical parameter in optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

  • Synthetic Tractability: The oxetane ring can serve as a versatile scaffold, offering distinct vectors for chemical elaboration during hit-to-lead optimization.[5]

Physicochemical Profile of this compound

This compound (CAS No. 1379322-06-1) is a bifunctional fragment that synergistically combines the benefits of the oxetane scaffold with the synthetic versatility of a Boc-protected amine.

PropertyEstimated ValueRationale and Significance in FBDD
Molecular Weight ~216.27 g/mol Compliant with the "Rule of Three" for fragments, ensuring a higher probability of efficient binding.
cLogP ~0.5 - 1.0Indicates good aqueous solubility, crucial for high-concentration screening required in FBDD.
Hydrogen Bond Donors 2 (primary amine)Provides key interaction points for target binding.
Hydrogen Bond Acceptors 4 (oxetane oxygen, carbamate carbonyl, primary amine)Offers multiple opportunities for hydrogen bonding with the target protein.
Rotatable Bonds ~4Low conformational flexibility, which can lead to a lower entropic penalty upon binding.

The presence of the tert-butyloxycarbonyl (Boc) protecting group is a deliberate design choice. It renders the primary amine nucleophilic, preventing its interference in initial screening campaigns while allowing for its straightforward deprotection and subsequent derivatization during hit-to-lead optimization.[6]

Synthesis and Characterization

A generalized synthetic protocol is outlined below:

  • Reductive Amination: Reaction of a suitable 3-oxetanone with a protected aminomethylating agent in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) would yield the 3-aminooxetane core.

  • Boc Protection: The resulting primary amine can then be selectively protected using di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions to yield the final product.[7]

  • Purification: The crude product would be purified using column chromatography on silica gel.[8]

Characterization:

  • NMR Spectroscopy: 1H and 13C NMR spectra would be essential to confirm the structure. Key signals would include the characteristic shifts for the oxetane ring protons, the tert-butyl group of the Boc protector, and the methylene protons adjacent to the carbamate.[9]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized fragment.[10]

Application in Fragment-Based Drug Discovery: Experimental Protocols

The utility of this compound as a fragment is realized through its application in biophysical screening assays to identify weak but specific interactions with a target protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy Screening

NMR spectroscopy is a powerful technique for detecting the weak binding of fragments to a target protein.[11][12] Both ligand-observed and protein-observed methods can be employed.

Protocol for Protein-Observed 1H-15N HSQC Screening:

  • Protein Preparation: Express and purify the target protein with 15N isotopic labeling. The final protein sample should be in a suitable buffer for NMR analysis (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0) at a concentration of 50-100 µM.

  • Fragment Stock Preparation: Prepare a 100 mM stock solution of this compound in deuterated dimethyl sulfoxide (DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein.[13]

    • Add the fragment to the protein sample to a final concentration of 1-2 mM (1-2% DMSO-d6 final concentration).

    • Acquire a second 1H-15N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis:

    • Overlay the two spectra and analyze for chemical shift perturbations (CSPs) of the protein's amide signals.

    • Significant CSPs for specific residues indicate that the fragment is binding to the protein in the vicinity of those residues.[13]

References

Methodological & Application

Application Note & Protocol: Selective Mono-Boc Protection of 3-(Aminomethyl)-3-aminooxetane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Mono-Protected Oxetane Diamines

In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a highly valuable scaffold. Its incorporation into drug candidates can enhance metabolic stability, improve aqueous solubility, and modulate lipophilicity, making it a desirable bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1] The specific building block, 3-(aminomethyl)-3-aminooxetane, offers a unique structural motif: a quaternary carbon center flanked by two primary amine groups, presenting a versatile platform for divergent synthesis.

However, the presence of two nucleophilic primary amines necessitates a strategic approach to selective functionalization. To unlock the full potential of this scaffold, one amine must be temporarily masked while the other remains available for chemical modification. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. It is one of the most common amine protecting groups due to its stability in a wide range of non-acidic reaction conditions and its facile removal under mild acidic treatment.[2][3][4]

This document provides a detailed, field-proven protocol for the selective mono-Boc protection of 3-(aminomethyl)-3-aminooxetane. The core of this methodology relies on the differentiation of the two amines by in-situ formation of a mono-hydrochloride salt, rendering one amine non-nucleophilic and allowing for the selective protection of the remaining free base.[5][6][7] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for preparing this critical synthetic intermediate.

Pillar 1: Expertise & Mechanistic Insight

The reaction between an amine and di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is a classic nucleophilic acyl substitution.[8] The nitrogen's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride. This forms a transient tetrahedral intermediate which then collapses. The tert-butyl carbonate anion is expelled as a leaving group, which is unstable and rapidly decomposes into gaseous carbon dioxide and tert-butanol.[8][9] The evolution of CO₂, a thermodynamically stable and non-reactive gas, provides a powerful driving force that pushes the reaction to completion.[8][9]

Caption: Mechanism of Amine Protection with Boc Anhydride.

Pillar 2: The Self-Validating Protocol

This protocol incorporates in-process controls to ensure reliability and reproducibility. The key to selective mono-protection is the precise use of one equivalent of an acid source to "deactivate" one of the two amine groups.

Materials & Equipment
Reagent/MaterialGradeSupplierNotes
3-(aminomethyl)-3-aminooxetane≥95%Commercial SourceStore under inert gas.
Di-tert-butyl dicarbonate (Boc₂O)≥97%Commercial SourceFlammable solid, handle with care.[10][11]
Trimethylsilyl chloride (Me₃SiCl)≥98%Commercial SourceUsed as an in-situ HCl source.[5] Handle in fume hood.
Methanol (MeOH), AnhydrousACS GradeCommercial Source
Dichloromethane (DCM)ACS GradeCommercial Source
Sodium Hydroxide (NaOH)PelletsCommercial SourceFor preparing 2N aqueous solution.
Sodium Sulfate (Na₂SO₄), AnhydrousACS GradeCommercial Source
Diethyl Ether (Et₂O)ACS GradeCommercial Source
Deionized WaterIn-house
Standard GlasswareRound-bottom flasks, separatory funnel, etc.
Magnetic Stirrer/Hotplate
Ice Bath
Rotary Evaporator
TLC Plates (Silica Gel 60 F₂₅₄)
Safety Precautions
  • Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and is toxic. It can cause skin, eye, and respiratory irritation.[10][11] Always handle in a well-ventilated chemical fume hood.[2][12]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber) at all times.[2][13]

  • Trimethylsilyl chloride (Me₃SiCl): This reagent is corrosive and reacts with moisture to release HCl gas. Handle with extreme care in a fume hood.

  • General Handling: Avoid inhalation of dust and vapors. Wash hands thoroughly after handling.[10]

Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(aminomethyl)-3-aminooxetane (e.g., 5.0 g, 1.0 eq).

  • Dissolution and Cooling: Add anhydrous methanol (100 mL) to the flask. Stir until the amine is fully dissolved. Cool the solution to 0 °C using an ice-water bath.

  • Selective Protonation: While maintaining the temperature at 0 °C, add trimethylsilyl chloride (Me₃SiCl) (1.0 eq) dropwise via syringe over 5-10 minutes. A white precipitate of the mono-hydrochloride salt may form.[5]

  • Equilibration: Allow the mixture to stir at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature while stirring for an additional 30 minutes.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.0 eq) dissolved in methanol (20 mL) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the progress by Thin-Layer Chromatography (TLC).

    • TLC System: Dichloromethane/Methanol (e.g., 9:1) with 1% triethylamine.

    • Visualization: Ninhydrin stain (starting material and product are positive) or potassium permanganate stain.

    • Expected Outcome: Observe the consumption of the starting material spot and the appearance of a new, less polar product spot.

  • Work-Up - Quenching and Di-Boc Removal: Once the reaction is complete (as judged by TLC), dilute the mixture with deionized water (100 mL). Wash the aqueous layer with diethyl ether (2 x 75 mL) to remove any di-Boc protected byproduct and other non-polar impurities.[5][14] Discard the organic layers.

  • Work-Up - Basification: Cool the remaining aqueous layer in an ice bath and adjust the pH to >12 by the slow addition of 2N aqueous NaOH.

  • Work-Up - Product Extraction: Extract the basified aqueous layer with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (If Necessary): The crude product, tert-butyl (3-(aminomethyl)oxetan-3-yl)carbamate, is often obtained in high purity. If further purification is required, flash column chromatography on silica gel can be performed.

Experimental Workflow cluster_setup Reaction Setup cluster_workup Work-Up cluster_final Final Product A 1. Dissolve Diamine in MeOH B 2. Cool to 0 °C A->B C 3. Add Me₃SiCl (1 eq) B->C D 4. Add Boc₂O (1 eq) C->D E 5. Stir at RT & Monitor by TLC D->E F 6. Dilute with H₂O E->F G 7. Wash with Et₂O (Removes Di-Boc) F->G H 8. Basify to pH > 12 with NaOH G->H I 9. Extract with DCM H->I J 10. Dry (Na₂SO₄) & Concentrate I->J K tert-butyl (3-(aminomethyl)oxetan-3-yl)carbamate J->K

References

Application Notes and Protocols for the Deprotection of tert-Butyl ((3-aminooxetan-3-yl)methyl)carbamate with Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate using trifluoroacetic acid (TFA). The resulting product, 3-(aminomethyl)oxetan-3-amine, is a valuable building block in medicinal chemistry, incorporating the increasingly important oxetane motif. This document details the underlying chemical principles, a step-by-step experimental procedure, safety protocols for handling trifluoroacetic acid, and methods for the isolation and characterization of the final product. The protocols described herein are designed for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and the development of novel therapeutics.

Introduction: The Significance of Oxetanes in Modern Drug Discovery

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a privileged structural motif in contemporary medicinal chemistry.[1][2] Initially regarded as a simple bioisostere for gem-dimethyl or carbonyl groups, the oxetane moiety is now strategically employed to fine-tune the physicochemical properties of drug candidates.[3][4] Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and target affinity, while also modulating the basicity of adjacent amine groups.[1][2][5] The unique, rigid, and three-dimensional nature of the oxetane scaffold offers a sophisticated tool for optimizing pharmacokinetic and pharmacodynamic profiles.[4]

The synthesis of complex molecules bearing the oxetane ring often necessitates the use of protecting groups for reactive functionalities. The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry due to its stability in a wide range of reaction conditions and its facile cleavage under acidic conditions.[6][7] The deprotection of molecules like this compound is a critical step in the synthesis of novel pharmaceutical agents, unmasking a primary diamine for further elaboration.

Chemical Mechanism of Boc Deprotection with Trifluoroacetic Acid

The removal of the Boc group with a strong acid like trifluoroacetic acid (TFA) is a well-established and reliable transformation in organic synthesis.[7][8] The reaction proceeds through an acid-catalyzed cleavage mechanism, which can be broken down into the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by the strong acid, TFA.[5][8] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent oxygen-tert-butyl bond.

  • Formation of a Carbamic Acid and a tert-Butyl Cation: The protonated intermediate then fragments, leading to the formation of a carbamic acid and a relatively stable tertiary carbocation, the tert-butyl cation.[5][8]

  • Decarboxylation: The carbamic acid intermediate is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine.[7][8]

  • Protonation of the Liberated Amine: Under the strongly acidic reaction conditions, the newly formed primary amines are protonated by TFA, resulting in the formation of the corresponding trifluoroacetate salt.[8]

  • Fate of the tert-Butyl Cation: The tert-butyl cation can be trapped by a nucleophile or, more commonly, it eliminates a proton to form isobutylene gas.[8][9]

It is crucial to perform this reaction in a well-ventilated fume hood and not in a closed system, as the evolution of both carbon dioxide and isobutylene gas can cause a pressure buildup.[8]

Visualizing the Deprotection Workflow

The following diagram illustrates the key stages of the deprotection process, from the initial setup to the isolation of the final product.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dissolve Starting Material in Anhydrous DCM Cool Cool Solution to 0 °C Start->Cool Add_TFA Slowly Add TFA Cool->Add_TFA Stir Stir at Room Temperature Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Upon Completion Neutralize Neutralize with NaHCO₃ (aq) Concentrate->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer Extract->Dry Final_Concentrate Concentrate to Yield Product Dry->Final_Concentrate End End Final_Concentrate->End Pure Product

Caption: Experimental workflow for the TFA-mediated deprotection.

Experimental Protocol

This protocol provides a general procedure for the deprotection of this compound. The reaction should be performed in a well-ventilated fume hood, and all appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1379322-06-1C₁₀H₂₀N₂O₃216.28
Trifluoroacetic Acid (TFA)76-05-1C₂HF₃O₂114.02
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-8NaHCO₃84.01
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Deionized Water7732-18-5H₂O18.02
Ethyl Acetate141-78-6C₄H₈O₂88.11
Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1–0.2 M.

    • Cool the solution to 0 °C in an ice-water bath.

  • Addition of TFA:

    • To the stirred solution at 0 °C, add trifluoroacetic acid (TFA) dropwise. A common starting point is a 1:1 (v/v) ratio of TFA to DCM.

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

    • Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (2-3 times).

    • Dissolve the resulting residue in deionized water and cool the solution in an ice-water bath.

    • Carefully add saturated aqueous sodium bicarbonate solution dropwise to neutralize the remaining acid until the pH is basic (pH > 8). Caution: This will result in vigorous gas evolution (CO₂); ensure adequate venting.

    • Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or a mixture of DCM and isopropanol (e.g., 4:1 v/v), multiple times (e.g., 3 x 50 mL for a 1g scale reaction).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)oxetan-3-amine.

Purification

The crude product may be of sufficient purity for subsequent synthetic steps. If further purification is required, it can be achieved by flash column chromatography on silica gel using a gradient of methanol in dichloromethane, typically with a small percentage of ammonium hydroxide (e.g., 0.5-1%) to prevent streaking of the amine on the silica gel.

Characterization of the Product

The identity and purity of the final product, 3-(aminomethyl)oxetan-3-amine, should be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Note: As of the date of this publication, publicly available, experimentally verified ¹H and ¹³C NMR spectra for this compound and 3-(aminomethyl)oxetan-3-amine are limited. The following are predicted chemical shifts based on analogous structures and general principles of NMR spectroscopy. Researchers should acquire their own analytical data to confirm the identity of their materials.

Predicted ¹H NMR Data for 3-(aminomethyl)oxetan-3-amine (in CDCl₃):

  • ~4.5-4.7 ppm (m, 4H): Methylene protons of the oxetane ring (-O-CH₂ -C-CH₂ -O-).

  • ~2.8-3.0 ppm (s, 2H): Methylene protons of the aminomethyl group (-C-CH₂ -NH₂).

  • ~1.5-2.0 ppm (br s, 4H): Protons of the two primary amine groups (-NH₂ ).

Predicted ¹³C NMR Data for 3-(aminomethyl)oxetan-3-amine (in CDCl₃):

  • ~78-80 ppm: Methylene carbons of the oxetane ring (-O-C H₂-C-C H₂-O-).

  • ~45-48 ppm: Quaternary carbon of the oxetane ring (-C(C H₂NH₂)(NH₂)-).

  • ~40-43 ppm: Methylene carbon of the aminomethyl group (-C H₂-NH₂).

Safety Considerations and Best Practices

Trifluoroacetic acid is a highly corrosive and volatile substance that can cause severe burns upon contact with skin, eyes, and the respiratory tract.[9][10] It is imperative to handle TFA with extreme caution in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton are recommended for handling larger quantities), safety goggles, a face shield, and a lab coat.

  • Handling and Storage: Store TFA in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents.[11] Keep the container tightly sealed to prevent the escape of corrosive vapors.[10]

  • Spill and Exposure Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9] In case of inhalation, move to fresh air and seek medical attention.[10] Small spills can be neutralized with sodium bicarbonate before cleanup.[10]

  • Waste Disposal: Dispose of TFA and any reaction waste containing it in accordance with local, state, and federal regulations.[10]

Troubleshooting and Key Insights

  • Incomplete Reaction: If monitoring indicates that the reaction has stalled, additional TFA can be added, or the reaction time can be extended. Gentle warming may also be considered, but caution is advised due to the potential for side reactions.

  • Oxetane Ring Stability: While 3,3-disubstituted oxetanes are generally stable to acidic conditions, the presence of the vicinal diamine in the product could potentially facilitate ring-opening under harsh conditions. It is therefore recommended to use the minimum amount of time and the mildest temperature necessary to achieve full deprotection.

  • Work-up Challenges: The product, being a diamine, may have some water solubility. Thorough extraction with an appropriate organic solvent is crucial for maximizing the yield. If the product is highly water-soluble, back-extraction of the aqueous layer may be necessary.

  • Product Isolation: The final product is a free amine, which can be sensitive to air and may absorb carbon dioxide. It is best to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

Conclusion

The TFA-mediated deprotection of this compound is a robust and efficient method for the synthesis of 3-(aminomethyl)oxetan-3-amine. This application note provides a detailed and practical guide for performing this transformation safely and effectively. By understanding the underlying chemical principles and adhering to the outlined protocols, researchers can confidently incorporate this valuable building block into their synthetic strategies for the discovery of novel therapeutics.

References

Application Notes and Protocols for the Incorporation of Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxetane Scaffold as a Bioisostere in Modern Peptide Chemistry

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful toolkit to address the inherent limitations of native peptides, such as poor metabolic stability and suboptimal pharmacokinetic profiles. Among the diverse array of synthetic building blocks, oxetane-containing amino acids have emerged as particularly valuable motifs.[1][2] The four-membered oxetane ring, a compact and polar heterocycle, serves as an effective bioisosteric replacement for commonly found functionalities like gem-dimethyl and carbonyl groups.[3][4] This substitution can profoundly influence the physicochemical properties of a peptide, often leading to enhanced aqueous solubility, improved metabolic stability against enzymatic degradation, and a reduction in lipophilicity.[5]

"Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate" (CAS 1802048-96-9) is a unique building block that introduces a 3,3-disubstituted oxetane scaffold into a peptide sequence. This diamino-functionalized molecule offers intriguing possibilities for peptide chemists, enabling the introduction of a constrained, polar element that can act as a hydrogen bond acceptor and donor, potentially inducing specific conformational changes in the peptide backbone.[3][6] The presence of a Boc-protected amine alongside a free primary amine allows for its directional incorporation into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) methodologies.

This technical guide provides a comprehensive overview of the application of this compound in peptide synthesis. We will delve into the rationale behind its use, provide detailed protocols for its incorporation via Boc-SPPS, and discuss the critical considerations for successful synthesis and handling.

Physicochemical Properties and Advantages of Oxetane Incorporation

The unique strained-ring system of the oxetane moiety confers a distinct set of properties that can be harnessed to fine-tune the characteristics of a peptide therapeutic.

  • Enhanced Proteolytic Stability: The replacement of a natural amide bond with a non-hydrolyzable oxetane-containing fragment imparts significant resistance to enzymatic cleavage by proteases, a primary degradation pathway for peptide drugs.[2][7]

  • Improved Physicochemical Profile: Oxetanes are known to enhance aqueous solubility and reduce lipophilicity, key attributes for improving a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[1][5] The polar nature of the oxetane ether can also modulate the basicity of nearby amine groups.[8]

  • Conformational Constraint: The rigid, three-dimensional structure of the 3,3-disubstituted oxetane ring introduces a conformational "kink" in the peptide backbone.[2][6] This can be strategically employed to induce or stabilize specific secondary structures, such as β-turns, which are often crucial for receptor binding.[9] Conversely, it's important to note that this modification can disrupt α-helical structures.[10][11]

Strategic Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This compound is amenable to standard Boc-based solid-phase peptide synthesis protocols. The presence of a free primary amine allows for its coupling to the resin-bound peptide, while the Boc-protected amine remains shielded for potential subsequent deprotection and further chain elongation, enabling the synthesis of branched peptides.

Key Reagents and Equipment
  • Resin: Merrifield or PAM resin for C-terminal acids; MBHA or Rink Amide resin for C-terminal amides.

  • Amino Acids: High-purity, Boc-protected amino acids.

  • Building Block: this compound (CAS 1802048-96-9).

  • Coupling Reagents: HBTU, HATU, or HCTU.

  • Activation Base: Diisopropylethylamine (DIEA).

  • Boc Deprotection Reagent: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization Base: 5-10% DIEA in DCM.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (all peptide synthesis grade).

  • Cleavage Cocktail: Reagent K or a similar mixture appropriate for the peptide sequence and side-chain protecting groups.

  • Equipment: Manual or automated peptide synthesizer, reaction vessels, filtration apparatus, rotary evaporator, lyophilizer, and analytical/preparative HPLC system.

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

Protocol 1: Standard Coupling Cycle

This protocol outlines a single cycle for coupling the building block to the N-terminus of the growing peptide chain on the resin.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel, then drain the solvent.[2]

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[8]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and IPA (2x).[8]

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add a solution of 5-10% DIEA in DCM to the resin and agitate for 5-10 minutes.

    • Drain the neutralization solution and wash the resin with DCM (3x).[3]

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

    • Add DIEA (2-4 equivalents) to the solution to pre-activate for 1-2 minutes.

    • Add the activated solution to the deprotected and neutralized resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling may be necessary.[3]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

The resin is now ready for the deprotection of the newly introduced Boc group and the subsequent coupling of the next amino acid in the sequence.

Protocol 2: On-Resin Boc Deprotection of the Oxetane Moiety for Chain Branching

This protocol is for the selective deprotection of the Boc group on the incorporated oxetane moiety to enable the synthesis of a branched peptide.

  • Resin Preparation: The peptide-resin should have the this compound moiety incorporated at the desired branching point, with the N-terminal α-amino group protected (e.g., with a Boc group if it is not the terminal residue).

  • Selective Boc Deprotection:

    • Follow the Boc deprotection steps outlined in Protocol 1, Step 2. This will remove the Boc group from the oxetane moiety.

  • Neutralization and Branch Coupling:

    • Perform the neutralization as described in Protocol 1, Step 3.

    • Couple the first amino acid of the branch chain using the coupling procedure in Protocol 1, Step 4.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the concomitant removal of side-chain protecting groups.

  • Resin Preparation: After the final coupling and deprotection steps, thoroughly wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Place the dried peptide-resin in a reaction vessel.

    • Add a pre-chilled cleavage cocktail (e.g., Reagent K: TFA/thioanisole/water/phenol/ethanedithiol 82.5:5:5:5:2.5) to the resin. The choice of cocktail depends on the amino acid composition of the peptide.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying and Purification:

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Data Presentation: Quantitative Parameters for Synthesis

ParameterTypical Range/ValueNotes
Resin Loading0.3 - 0.8 mmol/gLower loading is often preferred for longer or more difficult sequences to minimize aggregation.
Building Block Excess2 - 4 equivalentsRelative to the resin loading.
Coupling Reagent Excess2 - 4 equivalentsRelative to the resin loading.
Activation/Coupling Time1 - 2 hoursMonitored by a qualitative method like the ninhydrin test.
Boc Deprotection Time20 - 30 minutesA two-step deprotection (2 min + 20-30 min) is recommended.[8]
Final Cleavage Yield50 - 90%Highly dependent on the peptide sequence, length, and cleavage conditions.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the incorporation of this compound into a peptide chain during Boc-SPPS.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthetic Cycle Resin Resin-Bound Peptide Chain Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection 1. Deprotect Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization 2. Neutralize Coupling Coupling of Oxetane Building Block (HBTU/DIEA) Neutralization->Coupling 3. Couple Coupling->Resin 4. Elongate Chain caption Workflow for incorporating the oxetane building block.

Caption: Workflow for incorporating the oxetane building block.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of Boc-SPPS chemistry.[2][12] The success of each step can be validated through in-process controls:

  • Completion of Coupling: The ninhydrin (Kaiser) test is a reliable method for detecting free primary amines on the resin. A negative result confirms the successful coupling of the amino acid or building block.

  • Peptide Purity and Identity: After cleavage, the crude peptide should be analyzed by analytical RP-HPLC to assess its purity and by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight, thereby verifying the incorporation of the oxetane moiety.

Causality Behind Experimental Choices

  • Choice of Boc Protection: The Boc/Bzl strategy is particularly advantageous for synthesizing hydrophobic or aggregation-prone peptides, as the repeated acidic deprotection steps help to disrupt intermolecular hydrogen bonding.[3][4]

  • In Situ Neutralization: While a separate neutralization step is described, an in situ neutralization protocol, where the neutralization base is included in the coupling cocktail, can improve efficiency, especially for difficult sequences.[12]

  • Coupling Reagents: Urionium/aminium-based coupling reagents like HBTU, HATU, and HCTU are preferred for their high efficiency and low rates of racemization.[13]

  • TFA for Deprotection: Trifluoroacetic acid is used for Boc deprotection because it is a strong enough acid to cleave the Boc group efficiently without being so harsh as to prematurely cleave most benzyl-based side-chain protecting groups or the peptide from the resin.[12]

Conclusion

This compound is a valuable and versatile building block for modifying peptides. Its incorporation can bestow beneficial properties such as enhanced metabolic stability and altered conformational preferences. By leveraging standard Boc-SPPS protocols, researchers can efficiently integrate this unique oxetane scaffold into peptide sequences, opening new avenues for the design and development of novel peptide-based therapeutics. The detailed protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis and application of these modified peptides.

References

Application Notes and Protocols for Parallel Synthesis Utilizing tert-Butyl ((3-aminooxetan-3-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 3-Amino-3-methyloxetane Scaffold in Drug Discovery

The landscape of modern drug discovery is characterized by an ever-increasing demand for novel molecular entities with improved physicochemical and pharmacokinetic properties. In this context, the oxetane moiety has emerged as a valuable structural motif.[1][2] This small, polar, three-dimensional ring system can serve as a bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyl functionalities.[2][3] Its incorporation into lead compounds has been shown to enhance aqueous solubility, metabolic stability, and lipophilicity, while also providing a means to escape from flatland and explore new chemical space.[4][5]

A particularly noteworthy feature of the oxetane ring is its electron-withdrawing nature, which can significantly reduce the basicity of adjacent amine groups.[2][6] This modulation of pKa is a critical tool for medicinal chemists seeking to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[4]

This application note focuses on a key building block for introducing this advantageous scaffold: tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate . The presence of a Boc-protected primary amine allows for its versatile use in parallel synthesis workflows, enabling the rapid generation of diverse compound libraries for high-throughput screening. This guide provides detailed protocols for the two most common applications of this building block in a parallel synthesis context: amide bond formation and reductive amination.

Chemical Properties of the Building Block

PropertyValueSource
Chemical Name This compound[7][8]
CAS Number 1379322-06-1[7]
Molecular Formula C₉H₁₈N₂O₃[7]
Molecular Weight 202.25 g/mol [8]
Appearance White to off-white solidCommercially available

Core Parallel Synthesis Workflows

The bifunctional nature of this compound, with its free primary amine and a Boc-protected aminomethyl group, makes it an ideal reagent for diversity-oriented synthesis. The following sections detail solution-phase parallel synthesis protocols for creating libraries of amides and secondary amines. These workflows are designed for implementation in multi-well plates (e.g., 96-well format) and are amenable to automation.

Workflow 1: Parallel Amide Coupling

This workflow describes the generation of a library of amides by coupling the primary amine of the oxetane building block with a diverse set of carboxylic acids.

Amide Coupling Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product P1 Dispense diverse carboxylic acids (in solution) P2 Add coupling reagents (e.g., HATU) and base (e.g., DIPEA) P1->P2 Pre-activation R1 Add tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate solution P2->R1 R2 Incubate at room temperature R1->R2 Amide bond formation W1 Quench reaction R2->W1 W2 Liquid-Liquid Extraction or Solid-Phase Extraction W1->W2 W3 Evaporate solvent W2->W3 F1 Library of Boc-protected amide products W3->F1

Caption: Parallel Amide Coupling Workflow.

Detailed Protocol: Parallel Amide Synthesis in 96-Well Plates

This protocol is based on the use of HATU as the coupling reagent, which is known for its high efficiency and low rates of racemization.

Materials and Reagents:

  • This compound

  • Library of diverse carboxylic acids

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well reaction plates and sealing mats

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M solution of each carboxylic acid from the library in anhydrous DMF.

    • Prepare a 0.4 M solution of HATU in anhydrous DMF.

    • Prepare a 0.8 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 100 µL of the respective carboxylic acid solution (0.02 mmol, 1.0 eq).

    • Add 50 µL of the HATU solution (0.02 mmol, 1.0 eq) to each well.

    • Add 50 µL of the DIPEA solution (0.04 mmol, 2.0 eq) to each well.

    • Agitate the plate for 15 minutes at room temperature to pre-activate the carboxylic acids.

    • Add 110 µL of the this compound solution (0.022 mmol, 1.1 eq) to each well.

    • Seal the plate and agitate at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS analysis of a few representative wells.

  • Work-up and Purification:

    • Quench the reactions by adding 200 µL of saturated aqueous NaHCO₃ solution to each well.

    • Extract the products by adding 500 µL of EtOAc to each well, sealing the plate, and agitating vigorously.

    • Allow the layers to separate and carefully transfer the organic (upper) layer to a new 96-well plate. Repeat the extraction with another 500 µL of EtOAc.

    • Combine the organic extracts and wash with 500 µL of brine.

    • Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure to yield the library of crude amide products. Further purification can be achieved by high-throughput preparative HPLC if necessary.

ParameterRecommended ConditionsNotes
Solvent Anhydrous DMF or DCMDMF is generally preferred for its ability to dissolve a wide range of substrates.
Coupling Reagent HATU, HBTU, or EDC/HOBtHATU is often chosen for its rapid reaction times and high yields.
Base DIPEA or Triethylamine (TEA)A non-nucleophilic base is essential to prevent side reactions.
Stoichiometry 1.1 eq. amine, 1.0 eq. acid, 1.0 eq. coupling reagent, 2.0 eq. baseA slight excess of the amine can drive the reaction to completion.
Temperature Room Temperature (20-25 °C)Gentle heating (40-50 °C) can be applied for less reactive substrates.
Reaction Time 4-12 hoursMonitor by LC-MS for completion.
Workflow 2: Parallel Reductive Amination

This workflow outlines the synthesis of a library of secondary amines via the reaction of the primary amine on the oxetane building block with a diverse set of aldehydes or ketones, followed by in-situ reduction.

Reductive Amination Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product P1 Dispense diverse aldehydes/ketones (in solution) P2 Add tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate solution P1->P2 R1 Imine formation (agitate at RT) P2->R1 R2 Add reducing agent (e.g., NaBH(OAc)₃) R1->R2 In-situ reduction R3 Incubate at room temperature R2->R3 W1 Quench reaction R3->W1 W2 Aqueous work-up W1->W2 W3 Evaporate solvent W2->W3 F1 Library of Boc-protected secondary amine products W3->F1

Caption: Parallel Reductive Amination Workflow.

Detailed Protocol: Parallel Reductive Amination in 96-Well Plates

This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent suitable for high-throughput applications.[9]

Materials and Reagents:

  • This compound

  • Library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well reaction plates and sealing mats

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in DCM.

    • Prepare a 0.2 M solution of each aldehyde/ketone from the library in DCM.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 100 µL of the this compound solution (0.02 mmol, 1.0 eq).

    • Add 110 µL of the respective aldehyde/ketone solution (0.022 mmol, 1.1 eq).

    • (Optional) Add 1-2 µL of acetic acid to each well to catalyze imine formation.

    • Seal the plate and agitate at room temperature for 1-2 hours to allow for imine formation.

    • Carefully add solid sodium triacetoxyborohydride (6.4 mg, 0.03 mmol, 1.5 eq) to each well. This is best done using a powder dispensing system for accuracy and speed.

    • Reseal the plate and agitate at room temperature for 6-24 hours. Monitor reaction progress by LC-MS.

  • Work-up and Purification:

    • Quench the reactions by the slow addition of 200 µL of saturated aqueous NaHCO₃ solution to each well.

    • Extract the products by adding 500 µL of DCM, sealing, and agitating.

    • Transfer the organic (lower) layer to a new 96-well plate. Repeat the extraction.

    • Combine the organic extracts and wash with 500 µL of brine.

    • Dry the organic extracts using a 96-well filter plate containing anhydrous Na₂SO₄.

    • Evaporate the solvent to yield the crude secondary amine products. Purification can be performed via high-throughput chromatography.

ParameterRecommended ConditionsNotes
Solvent DCM or DCEAnhydrous conditions are important.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)A mild and selective reagent suitable for parallel synthesis.
Stoichiometry 1.0 eq. amine, 1.1-1.2 eq. carbonyl, 1.5 eq. reducing agentA slight excess of the carbonyl compound is often used.
Temperature Room Temperature (20-25 °C)The reaction is typically exothermic upon addition of the reducing agent.
Reaction Time 6-24 hoursKetones generally require longer reaction times than aldehydes.

Post-Synthesis Modification: Boc Deprotection

A key advantage of using this compound is the ability to deprotect the second amine for further diversification. The Boc group is stable under the conditions of amide coupling and reductive amination but can be readily removed under acidic conditions.[10][11]

Boc Deprotection Input Boc-protected Amide or Amine Library Process Treat with Trifluoroacetic Acid (TFA) in DCM Input->Process Output Deprotected Amine Library (TFA salt) Process->Output

Caption: Boc Deprotection Workflow.

Protocol: Parallel Boc Deprotection

  • Dissolve the crude or purified Boc-protected library in DCM (e.g., 500 µL per well).

  • Add an equal volume of a 20-50% solution of trifluoroacetic acid (TFA) in DCM to each well.

  • Seal the plate and agitate at room temperature for 1-3 hours.

  • Evaporate the solvent and excess TFA under reduced pressure to yield the deprotected amine library as the TFA salt.

Conclusion

This compound is a highly valuable and versatile building block for parallel synthesis workflows in drug discovery. Its unique structural and electronic properties, combined with the orthogonal protection strategy afforded by the Boc group, enable the efficient generation of diverse libraries of oxetane-containing compounds. The protocols detailed in this application note provide a robust foundation for researchers and scientists to leverage this important scaffold in their quest for novel therapeutics.

References

Application Notes and Protocols for Amide Coupling Reactions with tert-Butyl ((3-aminooxetan-3-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Oxetane Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane motif has garnered significant attention.[1] Unlike its more lipophilic carbocyclic counterparts, the four-membered ethereal ring of oxetane introduces polarity and can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and metabolic stability.[2][3] These advantageous properties have established oxetane-containing building blocks as valuable assets in the design of novel therapeutics.

This guide focuses on a particularly useful building block: tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate. This compound presents a unique synthetic handle—a primary amine adjacent to a quaternary center within the oxetane ring. This structural feature, while offering a key point for molecular elaboration, also introduces significant steric hindrance, which can render standard amide coupling reactions challenging.[4] These application notes provide a comprehensive overview of the properties of this reagent and detail robust protocols for its successful incorporation into amide-containing target molecules.

Physicochemical Properties of this compound

This compound is a white to off-white solid that is soluble in a range of common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and methanol. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities allows for selective reaction at the primary amine.[5]

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₈N₂O₃
Molecular Weight 202.25 g/mol
CAS Number 1379322-06-1
Appearance White to off-white solid
Solubility Soluble in DCM, DMF, MeOH

While specific, publicly available spectroscopic data for this exact compound is limited, the following are representative spectral characteristics based on analogous structures.[6][7]

  • ¹H NMR (400 MHz, CDCl₃): δ 4.6-4.8 (m, 4H, -O-CH₂-), 3.4-3.6 (br s, 2H, -NH₂), 3.2-3.4 (m, 2H, -CH₂-NHBoc), 1.45 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 156.0, 80.0, 78.0, 55.0, 45.0, 28.5.

  • Mass Spectrometry (ESI+): m/z 203.1 [M+H]⁺.

  • Infrared Spectroscopy (ATR): ν (cm⁻¹) 3300-3400 (N-H stretch), 2850-3000 (C-H stretch), 1680-1710 (C=O stretch, Boc), 1160-1180 (C-O-C stretch, oxetane).

Principles of Amide Coupling with Sterically Hindered Amines

The formation of an amide bond is a condensation reaction between a carboxylic acid and an amine. Due to the low reactivity of carboxylic acids, an activating agent is typically required to convert the hydroxyl group into a better leaving group. Common coupling reagents achieve this by forming a highly reactive intermediate, such as an O-acylisourea (with carbodiimides like EDC), an active ester (with uronium/aminium salts like HATU), or a mixed anhydride (with reagents like T3P).[]

The primary amine of this compound is situated on a quaternary carbon atom within the sterically demanding oxetane ring and is adjacent to a bulky Boc-protected aminomethyl group. This steric congestion can significantly hinder the approach of the activated carboxylic acid, leading to slow reaction rates or incomplete conversions with standard coupling protocols.[4]

To overcome these challenges, several strategies can be employed:

  • Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU are often more effective for hindered couplings than carbodiimide-based reagents.[9]

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be balanced against the risk of side reactions and epimerization of chiral centers.

  • Equivalents of Reagents: Using a slight excess of the coupling reagent and the carboxylic acid can help drive the reaction to completion.

  • Choice of Base: A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) is typically used to neutralize the acidic byproducts without competing in the coupling reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a generic carboxylic acid.

Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for sterically demanding substrates.[9]

Table 2: Reagents and Materials for HATU Coupling

ReagentMolecular WeightMoles (mmol)EquivalentsAmount
Carboxylic Acid-1.01.0-
This compound202.251.11.1222.5 mg
HATU380.231.21.2456.3 mg
DIPEA129.253.03.00.52 mL
Anhydrous DMF---10 mL

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 mmol) and anhydrous DMF (5 mL).

  • Add HATU (1.2 mmol, 456.3 mg) to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA (3.0 mmol, 0.52 mL) to the reaction mixture and stir for another 15 minutes to allow for pre-activation of the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 mmol, 222.5 mg) in anhydrous DMF (5 mL).

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. For particularly hindered substrates, gentle heating (40-50 °C) may be required.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

HATU_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Preactivation Pre-activation (Carboxylic Acid + HATU + DIPEA) Carboxylic_Acid->Preactivation HATU HATU HATU->Preactivation DIPEA DIPEA DIPEA->Preactivation Amine This compound Coupling Amide Coupling (Addition of Amine) Amine->Coupling Preactivation->Coupling Monitoring Reaction Monitoring (TLC/LC-MS) Coupling->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Product Purification->Product

HATU-Mediated Amide Coupling Workflow
Protocol 2: EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective method for amide bond formation.

Table 3: Reagents and Materials for EDC/HOBt Coupling

ReagentMolecular WeightMoles (mmol)EquivalentsAmount
Carboxylic Acid-1.01.0-
This compound202.251.21.2242.7 mg
EDC·HCl191.701.51.5287.6 mg
HOBt135.121.51.5202.7 mg
DIPEA129.253.03.00.52 mL
Anhydrous DCM---15 mL

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol), HOBt (1.5 mmol, 202.7 mg), and anhydrous DCM (10 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 mmol, 287.6 mg) to the solution and stir for 15 minutes at 0 °C.

  • In a separate vial, dissolve this compound (1.2 mmol, 242.7 mg) and DIPEA (3.0 mmol, 0.52 mL) in anhydrous DCM (5 mL).

  • Add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 18-36 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (30 mL) and wash with 1M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EDC_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Sequence cluster_workup Purification Acid_HOBt Carboxylic Acid + HOBt Activation Activation at 0°C (Addition of EDC) Acid_HOBt->Activation EDC EDC·HCl EDC->Activation Amine_DIPEA Amine + DIPEA Coupling Coupling (Addition of Amine Solution) Amine_DIPEA->Coupling Activation->Coupling Stirring Stir at RT Coupling->Stirring Workup Aqueous Extraction Stirring->Workup Purification Chromatography Workup->Purification Final_Product Final Amide Purification->Final_Product

EDC/HOBt-Mediated Amide Coupling Workflow

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Conversion Insufficient activation or steric hindrance.Increase equivalents of coupling reagent and carboxylic acid. Switch to a more powerful coupling reagent (e.g., HATU or COMU). Increase reaction temperature.
Side Product Formation Racemization of chiral centers. Epimerization.Use HOBt or HOAt as an additive with EDC. Run the reaction at a lower temperature.
Difficulty in Purification Urea byproduct from EDC.For EDC couplings, perform an acidic wash during workup to remove the water-soluble urea byproduct.

Characterization of Amide Products

The successful formation of the amide bond can be confirmed by standard spectroscopic techniques.

  • ¹H NMR: Appearance of a new amide N-H proton signal (typically a broad singlet or triplet between δ 6.0 and 8.5 ppm). Shifts in the signals corresponding to the protons alpha to the newly formed amide bond.

  • ¹³C NMR: Appearance of a new amide carbonyl signal (typically between δ 165 and 175 ppm).

  • Mass Spectrometry: Observation of the correct molecular ion peak for the desired product.

  • Infrared Spectroscopy: Appearance of a strong amide C=O stretch (typically between 1630 and 1680 cm⁻¹) and an N-H bend (around 1550 cm⁻¹).

Conclusion

This compound is a valuable building block for introducing the desirable oxetane motif into drug candidates. While its sterically hindered primary amine presents a synthetic challenge, the use of appropriate coupling reagents and optimized reaction conditions, as detailed in these protocols, can lead to successful and efficient amide bond formation. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors.

References

The Strategic Application of tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland—Harnessing the Power of the Oxetane Moiety

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds that can enhance target engagement while improving drug-like properties. [1]The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in this endeavor. [2]Its unique combination of low molecular weight, high polarity, and a strained ring system offers a distinct set of advantages for fine-tuning the properties of drug candidates. [3][4] This guide focuses on a particularly valuable building block: tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate (CAS No. 1379322-06-1). This bifunctional reagent provides a strategic entry point for introducing the 3-amino-3-methyloxetane motif, a bioisostere that can profoundly and predictably alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. We will explore the causality behind its use, provide detailed protocols for its incorporation, and present data-driven insights into its impact on key physicochemical parameters.

Part 1: The Oxetane Advantage—A Bioisosteric Powerhouse

The core value of the 3-amino-3-methyloxetane scaffold lies in its ability to serve as a versatile bioisostere for common chemical groups that often present liabilities in drug candidates.

Replacement for gem-Dimethyl and Carbonyl Groups

Initial studies highlighted the utility of oxetanes as isosteric replacements for gem-dimethyl and carbonyl groups. [3]The gem-dimethyl group, while effective at blocking metabolic oxidation, significantly increases a compound's lipophilicity. [3]Replacing it with a 3,3-disubstituted oxetane introduces polarity and can improve aqueous solubility without the associated lipophilicity penalty. [2][3] The oxetane's oxygen atom also mimics the hydrogen bond accepting capability of a carbonyl group, making it a suitable non-classical bioisostere. [4]This allows for the preservation of key binding interactions while improving metabolic stability.

G cluster_0 Common Problematic Groups cluster_1 Bioisosteric Replacement cluster_2 Improved Properties GemDimethyl gem-Dimethyl (High Lipophilicity) Oxetane 3-Amino-3-methyloxetane (Introduced via title compound) GemDimethyl->Oxetane Replaces Carbonyl Carbonyl (Metabolic Liability) Carbonyl->Oxetane Replaces Solubility Increased Solubility Oxetane->Solubility MetabolicStability Enhanced Metabolic Stability Oxetane->MetabolicStability pKa Reduced Amine Basicity Oxetane->pKa

Caption: Bioisosteric replacement strategy using the 3-aminooxetane motif.

Modulation of Amine Basicity (pKa)

A critical application of the 3-aminooxetane moiety is the attenuation of the basicity of adjacent amines. [2]The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of a neighboring amine. This is a powerful strategy to mitigate liabilities associated with high basicity, such as off-target activity (e.g., hERG channel inhibition) or poor cell permeability. Studies have shown that introducing an oxetane can lower the pKa of a proximal amine by approximately 0.8 units compared to an analogous cyclobutane derivative. [3]

Part 2: Impact on Physicochemical Properties—A Quantitative Look

The incorporation of the 3-amino-3-methyloxetane moiety leads to predictable and beneficial shifts in key physicochemical properties. The following table summarizes data from matched molecular pair analyses, illustrating the impact of replacing common cyclic amines with a 3-aminooxetane.

PropertyCyclopropylamine DerivativeCyclobutylamine Derivative3-Aminooxetane DerivativeReference
LogD at pH 7.4 2.01.81.0[3]
Aqueous Solubility (µM) < 15150[4]
pKa of Amine 8.89.38.5[3]

Note: Data is representative of the general class of 3-aminooxetanes and illustrates the trends observed in medicinal chemistry programs.

These data underscore the strategic advantage of using the 3-aminooxetane building block: a significant increase in aqueous solubility and a reduction in lipophilicity (LogD), coupled with a decrease in amine basicity. [3][4]

Part 3: Experimental Protocols

The utility of this compound lies in its bifunctional nature. The free primary amine allows for coupling to a parent molecule, while the Boc-protected amine provides an orthogonal handle for further synthetic elaboration after deprotection.

Protocol 1: Amide Bond Formation with a Carboxylic Acid

This protocol describes a general procedure for coupling the title compound to a carboxylic acid using standard peptide coupling reagents.

Rationale: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provides a highly efficient method for amide bond formation with minimal side reactions. Anhydrous DMF is used as the solvent to prevent hydrolysis of the activated ester intermediate.

G cluster_0 Activation cluster_1 Coupling cluster_2 Workup & Purification A Dissolve Carboxylic Acid, HATU, and DIPEA in DMF B Stir for 15 min at room temperature A->B C Add solution of This compound B->C D Stir for 2-4 hours at room temperature C->D E Aqueous Workup (Water, Brine) D->E F Dry organic layer (Na2SO4) E->F G Purify by column chromatography F->G

Caption: Workflow for amide bond formation.

Materials:

  • Carboxylic acid of interest (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with water (2x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired Boc-protected amide.

Protocol 2: Boc Deprotection to Reveal the Primary Amine

This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the free primary amine, which can be used in subsequent synthetic steps.

Rationale: Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is the standard and most effective method for Boc deprotection. [5][6]The reaction proceeds via protonation of the carbamate followed by the elimination of isobutylene and carbon dioxide. [5]The reaction is typically clean and high-yielding.

G cluster_0 Deprotection Reaction cluster_1 Workup A Dissolve Boc-protected compound in DCM B Add TFA (10-20% v/v) dropwise at 0 °C A->B C Warm to room temperature and stir for 1-2 hours B->C D Concentrate under reduced pressure C->D E Azeotrope with Toluene to remove residual TFA D->E F Isolate final amine salt or neutralize for free base E->F

Caption: Workflow for Boc deprotection.

Materials:

  • Boc-protected oxetane derivative (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, if required)

Procedure:

  • Dissolve the Boc-protected starting material in DCM (approximately 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (10-20% v/v) dropwise to the stirred solution. Gas evolution (CO₂) will be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of TFA, add toluene to the residue and concentrate again under reduced pressure. Repeat this step 2-3 times.

  • The resulting product is typically the TFA salt of the amine, which can be used directly in subsequent reactions or neutralized.

  • (Optional: Neutralization) To obtain the free amine, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the free amine.

Conclusion

This compound is more than just a building block; it is a strategic tool for overcoming common challenges in drug discovery. Its ability to predictably modulate solubility, lipophilicity, and basicity provides a rational approach to lead optimization. [3][4]By serving as a hydrophilic and metabolically robust bioisostere, it enables chemists to enhance the drug-like properties of their compounds, thereby increasing the probability of success in developing next-generation therapeutics. The protocols provided herein offer a practical guide for the effective incorporation of this high-value scaffold into medicinal chemistry programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate, a critical building block for pharmaceutical research. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations for their root causes and actionable solutions.

Q1: My Boc-protection step is resulting in low yields and a mixture of products, including a major di-protected byproduct. How can I improve the selectivity for mono-protection?

A1: This is a classic challenge in selectivity. The starting material, (3-aminooxetan-3-yl)methanamine, possesses two primary amine groups with different steric and electronic environments. Achieving selective mono-protection on the aminomethyl group requires careful control of reaction conditions.

Root Cause Analysis:

  • Electronic Effects: The oxetane ring is strongly electron-withdrawing, which significantly reduces the basicity (and often, the nucleophilicity) of the amine directly attached to the C3 position. The pKa of an amine adjacent to an oxetane ring can be lowered by approximately 1.9 units.[1] The aminomethyl group, being further away, is more basic and therefore more nucleophilic, making it the kinetically favored site for acylation with di-tert-butyl dicarbonate (Boc₂O).

  • Over-reaction: Despite the difference in reactivity, if the reaction conditions are too harsh or the stoichiometry is not precisely controlled, the less reactive amine on the oxetane ring will eventually react, leading to the di-Boc species.

  • Reagent Stoichiometry: Using an excess of Boc₂O is the most common cause of di-protection.

Solutions & Protocol:

  • Strict Stoichiometric Control: Use a slight deficit or exactly one equivalent of Boc₂O relative to the diamine. This ensures the reagent is consumed before significant di-protection can occur.

  • Slow Addition: Add the Boc₂O solution dropwise to the solution of the diamine at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the acylating agent, favoring reaction at the more nucleophilic site.

  • Solvent and Base Choice: The reaction is typically performed in solvents like THF, methanol, or a biphasic system.[2] The choice of base is also important; a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate is standard.[2][]

Protocol: Selective Mono-Boc Protection

  • Dissolve (3-aminooxetan-3-yl)methanamine (1.0 eq) in a suitable solvent (e.g., THF or Methanol, 10 mL per mmol of amine) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (0.98 - 1.0 eq) in a small amount of the same solvent.

  • Add the Boc₂O solution to the cooled amine solution dropwise via a syringe pump or dropping funnel over 1-2 hours.

  • Allow the reaction to stir at 0 °C for an additional hour and then warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified.

Q2: I've isolated an impurity with a mass corresponding to a ring-opened product (M+18). What causes the oxetane ring to degrade?

A2: Oxetane ring instability is a known concern, primarily driven by the inherent ring strain (106 kJ·mol⁻¹).[4] While 3,3-disubstituted oxetanes are significantly more stable than other substitution patterns, certain conditions can trigger cleavage.[1][5]

Root Cause Analysis:

  • Acidic Conditions: This is the most common culprit. The oxetane oxygen is Lewis basic and can be protonated by strong acids.[6] This activation makes the ring susceptible to nucleophilic attack, leading to a 1,3-diol derivative. Even mild acids can catalyze this process, especially in the presence of a nucleophilic solvent (like water or methanol) and heat.[4]

  • Internal Nucleophile Participation: The presence of the amino groups on your molecule can facilitate ring-opening under acidic conditions, where a protonated amine acts as an intramolecular nucleophile or the free amine attacks the protonated oxetane.[1]

  • Strong Lewis Acids: Lewis acids can coordinate to the oxetane oxygen, strongly activating the ring for cleavage. Reagents like BF₃·Et₂O or AlCl₃ should be avoided unless ring-opening is the desired outcome.

Preventative Measures:

  • Avoid Strong Acids: During workup or purification, avoid washing with strong aqueous acids (e.g., >1M HCl). If an acidic wash is necessary, use a milder, buffered solution and perform the operation quickly at low temperatures.

  • pH Control: Maintain neutral or basic conditions throughout the synthesis and workup. 3,3-disubstituted oxetanes are generally stable even at pH 1, but prolonged exposure or heat can cause degradation.[6]

  • Chromatography: When using silica gel chromatography, which is inherently acidic, consider neutralizing the silica by pre-treating it with a solution of triethylamine in the eluent system.

Q3: My attempt to synthesize the diamine precursor via ammonolysis of a 3-(halomethyl)-3-(protected-amino)oxetane is very slow and gives low yields. What is hindering the reaction?

A3: This issue stems from the steric hindrance around the reaction center. The carbon bearing the leaving group (e.g., bromine in 3-(bromomethyl)-3-(carbamate)oxetane) is a neopentyl-type center.

Root Cause Analysis:

  • Steric Hindrance: The Sₙ2 displacement reaction is highly sensitive to steric bulk at the electrophilic carbon. The quaternary carbon of the oxetane ring severely hinders the backside attack required for the substitution by ammonia or another nitrogen nucleophile.

  • Reaction Conditions: Standard Sₙ2 conditions may not be forceful enough to overcome this steric barrier.

Solutions:

  • Elevated Temperature and Pressure: As described in patent literature, these reactions often require high temperatures and pressures.[7] Using a sealed reaction vessel or an autoclave with liquid ammonia allows the reaction to be heated well above ammonia's boiling point, increasing the reaction rate. A patent describes stirring the substrate in liquid ammonia at 25-30 °C for 8 hours in an autoclave.[7]

  • Alternative Nucleophiles: Consider using sodium azide followed by reduction (e.g., with H₂/Pd-C or Staudinger reaction). The azide ion is a smaller, more potent nucleophile than ammonia and can sometimes be more effective in sterically hindered systems.

  • Phase-Transfer Catalysis: For some Sₙ2 reactions, a phase-transfer catalyst can enhance the rate by bringing the nucleophile into the organic phase more effectively, but this is less common for ammonolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to prepare this compound?

A1: A robust, multi-step synthesis starting from 3-(bromomethyl)oxetane-3-carboxylic acid has been reported in the patent literature.[7] This route strategically introduces and protects the two amine functionalities.

Diagram: Common Synthetic Pathway

A common industrial synthesis route.[7]

G A 3-(bromomethyl)oxetane- 3-carboxylic acid B 3-(bromomethyl)-3-isocyanato-oxetane A->B  DPPA, Base (Curtius Rearrangement) C tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate B->C  t-BuOH (Isocyanate Trapping) D Target Product: This compound C->D  Liquid NH₃, Autoclave (Ammonolysis)

Q2: How stable is the 3,3-disubstituted oxetane ring to common reagents?

A2: The 3,3-disubstituted oxetane motif is surprisingly robust under many common reaction conditions, which allows it to be incorporated early in a synthetic sequence.[6] However, its limits must be respected.

Reagent ClassConditionOxetane Ring StabilityReference
Bases Strong (NaOH, KOH), Mild (K₂CO₃, TEA)Generally Stable[5][6]
Nucleophiles Organolithiums, Grignards (at RT)Generally Stable[6]
Reducing Agents NaBH₄, LiAlH₄ (at RT), H₂/Pd-CGenerally Stable[4][6]
Oxidizing Agents PCC, Dess-Martin PeriodinaneStable[4]
Acids Dilute aq. acid (e.g., 1M HCl)Moderately Stable, risk of opening[6][8]
Concentrated strong acids (H₂SO₄, TFA)Unstable - Prone to Ring Opening[1][6]
Lewis Acids BF₃·Et₂O, TiCl₄, AlCl₃Unstable - Prone to Ring Opening[6]
Q3: Are there viable alternatives to the Boc group for protecting one of the amines?

A3: Yes, other common amine protecting groups can be used, provided their removal conditions are compatible with the oxetane ring. The choice depends on the overall synthetic strategy, a concept known as "orthogonality".[9] An orthogonal protecting group strategy allows for the selective deprotection of one group while others remain intact.[9]

Protecting GroupAbbreviationRemoval ConditionsOrthogonal ToReference
tert-Butoxycarbonyl BocStrong Acid (TFA, HCl)Fmoc, Cbz[10][11]
Benzyloxycarbonyl Cbz (or Z)Catalytic Hydrogenolysis (H₂, Pd-C)Boc, Fmoc[11]
9-Fluorenylmethoxycarbonyl FmocBase (e.g., Piperidine)Boc, Cbz[10][11]

For this specific molecule, a Cbz group would be an excellent alternative, as its removal via hydrogenation is very mild and poses no risk to the oxetane ring. An Fmoc group is also viable as the ring is stable to the basic conditions required for its removal.[6]

Diagram: Orthogonal Protection Logic

Choosing a protecting group based on deprotection conditions.

G cluster_0 Protecting Groups cluster_1 Deprotection Conditions Boc Boc Acid Strong Acid (e.g., TFA) Boc->Acid Removed by H2 Hydrogenolysis (H₂, Pd-C) Boc->H2 Stable to Base Base (e.g., Piperidine) Boc->Base Stable to Cbz Cbz Cbz->Acid Stable to Cbz->H2 Removed by Cbz->Base Stable to Fmoc Fmoc Fmoc->Acid Stable to Fmoc->H2 Stable to Fmoc->Base Removed by

References

Technical Support Center: Purification of Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate by Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate. This molecule, containing a polar oxetane ring, a basic primary amine, and an acid-sensitive Boc-protecting group, presents a unique set of challenges for purification by standard flash chromatography. Strong interactions with the acidic silica stationary phase can lead to significant peak tailing, poor resolution, and potential product degradation or loss.[1][2][3]

This guide provides field-proven insights, step-by-step protocols, and robust troubleshooting advice to help you navigate these challenges and achieve high-purity material.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking severely on my initial TLC plates. Is this normal?

A: Yes, this is the most common observation for this type of molecule. The basic primary amine interacts strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to "streak" or "tail" up the plate instead of moving as a compact spot.[3][4] To resolve this, you must add a basic modifier to your mobile phase.

Solution: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol).[5][6][7] This "competing base" will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.[6][8]

Q2: What is the best stationary phase for this purification?

A: While specialized columns exist, standard flash-grade silica gel is perfectly suitable, provided it is properly handled.

  • Recommended: Standard Silica Gel (40-63 µm) deactivated with a base. This is the most cost-effective approach. The mobile phase used for the chromatography must contain a basic additive like triethylamine to prevent tailing.[1][7]

  • Alternative: Amine-functionalized silica (Si-NH₂).[1][6] This stationary phase has a basic surface that naturally repels the amine, leading to excellent peak shapes without needing a basic modifier in the mobile phase.[6] It is a more expensive but highly effective option for particularly difficult separations.

Q3: How can I detect this compound? It doesn't appear under a 254 nm UV lamp.

A: Your observation is correct. The molecule lacks a significant UV chromophore. The tert-butyl carbamate (Boc) group has a weak absorbance around 210-220 nm, but detection at this wavelength is often low-sensitivity and prone to interference from solvents.[9]

Solution: Rely on post-chromatography TLC analysis of your collected fractions. You will need to use chemical staining agents to visualize the compound.

  • Ninhydrin Stain: This is the best choice for specifically detecting your product, as it reacts with the primary amine to produce a distinct purple or yellow spot.[10][11][12]

  • Potassium Permanganate (KMnO₄) Stain: This is a universal oxidizing stain that will visualize most organic compounds that are not fully saturated hydrocarbons.[10][13] It is excellent for identifying and separating your product from non-amine impurities.

Q4: Is there a risk of the Boc group cleaving during purification?

A: Yes, there is a moderate risk. The Boc group is known to be labile under acidic conditions.[14][15] Standard silica gel is acidic and can, over long exposure times, cause partial deprotection of your compound.[5][16] This is another critical reason to neutralize the silica gel's activity by adding triethylamine to your mobile phase.[2][5]

Detailed Experimental Protocol

This protocol outlines the recommended procedure for purifying this compound on a 1.0 g scale.

Part 1: TLC Method Development
  • Prepare Eluent Systems: Create stock solutions of Dichloromethane (DCM) and Methanol (MeOH). Prepare a separate "Mobile Phase Modifier" stock of 10% Triethylamine (TEA) in DCM.

  • Initial Screening: In a small vial, prepare a 95:5 (v/v) mixture of DCM:MeOH. Add the TEA modifier to a final concentration of 1% (e.g., to 10 mL of 95:5 DCM/MeOH, add 100 µL of 10% TEA stock).

  • Spot and Develop: Spot your crude reaction mixture onto a TLC plate. Develop the plate in a chamber saturated with the prepared eluent.

  • Optimize Rf Value: Adjust the ratio of DCM:MeOH to achieve a target Retention Factor (Rf) of 0.15 - 0.25 .[17]

    • If Rf is too low (spot at baseline), increase the percentage of MeOH.

    • If Rf is too high (spot near solvent front), decrease the percentage of MeOH.

  • Visualize: Dry the TLC plate thoroughly. Visualize under UV light (to see any UV-active impurities), then dip in Ninhydrin stain and gently heat. On a separate plate, use a KMnO₄ stain to visualize all components.

Part 2: Flash Chromatography Setup & Execution
  • Column Selection: For a 1.0 g crude sample, a 40 g silica cartridge is a good starting point.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material (~1.0 g) in a minimal amount of a suitable solvent (e.g., DCM or MeOH).

    • Add 2-3 g of silica gel to this solution to form a thick slurry.

    • Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained. This is your dry-loaded sample.

    • Rationale: Dry loading prevents the use of a strong loading solvent that can disrupt the top of the column bed, leading to poor separation.[18]

  • Column Equilibration:

    • Prepare your starting eluent (e.g., 98:2 DCM:MeOH + 1% TEA).

    • Equilibrate the packed silica column with 3-5 column volumes of this starting eluent. This step is crucial for deactivating the silica.[7][8]

  • Execution:

    • Carefully add your dry-loaded sample to the top of the column bed.

    • Begin the run with 2-3 column volumes of the initial, weak eluent.

    • Gradually increase the percentage of methanol in the mobile phase (gradient elution). A typical gradient might be from 2% MeOH to 10% MeOH over 10-15 column volumes. Always maintain the 1% TEA concentration in all mobile phases.

    • Collect fractions throughout the run.

  • Fraction Analysis:

    • Spot every second or third fraction onto TLC plates.

    • Develop and stain the plates with Ninhydrin and KMnO₄ to identify the fractions containing your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified compound.

Chromatography Parameters Summary
ParameterRecommended SettingRationale & Key Considerations
Stationary Phase Standard Silica Gel (40-63 µm)Most common and cost-effective. Must be used with a basic additive.
Mobile Phase A Dichloromethane (DCM) + 1% Triethylamine (TEA)The non-polar component of the system.
Mobile Phase B Methanol (MeOH) + 1% Triethylamine (TEA)The polar component to elute the compound.
Additive 0.5-2% Triethylamine (TEA)CRITICAL . Neutralizes acidic silanol groups, preventing peak tailing and potential Boc-group cleavage.[1][2][3]
Target Rf (TLC) 0.15 - 0.25Provides the optimal balance between separation and elution time.[17]
Loading Method Dry LoadingEnsures a narrow sample band and improves resolution, especially for compounds with limited solubility in the starting eluent.[18]
Elution Profile Gradient Elution (e.g., 2% to 10% MeOH in DCM)A gradient is more efficient for separating compounds with different polarities and reduces total run time compared to an isocratic elution.[5]
Detection Method TLC analysis of fractions using Ninhydrin and KMnO₄ stainsThe compound is not UV-active. Chemical staining is required for visualization.[10][11]

Visual Workflow & Logic Diagrams

MethodDevelopmentWorkflow Start Start: Crude Material TLC_Dev Develop TLC System (e.g., 95:5 DCM/MeOH) Start->TLC_Dev Tailing_Check Observe Severe Tailing? TLC_Dev->Tailing_Check Add_TEA Add 1% TEA to Eluent Tailing_Check->Add_TEA Yes Tailing_Check->Add_TEA No (Still add TEA as precaution) Rerun_TLC Re-run TLC Add_TEA->Rerun_TLC Rf_Check Is Rf ~0.2? Rerun_TLC->Rf_Check Adjust_Polarity Adjust DCM/MeOH Ratio Rf_Check->Adjust_Polarity No Prep_Column Prepare Column (Equilibrate with Eluent + TEA) Rf_Check->Prep_Column Yes Adjust_Polarity->Rerun_TLC Run_Flash Run Flash Chromatography (Gradient Elution) Prep_Column->Run_Flash Analyze Analyze Fractions (TLC with Staining) Run_Flash->Analyze End End: Pure Compound Analyze->End

Caption: Method development workflow for amine purification.

Troubleshooting Guide

Problem: My compound will not elute from the column, even with 15% Methanol.

  • Probable Cause 1: Insufficient Polarity. Your crude mixture may contain highly polar impurities that have altered the overall polarity, or the compound is more polar than anticipated.

  • Solution: Prepare a more aggressive solvent system. A stock solution of 10% ammonium hydroxide in methanol can be used as a strong polar eluent. Try adding 5-10% of this stock solution to your dichloromethane mobile phase.[16]

  • Probable Cause 2: Irreversible Adsorption. If TEA was omitted, your compound may have permanently bound to the acidic sites on the silica.

  • Solution: Unfortunately, recovery may be low. In the future, ensure the column is thoroughly equilibrated with a TEA-containing solvent before loading the sample.

Problem: I have a low final yield after combining my fractions.

  • Probable Cause 1: Compound Degradation. The acidic silica may have cleaved the Boc-protecting group. The resulting free diamine would likely remain on the column.

  • Solution: Minimize the time the compound spends on the column by using a faster flow rate and a steeper gradient. Ensure your mobile phase contains at least 1-2% TEA to suppress silica acidity.[2][5] Alternatively, switch to a less acidic stationary phase like alumina.[8][16]

  • Probable Cause 2: Incomplete Elution. Some of your product may still be on the column.

  • Solution: After your main product has eluted, flush the column with a very strong solvent (e.g., 80:20:2 DCM:MeOH:NH₄OH) and analyze these fractions. If product is found, your gradient was not strong enough.

  • Probable Cause 3: The fractions are too dilute to detect. You may have collected the compound over a large volume, and the concentration in each fraction is below the detection limit of your TLC stain.

  • Solution: Try concentrating a range of fractions where you expected to see your compound and re-spot them on a TLC plate for analysis.[16]

Problem: My "pure" fractions show one spot with Ninhydrin but multiple spots with KMnO₄.

  • Probable Cause: Co-eluting Impurities. You have successfully isolated your primary amine from other amine-containing impurities, but it is co-eluting with non-amine impurities that are oxidizable.

  • Solution: The separation requires further optimization.

    • Flatten the Gradient: Use a shallower gradient around the elution point of your compound to increase the resolution between peaks.

    • Change Solvent System: Try a different solvent system entirely. If you used DCM/MeOH, consider Ethyl Acetate/Heptane (with TEA) or Acetonitrile-based systems to alter the selectivity.

TailingTroubleshooting Start Problem: Significant Peak Tailing Check_TEA Is TEA (0.5-2%) in the mobile phase? Start->Check_TEA Add_TEA Add 1-2% TEA to all eluents Check_TEA->Add_TEA No Check_Equil Was column pre-equilibrated with TEA-containing solvent? Check_TEA->Check_Equil Yes Success Solution: Improved Peak Shape Add_TEA->Success Equilibrate Equilibrate column with 3-5 column volumes of initial eluent + TEA Check_Equil->Equilibrate No Check_Load Is sample load >2% of silica mass? Check_Equil->Check_Load Yes Equilibrate->Success Reduce_Load Reduce sample load or increase column size Check_Load->Reduce_Load Yes Consider_Alt Problem Persists: Consider Alternative Stationary Phase Check_Load->Consider_Alt No Reduce_Load->Success Amine_Silica Option 1: Use Amine-Functionalized Silica Column Consider_Alt->Amine_Silica Alumina Option 2: Use Neutral or Basic Alumina Column Consider_Alt->Alumina Amine_Silica->Success Alumina->Success

References

Technical Support Center: Crystallization of Boc-Protected Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of Boc-protected diamines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of obtaining crystalline forms of these essential synthetic intermediates. The bulky, lipophilic nature of the tert-butyloxycarbonyl (Boc) protecting group can significantly influence the crystallization behavior of diamines, often leading to persistent oils or amorphous solids.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve high-quality crystalline materials.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-protected diamine an oil or a viscous syrup instead of a solid?

This is one of the most common challenges encountered. Several factors can contribute to your product remaining in a non-crystalline state:

  • Residual Solvents: Even trace amounts of solvents from the reaction or work-up can plasticize the material and prevent crystallization.[3] It is crucial to ensure thorough removal of all volatile organics under high vacuum, sometimes with gentle heating (e.g., 40-60 °C), provided the compound is thermally stable.[3][4]

  • Impurities: The presence of unreacted starting materials, di-Boc-protected species, or other byproducts can inhibit lattice formation. Even seemingly minor impurities can act as "crystal poisons." Purity is paramount for successful crystallization.

  • Hygroscopicity: Some Boc-protected diamines can be hygroscopic, absorbing moisture from the atmosphere, which can interfere with crystallization.[2]

  • Inherent Molecular Properties: The flexibility of the diamine backbone and the conformational possibilities of the Boc group can sometimes favor a disordered, amorphous state over an ordered crystalline lattice.

Q2: What are the best general-purpose solvents for crystallizing Boc-protected diamines?

There is no single "best" solvent system, as the ideal choice is highly dependent on the specific structure of your diamine. However, a good starting point for solvent screening involves a primary solvent in which the compound is soluble at elevated temperatures and an anti-solvent in which it is poorly soluble. Common solvent/anti-solvent systems include:

Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)
Ethyl Acetate (EtOAc)Hexanes, Heptane
Dichloromethane (DCM)Pentane, Hexanes
Isopropanol (IPA)Water, Diethyl Ether
AcetoneWater, Hexanes
Tetrahydrofuran (THF)Hexanes, Water
Methanol (MeOH)Diethyl Ether, Water

The goal is to find a system where your compound has high solubility in the primary solvent at a higher temperature and low solubility upon cooling or addition of the anti-solvent.

Q3: How can I induce crystallization if my purified, solvent-free oil still won't solidify?

If you have a pure, amorphous oil, several techniques can be employed to induce nucleation:

  • Seed Crystals: If you have a small amount of crystalline material from a previous batch, adding a single seed crystal to a supersaturated solution can initiate crystallization.[5][6]

  • Scratching: Gently scratching the inside of the flask at the solution-air interface with a glass rod can create microscopic imperfections on the glass surface that may serve as nucleation sites.

  • Pulping/Trituration: Stirring the oil with a poor solvent (an anti-solvent) in which it is insoluble, such as n-hexane or diethyl ether, can sometimes induce solidification.[2][5] This process is often referred to as "pulping."

  • Vapor Diffusion: Dissolve your compound in a small amount of a relatively volatile solvent (e.g., DCM or THF) in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent (e.g., pentane or diethyl ether).[3] The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually reducing its solubility and promoting the growth of well-ordered crystals.[3]

Troubleshooting Guide

Problem 1: My compound "oils out" instead of crystallizing upon cooling or anti-solvent addition.

"Oiling out" occurs when the solution becomes supersaturated too quickly, leading to the formation of a liquid phase of the solute instead of a solid crystalline phase.

Causality: The rate of generating supersaturation exceeds the rate of nucleation and crystal growth. This is common when a solution is cooled too rapidly or when an anti-solvent is added too quickly. The bulky Boc group can make the molecule "sluggish" in finding the correct orientation for lattice formation.

Solutions:

  • Slow Down the Process:

    • Cooling Crystallization: Decrease the cooling rate. Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature first, and then transfer it to a refrigerator, followed by a freezer. A programmable cooling bath is ideal for precise control.

    • Anti-Solvent Crystallization: Add the anti-solvent very slowly, dropwise, to the stirred solution. Adding it at the point of maximum agitation (e.g., the vortex) can help with rapid dispersion. Consider adding the anti-solvent at a slightly elevated temperature and then cooling the mixture slowly.

  • Adjust the Solvent System:

    • The starting concentration of your compound might be too high. Try using a more dilute solution.

    • The chosen anti-solvent may be too "strong," causing a drastic and immediate drop in solubility. Try a weaker anti-solvent (i.e., one in which your compound has slightly higher solubility).

  • Increase Solution Viscosity: In some cases, using a more viscous solvent system can slow down molecular motion and prevent the rapid coalescence of molecules into an oil, favoring a more ordered crystallization process.

Problem 2: I am getting very fine needles or a powder with poor filterability.

This issue typically arises from rapid nucleation, leading to the formation of a large number of small crystals rather than the growth of fewer, larger crystals.

Causality: The level of supersaturation is too high when nucleation begins. This "shocks" the system, causing a massive number of nuclei to form simultaneously, which then quickly consume the solute, leaving little for subsequent crystal growth.

Solutions:

  • Reduce the Level of Supersaturation:

    • Cooling Crystallization: Start with a less concentrated solution.

    • Anti-Solvent Crystallization: Use a weaker anti-solvent or add the anti-solvent even more slowly.

  • Temperature Cycling (Ostwald Ripening): After the initial crystallization, gently warm the mixture to redissolve the smallest crystals. Then, cool it down slowly again. The more stable, larger crystals will act as seeds for the dissolved material to deposit onto, leading to an increase in average crystal size over several cycles.

  • Introduce a Metastable Zone: The goal is to maintain the solution in a "metastable" state where spontaneous nucleation is slow, but growth on existing crystals can occur. This requires careful control over temperature and concentration.

Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Solvent Selection: In a small vial, dissolve a small amount of your Boc-protected diamine in a candidate solvent (e.g., isopropanol) with heating. Allow it to cool to room temperature and then in an ice bath. A good solvent will show a significant amount of solid precipitate upon cooling.

  • Dissolution: In a larger flask, dissolve the bulk of your purified, dry compound in the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the process, you can insulate the flask.

  • Further Cooling: Once at room temperature, transfer the flask to a refrigerator (4 °C) for several hours, and then to a freezer (-20 °C) to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and then with a cold anti-solvent (e.g., hexane) to remove residual solvent.

  • Drying: Dry the crystals under high vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Solvent Selection: Determine a solvent in which your compound is highly soluble (e.g., ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., hexanes).[7]

  • Dissolution: Dissolve your purified, dry compound in a moderate amount of the primary solvent at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add the anti-solvent dropwise until the solution becomes faintly turbid (cloudy). This is the point of saturation.

  • Induce Crystallization: Add a few more drops of the primary solvent to redissolve the turbidity, then allow the solution to stand undisturbed. Alternatively, add a seed crystal at the turbid point.

  • Crystal Growth: Cover the flask and allow it to stand at room temperature. For increased yield, you can cool the mixture in a refrigerator or freezer after initial crystal formation.

  • Isolation and Drying: Follow steps 6 and 7 from the Cooling Crystallization protocol.

Visualizations

Troubleshooting Workflow for Crystallization Failure

The following diagram outlines a systematic approach to troubleshooting common crystallization problems with Boc-protected diamines.

G start Start: Product is an Oil/Amorphous Solid check_purity Step 1: Verify Purity (NMR, LC-MS) start->check_purity is_pure Is the compound >98% pure? check_purity->is_pure purify Action: Re-purify (Column Chromatography, Extraction) is_pure->purify No check_solvent Step 2: Ensure Complete Solvent Removal is_pure->check_solvent Yes purify->check_purity dry Action: Dry under High Vacuum (Gentle heating if stable) check_solvent->dry crystallize Step 3: Attempt Crystallization dry->crystallize oils_out Problem: 'Oiling Out' crystallize->oils_out slow_down Action: Slow down supersaturation - Slower cooling - Slower anti-solvent addition - Use more dilute solution oils_out->slow_down Yes no_crystals Problem: No Crystals Form oils_out->no_crystals No success Success: Crystalline Solid oils_out->success No, Crystals Form slow_down->crystallize induce Action: Induce Nucleation - Add seed crystal - Scratch flask - Triturate with anti-solvent - Vapor diffusion no_crystals->induce Yes no_crystals->success No, Crystals Form induce->success

Caption: A decision tree for troubleshooting crystallization.

Solubility and Supersaturation

This diagram illustrates the fundamental principles of crystallization by cooling, highlighting the key zones of solubility and supersaturation.

G Concentration vs. Temperature for Crystallization 0 x_axis x_axis 0->x_axis  Temperature y_axis y_axis 0->y_axis Concentration   solubility Solubility Curve supersolubility Supersolubility Curve p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 labile Labile Zone (Spontaneous Nucleation) metastable Metastable Zone (Crystal Growth > Nucleation) stable Stable Zone (Undersaturated) start_point Hot, Concentrated Solution end_point Slow Cooling start_point->end_point Crystallization Path

Caption: Relationship between temperature, concentration, and crystallization zones.

References

Technical Support Center: Synthesis of Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate. This valuable building block is increasingly utilized by medicinal chemists to introduce the 3,3-disubstituted oxetane motif, which can enhance aqueous solubility and metabolic stability. However, the synthesis is not without its challenges, stemming from the inherent strain of the oxetane ring and the presence of multiple nucleophilic sites.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently encountered issues during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific, common problems encountered during the synthesis, which typically involves the selective N-Boc protection of a diamine precursor, 3-(aminomethyl)oxetan-3-amine.

Q1: My NMR and LCMS analyses show two major byproducts. One has a mass of +100 Da relative to my product, and the other has the same mass as my product but a different retention time. What are these impurities?

Answer: This is the most common issue and points to a lack of selectivity during the Boc-protection step. The two primary amines on your starting material, 3-(aminomethyl)oxetan-3-amine, have similar nucleophilicity, leading to a competitive reaction.

  • Isomeric Impurity (Same Mass): tert-butyl (3-(aminomethyl)oxetan-3-yl)carbamate. This is the constitutional isomer where the Boc group has been installed on the amine directly attached to the oxetane ring instead of the desired aminomethyl group.

  • Di-Boc Impurity (+100 Da): tert-butyl ((3-((tert-butoxycarbonyl)amino)oxetan-3-yl)methyl)carbamate. This over-reaction product results from the protection of both primary amines.[3]

Root Cause & Mitigation Strategy: The formation of these impurities is governed by stoichiometry, reaction temperature, and the rate of addition of the Boc-anhydride (Boc₂O).

  • Stoichiometry Control: Use of a slight sub-stoichiometric amount of Boc₂O (e.g., 0.95 equivalents) can minimize the formation of the di-Boc adduct. However, this will leave unreacted starting material. A more robust approach is to use precisely 1.0 equivalent.

  • Temperature and Addition Rate: The key to selectivity is exploiting the subtle steric and electronic differences between the two amines. The aminomethyl group is generally less sterically hindered. Performing the reaction at a lower temperature (0 °C to -10 °C) and adding the Boc₂O solution dropwise over a prolonged period (1-2 hours) allows the more kinetically favored product to form preferentially. A rapid, exothermic reaction at room temperature will invariably lead to a mixture of all three products.

Impurity_Formation_Pathway cluster_0 Reaction Mixture cluster_1 Potential Products SM 3-(aminomethyl)oxetan-3-amine + Boc₂O Product Desired Product SM->Product Selective Protection (Kinetic Control) Isomer Isomeric Impurity SM->Isomer Competitive Reaction DiBoc Di-Boc Impurity SM->DiBoc Over-reaction (Excess Boc₂O / High Temp)

Caption: Formation pathways for the desired product and major impurities.

Q2: I am observing significant peaks in my mass spectrum that do not correspond to starting materials or Boc-adducts. Could my oxetane ring be opening?

Answer: Yes, this is a strong possibility. The oxetane ring possesses significant ring strain (~106 kJ/mol) and is susceptible to cleavage under both acidic and, to a lesser extent, basic conditions.[4]

Common Causes for Ring Opening:

  • Acidic Conditions: The Boc group is removed by acid.[5] If your reaction conditions inadvertently become acidic (pH < 6), this can catalyze the opening of the oxetane ring. The nucleophile is often water from the workup or a solvent like methanol, leading to a 1,3-diol impurity.

  • Lewis Acids: Trace metal contaminants or the use of certain catalysts can act as Lewis acids, strongly promoting ring-opening.[2]

  • High Temperatures: Prolonged heating, especially in the presence of even weak nucleophiles or bases, can facilitate ring cleavage.

Preventative Measures:

  • pH Monitoring: Maintain strict pH control during the reaction and workup, keeping the solution neutral or slightly basic (pH 7-9).

  • Reagent Purity: Use high-purity solvents and reagents to avoid acidic contaminants.

  • Temperature Control: Avoid excessive heating. Most Boc-protections can be run at or below room temperature.[]

Q3: My analysis shows high molecular weight species (>450 m/z). Is this dimerization or polymerization?

Answer: This is less common than over-protection but can occur under harsh conditions. The free primary amine of one molecule can act as a nucleophile, attacking the oxetane ring of another molecule, especially if catalyzed by acid.[1][7] This would lead to dimers and oligomers.

Troubleshooting: This issue is almost always a consequence of the same factors that cause ring-opening: acidic conditions and/or excessive heat. By implementing the preventative measures described in Q2 (strict pH and temperature control), you will also mitigate the formation of these high molecular weight impurities.

Q4: What are the best practices for purifying the final product and removing residuals like tert-butanol?

Answer: The target molecule is polar and basic, which guides the purification strategy.

  • Extraction: After quenching the reaction, a standard aqueous workup is necessary. A basic wash (e.g., dilute NaHCO₃ solution) followed by a brine wash will help remove acidic byproducts and excess salts.[8]

  • Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired product from the isomeric and di-Boc impurities.

    • Solvent System: A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is typically effective. To prevent peak tailing due to the basic amines, it is crucial to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to the mobile phase (e.g., 0.5-1% of the total volume).

  • Removing tert-Butanol: tert-Butanol is a common byproduct of the Boc₂O reagent. While some is removed during aqueous workup, it can be persistent. It is often effectively removed during the solvent evaporation step post-chromatography by co-evaporating with a solvent like toluene under reduced pressure.

Troubleshooting Guide: Summary Table

Symptom (Analytical Observation) Potential Impurity / Root Cause Recommended Corrective Action
Peak at Product M+100Di-Boc Protected AdductReduce Boc₂O stoichiometry to ≤1.0 eq. Lower reaction temp to 0 °C. Add Boc₂O slowly.
Isomeric peak with same massIsomeric Boc-Protected AdductLower reaction temp to 0 °C to favor kinetic product. Add Boc₂O slowly over 1-2 hours.
Peaks corresponding to M+18 (H₂O) or M+32 (MeOH)Ring-Opened Diol ImpurityMaintain neutral or slightly basic pH (7-9) throughout the reaction and workup. Avoid all sources of acid.
High molecular weight signals (>450 m/z)Dimer/Oligomer FormationEnsure non-acidic conditions and avoid reaction temperatures above 40 °C.
Broad, tailing peaks in HPLC/ColumnAnalyte interaction with silicaAdd 0.5-1% triethylamine or ammonium hydroxide to the chromatography mobile phase.
Persistent peak for tert-butanol in NMRReagent ByproductCo-evaporate the final product with toluene under reduced pressure after chromatography.

Key Experimental Protocols

Protocol 1: Selective N-Boc Protection (Optimized for Selectivity)

Boc_Protection_Workflow start Dissolve diamine in THF/H₂O step1 Cool to 0 °C start->step1 step2 Add Base (e.g., NaHCO₃) step1->step2 step4 Add Boc₂O solution dropwise over 1-2h at 0 °C step2->step4 step3 Prepare Boc₂O in THF step3->step4 step5 Stir at 0 °C for 2h, then warm to RT for 4h step4->step5 step6 Monitor by TLC/LCMS step5->step6 step7 Aqueous Workup (EtOAc extraction) step6->step7 step8 Purify by Column Chromatography step7->step8 end_node Isolate Pure Product step8->end_node

Caption: Optimized workflow for selective Boc-protection.

  • Setup: In a round-bottom flask, dissolve 3-(aminomethyl)oxetan-3-amine (1.0 eq.) in a suitable solvent mixture such as 1:1 Tetrahydrofuran (THF)/Water or Dioxane/Water.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Base Addition: Add a mild inorganic base such as sodium bicarbonate (NaHCO₃, 2.0 eq.).[]

  • Reagent Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in a minimal amount of the reaction solvent (e.g., THF). Add this solution to the reaction mixture dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for 4-6 hours or until TLC/LCMS analysis shows consumption of the starting material.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent like Ethyl Acetate (EtOAc). Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using a DCM/MeOH gradient containing 1% TEA.

Protocol 2: Impurity Profiling by LCMS

An effective method for routine purity assessment and identification of the aforementioned impurities.[9]

  • Instrumentation: HPLC with UV and Mass Spectrometry detectors.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm; MS in positive electrospray ionization (ESI+) mode.

  • Expected Elution Order: Typically, the highly polar starting material will elute first, followed by the isomeric and desired products, with the more non-polar di-Boc adduct eluting last.

References

Stability of "Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate" in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of this compound in various experimental settings.

Introduction

This compound is a valuable building block in medicinal chemistry, incorporating a 3,3-disubstituted oxetane moiety and a Boc-protected aminomethyl group. Understanding its stability profile is critical for its successful application in multi-step syntheses. This guide will address common questions and challenges related to its use, with a focus on solvent effects, pH, and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: The stability of this compound is primarily dictated by its two key functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the 3,3-disubstituted oxetane ring.

  • Boc Group: The Boc group is known to be stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[1][2] It also exhibits thermal instability at elevated temperatures (typically above 85-90°C).[1]

  • Oxetane Ring: The 3,3-disubstituted pattern of the oxetane ring in this molecule confers significant stability compared to other oxetanes.[3][4][5] This is due to the steric hindrance provided by the substituents at the 3-position, which protects the ring from nucleophilic attack that could lead to ring-opening.[3] However, the ring can still be susceptible to opening under strongly acidic conditions.[3][6][7]

Q2: In which common laboratory solvents is this compound stable?

A2: The compound is expected to be stable in a range of common aprotic and non-acidic protic solvents at room temperature.

Solvent ClassExamplesExpected StabilityRationale
Aprotic Polar Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)High These solvents are generally inert towards both the Boc group and the oxetane ring under neutral conditions.
Aprotic Non-polar Dichloromethane (DCM), Chloroform, Toluene, HexanesHigh Similar to aprotic polar solvents, these are unlikely to cause degradation.
Protic (Non-Acidic) Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Good to High While generally stable, prolonged storage in protic solvents, especially with exposure to moisture, could potentially lead to slow hydrolysis of the Boc group. Alcoholic solvents can enhance the rate of Boc protection of some amines, but are generally not aggressive enough to cause deprotection without an acid catalyst.[8]
Aqueous Buffers Phosphate-buffered saline (PBS), Neutral or basic buffersModerate Stability in aqueous media is pH-dependent. At neutral to basic pH, the compound is expected to be relatively stable for short-term experiments. Long-term storage in aqueous solutions is not recommended due to the potential for hydrolysis.
Q3: What conditions should be avoided when working with this compound?

A3: To maintain the integrity of this compound, the following conditions should be avoided:

  • Acidic Conditions: Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) will rapidly cleave the Boc group.[1][9] Lewis acids can also promote the ring-opening of the oxetane.[7][10]

  • Elevated Temperatures: Prolonged exposure to temperatures above 85°C can lead to thermal decomposition of the Boc group.[1]

  • Prolonged Storage in Protic Solvents: While generally stable for routine use, long-term storage in solvents like methanol or ethanol is not advisable to prevent potential slow degradation.

  • Strongly Basic Conditions with Heat: While the Boc group is generally stable to bases, extremely harsh basic conditions combined with high temperatures could potentially affect the molecule's overall integrity, though this is less common.

Troubleshooting Guide

Issue 1: Unexpected Deprotection of the Boc Group
  • Symptom: Analytical data (e.g., LC-MS, NMR) shows the presence of the deprotected primary amine ((3-(aminomethyl)oxetan-3-yl)methanamine).

  • Potential Causes & Solutions:

    • Acidic Contaminants in Solvents: Traces of acid in solvents like DCM or THF can cause gradual deprotection.

      • Solution: Use freshly distilled or inhibitor-free, high-purity solvents. Consider passing the solvent through a plug of basic alumina before use.

    • Co-reagents are Acidic: A reagent in your reaction mixture may be acidic or generate acidic byproducts.

      • Solution: Check the pH of your reaction mixture. If necessary, add a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize any acid.

    • Cross-Contamination: Glassware or equipment may have residual acid from previous experiments.

      • Solution: Ensure all glassware is thoroughly cleaned and dried before use.

Issue 2: Evidence of Oxetane Ring-Opening
  • Symptom: Mass spectrometry data indicates the presence of species with a molecular weight corresponding to the addition of a solvent molecule (e.g., +18 for water, +32 for methanol).

  • Potential Causes & Solutions:

    • Use of Lewis or Brønsted Acids: Your reaction conditions may be too acidic, leading to catalytic ring-opening of the oxetane.[7][10]

      • Solution: If acidic conditions are necessary for another part of your synthesis, consider milder acids or running the reaction at a lower temperature to minimize ring-opening.

    • Highly Nucleophilic Reagents with Acidic Activation: The combination of a strong nucleophile and an acid catalyst can promote ring-opening.

      • Solution: If possible, perform the reaction under neutral or basic conditions.

Issue 3: Poor Solubility in a Chosen Solvent
  • Symptom: The compound does not fully dissolve, leading to an incomplete reaction or inaccurate concentration measurements.

  • Potential Causes & Solutions:

    • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the compound.

      • Solution: Refer to the solubility table in the FAQs. Consider using a more polar aprotic solvent like DMF or DMSO. Gentle warming may aid dissolution, but avoid high temperatures. For reactions, a solvent mixture (e.g., THF/DMF) might be effective.

Experimental Protocols

Protocol 1: Monitoring Stability by HPLC

This protocol allows for the quantitative assessment of the compound's stability in a specific solvent over time.

Materials:

  • This compound

  • HPLC-grade solvent of interest

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Immediately inject a sample (t=0) into the HPLC to obtain an initial purity profile.

  • Store the stock solution under the desired conditions (e.g., room temperature, 40°C).

  • At regular intervals (e.g., 1, 6, 24, 48 hours), inject an aliquot of the solution into the HPLC.

  • Monitor for the appearance of new peaks or a decrease in the area of the main peak. The deprotected product will have a significantly shorter retention time due to its increased polarity.

Protocol 2: Small-Scale Test for Boc Group Stability

This is a quick test to check for compatibility with your reaction conditions before committing a large amount of material.

Materials:

  • A small amount of this compound

  • Your intended reaction solvent and reagents

  • TLC plates (silica gel) and a suitable developing solvent system (e.g., 10% MeOH in DCM)

  • Ninhydrin stain

Procedure:

  • In a small vial, dissolve a few milligrams of the compound in the reaction solvent with all non-critical reagents (i.e., those not consumed in the main reaction).

  • Spot a sample of the initial solution on a TLC plate.

  • Allow the reaction mixture to stir under your proposed conditions for a set period (e.g., 1 hour).

  • Spot the reaction mixture on the same TLC plate.

  • Develop the TLC plate and visualize under UV light. Then, stain with ninhydrin.

  • The appearance of a new, lower Rf spot that stains positive with ninhydrin indicates Boc deprotection.

Visualizations

Stability_Factors cluster_conditions Experimental Conditions cluster_outcomes Potential Outcomes Compound This compound Acid Acidic pH (TFA, HCl) Compound->Acid Base Basic/Nucleophilic Conditions Compound->Base Heat High Temperature (>85°C) Compound->Heat Solvent Solvent Choice (Protic vs. Aprotic) Compound->Solvent Boc_Deprotection Boc Deprotection Acid->Boc_Deprotection High risk Ring_Opening Oxetane Ring-Opening Acid->Ring_Opening Moderate risk Stable Stable Base->Stable Generally stable Thermal_Decomp Thermal Decomposition Heat->Thermal_Decomp High risk Solvent->Stable Aprotic solvents

Caption: Factors influencing the stability of the title compound.

Troubleshooting_Workflow Start Unexpected Result in Reaction Check_Purity Analyze by LC-MS / NMR Start->Check_Purity Impurity_Detected New Impurity Detected? Check_Purity->Impurity_Detected Deprotection Mass consistent with Boc loss? Impurity_Detected->Deprotection Yes No_Impurity Re-evaluate reaction conditions (conc., temp.) Impurity_Detected->No_Impurity No Ring_Opening Mass consistent with ring-opening? Deprotection->Ring_Opening No Acid_Source Identify source of acid: - Contaminated solvent - Acidic reagent - Contaminated glassware Deprotection->Acid_Source Yes Milder_Conditions Consider milder conditions: - Lower temperature - Weaker acid Ring_Opening->Milder_Conditions Yes Other_Side_Reaction Investigate other side reactions Ring_Opening->Other_Side_Reaction No Acid_Mitigation Use pure/distilled solvents Add non-nucleophilic base Acid_Source->Acid_Mitigation

Caption: Troubleshooting workflow for unexpected reaction outcomes.

References

Technical Support Center: Optimizing Amide Coupling Reactions with tert-Butyl ((3-aminooxetan-3-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. This guide is designed to be your dedicated resource for navigating the complexities of amide bond formation using the sterically demanding yet valuable building block, tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate. The unique 3,3-disubstituted oxetane core presents specific challenges that standard coupling protocols may fail to overcome. Here, we dissect these challenges and provide robust, field-tested strategies to ensure your success.

The primary amine of this reagent is neopentyl-like, situated on a carbon adjacent to a quaternary center. This significant steric hindrance is the principal obstacle to achieving high coupling yields. This guide will focus on rational solutions to this core problem.

Troubleshooting Guide & FAQs

Question 1: My standard amide coupling (e.g., EDC/HOBt) resulted in low to no yield. What is the primary reason for this failure?

Answer: The low reactivity you are observing is almost certainly due to severe steric hindrance around the primary amine of the oxetane reagent.[1][2] The amine is attached to a methylene group, which is bonded to a quaternary carbon at the 3-position of the oxetane ring. This arrangement physically blocks the approach of the activated carboxylic acid, dramatically slowing down the rate of amide bond formation.[1]

Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (Hydroxybenzotriazole) are often not potent enough to overcome this steric barrier efficiently.[1] The activated ester intermediate they form is not reactive enough to couple with the poorly nucleophilic, hindered amine in a reasonable timeframe.

Question 2: Which coupling reagents are recommended for this sterically demanding amine?

Answer: For challenging couplings involving sterically hindered amines, more powerful onium-salt-based reagents are required.[2] These reagents form highly reactive intermediates that can overcome the high activation energy of the reaction.

Coupling ReagentFull NameRationale for Use
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt moiety is thought to accelerate the coupling, making it superior to HBTU for hindered systems.[2]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateExhibits reactivity comparable or even superior to HATU. It exists in the more reactive uronium form and requires only one equivalent of base.[3]
Acyl Fluorides (TFFH) Tetramethylfluoroformamidinium HexafluorophosphateIn-situ generation of acyl fluorides creates a highly reactive electrophile. This method is exceptionally effective for extremely hindered couplings where even potent onium salts may fail.[1]

Recommendation: Start with HATU . It is a robust, well-documented reagent for hindered couplings and represents the gold standard for these transformations. If yields remain unsatisfactory, progressing to COMU or an acyl fluoride strategy is a logical next step.

Question 3: I'm using HATU, but my yields are still below 50%. How can I optimize the reaction conditions?

Answer: Achieving success with a potent reagent like HATU still requires careful optimization of several parameters. Here’s a systematic approach to troubleshooting:

A. Pre-activation and Order of Addition

A common pitfall is the premature reaction of HATU with the amine, leading to guanidinylation of your valuable substrate. To avoid this, pre-activation of the carboxylic acid is critical.

G cluster_0 Step 1: Pre-activation cluster_1 Step 2: Coupling Acid Carboxylic Acid Activated_Ester Highly Reactive OAt-Ester Acid->Activated_Ester Mix & Stir (5-15 min) HATU HATU HATU->Activated_Ester Base DIPEA Base->Activated_Ester Product Desired Amide Activated_Ester->Product Add Amine Oxetane_Amine tert-Butyl ((3-aminooxetan-3-yl)methyl)carbamate Oxetane_Amine->Product

B. Choice of Base and Stoichiometry

The base is not merely an acid scavenger; it plays a crucial role in the activation step.

  • Base Type: A non-nucleophilic, hindered base is essential. N,N-Diisopropylethylamine (DIPEA) is the standard choice. Avoid less hindered bases like triethylamine (TEA), which can compete as a nucleophile.

  • Stoichiometry: The amine starting material can inhibit the reaction if it's present as an acid salt (e.g., HCl or TFA salt), as it will consume the base.[2] Ensure you use enough base to both neutralize the amine salt and facilitate the HATU activation. A common starting point is 2-3 equivalents of DIPEA relative to the carboxylic acid.

C. Solvent Selection

Proper solvation is critical for bringing the sterically hindered reactants together.

  • Recommended Solvents: DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone) are excellent choices due to their high polarity and solvating power.[1]

  • Anhydrous Conditions: Water will hydrolyze the activated ester intermediate, killing the reaction.[1] Always use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).

D. Temperature and Reaction Time

Steric hindrance slows reaction rates. Be patient.

  • Time: These reactions are often slow. An initial trial should run for at least 12-24 hours. Monitor by LC-MS if possible.

  • Temperature: If the reaction is clean but incomplete at room temperature, gentle heating to 40-50 °C can be beneficial. However, proceed with caution, as elevated temperatures can increase the risk of side reactions or racemization of the carboxylic acid partner.

Question 4: I'm concerned about the stability of the oxetane ring. Will these optimized conditions cause it to open?

Answer: This is a valid concern. The oxetane ring is strained, but the 3,3-disubstituted pattern on your substrate is the most stable configuration.[4] It is generally robust under standard amide coupling conditions. The oxetane core can tolerate a wide range of transformations, including acylation.[5]

Conditions to Avoid:

  • Strong Acids: The oxetane ring is most vulnerable to ring-opening under strongly acidic conditions (e.g., neat TFA during workup or cleavage from a resin).[4][6] While the DIPEA used in the coupling is a base, ensure your workup is not overly acidic.

  • Certain Lewis Acids: Some strong Lewis acids can catalyze ring-opening.[6][7] Standard coupling reagents do not pose this risk.

  • Strong Reductants: While not relevant for coupling, be aware that powerful reducing agents like LiAlH₄ have been reported to cause decomposition of oxetane-containing amides.[5]

The optimized coupling protocols described here, using onium salts and a non-nucleophilic base in an aprotic solvent, are highly unlikely to compromise the integrity of the oxetane ring.

Question 5: My reaction is still sluggish and incomplete. What is the "last resort" strategy?

Answer: If a fully optimized HATU protocol fails, two advanced strategies can be employed:

  • Double Coupling: This is a common technique in solid-phase peptide synthesis for difficult couplings.[8] After the initial coupling reaction has proceeded for a set time (e.g., 4-6 hours), the reaction mixture is removed (if on solid phase) or a second charge of freshly pre-activated carboxylic acid is added to the solution. This replenishes the active ester and can drive the reaction to completion.

  • Acyl Fluoride Formation: Converting the carboxylic acid to its corresponding acyl fluoride creates a very hard electrophile that is highly effective at acylating hindered amines.[1] Reagents like TFFH can be used to generate the acyl fluoride in situ just before adding your oxetane amine.

Recommended Experimental Protocols

Protocol 1: Standard HATU Coupling (Starting Point)

This protocol is a robust starting point for the coupling of a generic carboxylic acid to this compound.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolve the acid in a minimal amount of anhydrous DMF.

  • Add HATU (1.1 eq) followed by DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes. This is the pre-activation step.[2]

  • In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor reaction progress by LC-MS or TLC.

  • Workup: Once complete, dilute the reaction with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride Coupling for Extremely Hindered Systems

This protocol is an alternative for cases where Protocol 1 provides unsatisfactory yields.

Materials:

  • Carboxylic Acid (1.0 eq)

  • TFFH (1.1 eq)

  • DIPEA (2.2 eq)

  • This compound (1.2 eq)

  • Anhydrous DCM

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add TFFH (1.1 eq) and DIPEA (2.2 eq).

  • Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.[1]

  • Add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction.

  • Stir the reaction at room temperature and monitor for completeness. Reaction times can be significantly longer (24-48 hours) for this method.

  • Perform an aqueous workup as described in Protocol 1.

Decision-Making Workflow for Troubleshooting

G Start Start: Low Yield with Standard Coupling (EDC/HOBt) SwitchReagent Switch to Potent Reagent: HATU, DIPEA, DMF Start->SwitchReagent CheckYield Assess Yield after 24h SwitchReagent->CheckYield Optimize Optimize Conditions: - Increase Time (-> 48h) - Gentle Heat (40-50°C) - Check Base Stoichiometry CheckYield->Optimize < 80% Success Success: Purify Product CheckYield->Success > 80% CheckYield2 Re-assess Yield Optimize->CheckYield2 DoubleCouple Implement Double Coupling CheckYield2->DoubleCouple Clean, but Incomplete AcylFluoride Switch to Acyl Fluoride Method (TFFH) CheckYield2->AcylFluoride Still Poor Yield or Complex Mixture CheckYield2->Success > 80% DoubleCouple->Success AcylFluoride->Success

References

Troubleshooting low yields in the synthesis of oxetane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of oxetane derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the four-membered oxetane ring. Due to its inherent ring strain, synthesizing this valuable heterocyclic motif can be challenging, often resulting in lower-than-expected yields.[1][2][3]

This document provides in-depth, question-and-answer-based troubleshooting guides that address specific experimental issues. We will explore the causality behind common problems and offer field-proven solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions encountered during the synthesis of oxetanes.

Q1: My oxetane synthesis yields are consistently low across different methods. What are the fundamental challenges I might be overlooking?

A1: Low yields in oxetane synthesis are common and typically stem from two core challenges: the kinetics of ring formation and the stability of the product.

  • Thermodynamic and Kinetic Hurdles: The formation of a four-membered ring is kinetically slower and thermodynamically less favorable than the formation of corresponding three-, five-, or six-membered rings due to significant angle and torsional strain.[1] This means that cyclization precursors often require highly activated leaving groups and carefully optimized conditions to favor the desired intramolecular reaction over intermolecular side reactions.

  • Competing Side Reactions: Depending on the synthetic route, side reactions are a major cause of low yields. For instance, in Williamson etherification approaches, the Grob fragmentation can compete with or even dominate the desired cyclization.[1][4] In photochemical methods like the Paternò-Büchi reaction, dimerization of the alkene starting material is a common issue.[5][6]

  • Product Instability: The strained oxetane ring can be susceptible to ring-opening, particularly under acidic conditions that may be present during the reaction, workup, or purification.[2][7][8] The stability is highly dependent on the substitution pattern; 3,3-disubstituted oxetanes are generally more stable due to steric shielding of the C-O bonds.[2][8]

Q2: My reaction appears to work, but I lose most of my product during aqueous workup or column chromatography. What is causing this decomposition?

A2: This is a classic problem related to the stability of the oxetane ring.

  • Acid Sensitivity: The most common cause is exposure to acidic conditions. The oxygen atom in the oxetane ring can be protonated by even weak acids, activating the ring for nucleophilic attack and subsequent opening. This can happen during an acidic aqueous wash (e.g., NH₄Cl quench) or, most frequently, during silica gel chromatography. Standard silica gel is inherently acidic and can catalyze the hydrolysis of the oxetane back to a 1,3-diol or other ring-opened products.[9][10]

  • Internal Nucleophiles: If your oxetane derivative contains an internal nucleophile (like a nearby alcohol or amine), it may be particularly prone to intramolecular ring-opening under acidic conditions.[2][8]

  • Solutions: To mitigate this, consider using a mild basic wash (e.g., saturated NaHCO₃ solution) during workup. For chromatography, use a deactivated stationary phase. You can either purchase commercially available deactivated silica or prepare it by treating standard silica gel with a solution of triethylamine in your eluent system. Alternatively, other stationary phases like basic alumina can be effective.[10]

Q3: How do I select the best synthetic strategy for my specific oxetane target?

A3: The optimal strategy depends heavily on the substitution pattern of the target oxetane and the availability of starting materials.

  • For 3- or 3,3-disubstituted oxetanes: The intramolecular Williamson etherification starting from a 1,3-diol is often the most robust and common method.[1][4] This route offers predictable control over the substituents at the 3-position.

  • For highly substituted or sterically hindered oxetanes: The Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful tool for creating complex, polysubstituted oxetanes that are difficult to access otherwise.[1][11][12]

  • For 2-substituted oxetanes: Ring expansion of terminal epoxides using sulfur ylides (Corey-Chaykovsky reaction) can be a highly efficient method, often providing excellent yields.[1][3][13]

The following workflow provides a general decision-making framework.

G start Define Target Oxetane Substitution q1 Targeting 3- or 3,3-Disubstitution? start->q1 q2 Targeting Complex Polysubstitution? q1->q2 No williamson Primary Route: Intramolecular Williamson Etherification (from 1,3-diol) q1->williamson Yes q3 Targeting 2-Substitution? q2->q3 No paterno Primary Route: Paternò-Büchi Reaction ([2+2] Photocycloaddition) q2->paterno Yes epoxide Primary Route: Epoxide Ring Expansion (Sulfur Ylide) q3->epoxide Yes other Consider other methods: C-C cyclization, haloetherification q3->other No

Caption: Decision workflow for selecting a primary synthetic route.
Troubleshooting Guide 1: Intramolecular Williamson Etherification

This method typically involves the activation of a primary hydroxyl group in a 1,3-diol (e.g., as a tosylate, mesylate, or halide) followed by base-mediated intramolecular Sₙ2 cyclization.

Q: My cyclization of a 1,3-diol derivative is failing or giving very low yields. I've confirmed the starting material is correct. What should I investigate first?

A: The two most critical parameters in this reaction are the quality of the leaving group and the choice of base.

  • Leaving Group Efficacy: The Sₙ2 cyclization requires a highly effective leaving group to overcome the kinetic barrier of forming the strained four-membered ring. If you are using a simple halide like chloride or bromide, the reaction may be too slow.

  • Base Strength and Steric Hindrance: A strong, non-nucleophilic base is required to deprotonate the remaining alcohol without competing in intermolecular reactions. The choice of base can also influence the prevalence of side reactions.

Table 1: Comparison of Leaving Groups and Bases for Oxetane Formation

Parameter Option Pros Cons / Considerations Recommended Use Case
Leaving Group -OTs, -OMs Excellent leaving groups, easily prepared. Can be bulky; may require slightly higher temperatures. General purpose, highly reliable for most substrates.
-I, -Br Good leaving groups. May require an in-situ preparation (e.g., Appel reaction), which can complicate the one-pot procedure. When sulfonate esters are problematic or for specific substrate requirements.
Base NaH Very strong, irreversible deprotonation. Can be heterogeneous, sometimes leading to inconsistent results. Safety hazard (pyrophoric). Standard choice for forcing difficult cyclizations.
KOtBu Strong, soluble base. Can promote the competing Grob fragmentation, especially with substrates that can form stable alkenes.[1] Effective, but use with caution if fragmentation is a risk.

| | K₂CO₃, Cs₂CO₃ | Milder bases. | May not be strong enough for less activated substrates. | Use to suppress Grob fragmentation or with highly activated substrates.[1] |

Q: My primary byproduct is an alkene, not the oxetane. What is this reaction and how can I stop it?

A: You are likely observing the Grob fragmentation . This is a common and often dominant side reaction in the synthesis of 3,3-disubstituted oxetanes from 1,3-diols.[1][4] It occurs when the alkoxide triggers a concerted 1,4-elimination instead of the desired Sₙ2 displacement.

G sub Substrate (Activated 1,3-Diol) base Base (e.g., KOtBu) williamson Desired Pathway: Williamson Etherification (SN2) base->williamson Favored by: - Milder bases (K2CO3) - Polar aprotic solvents (DMF, DMSO) grob Competing Pathway: Grob Fragmentation (1,4-Elimination) base->grob Favored by: - Strong, bulky bases (KOtBu) - Substrates forming stable alkenes product_oxetane Product: Oxetane williamson->product_oxetane product_alkene Byproducts: Alkene + Carbonyl grob->product_alkene

Caption: Competing Williamson etherification and Grob fragmentation pathways.

To suppress Grob fragmentation:

  • Change the Base: Switch from a strong, bulky base like potassium tert-butoxide (KOtBu) to a milder, less-hindered base. Potassium carbonate (K₂CO₃) in a polar aprotic solvent is often a successful combination.[1]

  • Change the Solvent: The choice of solvent can influence the reaction outcome. While THF is common, solvents like DMF or DMSO can sometimes favor the Sₙ2 pathway.

  • Modify the Substrate: If possible, modifying the substituents to destabilize the potential alkene product of fragmentation can also shift the equilibrium toward cyclization.

Protocol: Optimized Williamson Etherification for Oxetane Synthesis

This protocol is a general guideline for the synthesis of a 3,3-disubstituted oxetane from the corresponding diol.

  • Activation of the Primary Alcohol:

    • Dissolve the 1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under an inert atmosphere (N₂ or Ar).

    • Add triethylamine (1.2 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.1 eq) or methanesulfonyl chloride (MsCl, 1.1 eq).

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.

    • Perform an aqueous workup with cold, dilute HCl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude mono-tosylate or mono-mesylate is often used directly in the next step without further purification.

  • Cyclization:

    • Dissolve the crude activated diol in anhydrous DMF or DMSO under an inert atmosphere.

    • Add sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. [Alternative: For substrates prone to fragmentation, use K₂CO₃ (3.0 eq) and heat the reaction to 60-80 °C].

    • Stir the reaction at room temperature (for NaH) or the elevated temperature (for K₂CO₃), monitoring by TLC or GC-MS.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or ether).

    • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

    • Concentrate in vacuo and purify the crude product by chromatography on deactivated silica gel or distillation.

Troubleshooting Guide 2: The Paternò-Büchi Reaction

This [2+2] photocycloaddition between a carbonyl compound and an alkene is a powerful but technically demanding method for accessing oxetanes.[12][14]

Q: My photocycloaddition reaction has very low conversion, even after prolonged irradiation. What are the key experimental parameters to check?

A: Low conversion in photochemical reactions often points to issues with the reaction setup or competing deactivation pathways.

  • Wavelength and Reactor Material: The irradiation wavelength must be sufficient to excite the carbonyl compound but not the alkene. For aromatic ketones (e.g., benzophenone), a medium-pressure mercury lamp with a Pyrex filter (which cuts off light below ~300 nm) is standard. For aliphatic ketones, higher energy light is needed, requiring a quartz immersion well (transparent to 254 nm).[5][12]

  • Deoxygenation: Molecular oxygen is an efficient quencher of triplet excited states, which are often the reactive intermediates in this reaction. Failure to thoroughly deoxygenate the reaction mixture is a primary cause of low quantum yields. Purge the solvent and reaction mixture with a stream of nitrogen or argon for at least 15-30 minutes before and during irradiation.[5]

  • Concentration: The concentration of the reactants can be critical. If too dilute, the rate of the desired bimolecular reaction will be slow. If too concentrated, you risk quenching of the excited state or formation of photodimers. A typical starting concentration is 0.1-0.5 M.

G start Low Conversion in Paternò-Büchi Reaction q1 Is the Lamp Wavelength Correct for Carbonyl? start->q1 q2 Was the Solution Thoroughly Deoxygenated? q1->q2 Yes sol1 Action: Verify lamp output and reactor material (Pyrex vs. Quartz). q1->sol1 No q3 Is Reactant Concentration Optimal? q2->q3 Yes sol2 Action: Purge solvent with N2 or Ar for 30+ min before and during reaction. q2->sol2 No q4 Is a Side Reaction (e.g., Dimerization) Dominating? q3->q4 Yes sol3 Action: Run concentration screen (e.g., 0.05 M to 0.5 M). q3->sol3 No sol4 Action: Use excess of one reagent or change solvent (e.g., to p-xylene). q4->sol4 Yes

Caption: Troubleshooting workflow for the Paternò-Büchi reaction.

Q: The reaction produces a complex mixture of isomers, or the wrong regioisomer entirely. How can I control the selectivity?

A: Regio- and stereoselectivity in the Paternò-Büchi reaction are dictated by the mechanism, which depends on the nature of the excited carbonyl (singlet vs. triplet) and the electronics of the alkene.

  • Mechanism: The reaction can proceed through either the singlet or triplet excited state of the carbonyl. Reactions from the triplet state are non-concerted and proceed through a more stable biradical intermediate, which determines the regioselectivity. Reactions from the singlet state are often concerted or proceed via an exciplex, leading to different selectivity.[1]

  • Alkene Electronics: Electron-rich alkenes (like enol ethers) generally react faster and can exhibit high regioselectivity. Electron-deficient alkenes can be less efficient.[1][14]

  • Solvent Effects: Solvent polarity can influence the reaction pathway. In some cases, switching to a more polar solvent can alter the regioselectivity, potentially by favoring an electron-transfer mechanism.[12]

Controlling selectivity often requires empirical screening of reaction conditions (solvent, temperature) or modification of the substrates to favor a specific intermediate.

Protocol: General Procedure for the Paternò-Büchi Reaction
  • Preparation:

    • Place a solution of the carbonyl compound (1.0 eq) and the alkene (1.0 to 5.0 eq) in a suitable anhydrous solvent (e.g., benzene, acetonitrile, acetone) in a photochemical reactor.[5] The reactor should be made of Pyrex for irradiation >300 nm or quartz for irradiation at 254 nm.

    • The total concentration should typically be between 0.1 and 0.5 M.

    • Deoxygenate the solution by bubbling a gentle stream of argon or nitrogen through it for at least 30 minutes.

  • Irradiation:

    • Cool the reactor to the desired temperature (often 0-25 °C) using a cooling bath or immersion cooler.

    • Begin irradiation with a suitable light source (e.g., medium-pressure mercury lamp). Maintain a slow, positive pressure of the inert gas during the reaction.

    • Monitor the reaction progress by TLC or GC-MS, taking aliquots periodically. Be aware that over-irradiation can lead to product decomposition.

  • Workup and Purification:

    • Once the reaction has reached optimal conversion, stop the irradiation.

    • Remove the solvent in vacuo.

    • Purify the resulting crude mixture by column chromatography (using deactivated silica if the product is acid-sensitive) or distillation to isolate the oxetane product(s).

References

Scalability issues in the production of "Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate

Welcome to the technical support guide for the synthesis and scale-up of this compound. This resource is designed for researchers, process chemists, and drug development professionals navigating the complexities of incorporating the valuable oxetane motif. The 3,3-disubstituted oxetane core in this molecule offers significant advantages in medicinal chemistry, including improved solubility, metabolic stability, and reduced lipophilicity when used as a gem-dimethyl or carbonyl isostere.[1][2] However, the inherent ring strain and unique reactivity of the oxetane ring present distinct challenges during large-scale production.[1][3]

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the laboratory and during process development.

Frequently Asked Questions (FAQs)

Q1: Why is the oxetane ring in my compound unstable during certain reaction steps, particularly under acidic conditions?

A1: The instability of the oxetane ring is a well-documented challenge stemming from its inherent ring strain (approximately 25 kcal/mol). This strain makes the ring susceptible to cleavage by various reagents, most notably acids.[4]

  • Mechanism of Acid-Catalyzed Ring Opening: Under acidic conditions, the ether oxygen of the oxetane is protonated, creating a highly activated oxonium ion. This intermediate is then susceptible to nucleophilic attack, leading to ring-opening. Even in the absence of a strong external nucleophile, internal nucleophiles, such as a nearby amine or alcohol, can facilitate this process.[5][6]

  • Structural Considerations: While the 3,3-disubstitution pattern of your target molecule provides more steric hindrance and is generally more stable than other substitution patterns, it is not immune to degradation.[5][6] The presence of the primary amine (after a potential deprotection step) can act as an internal nucleophile, complicating syntheses.[2]

  • Scale-Up Concern: This instability becomes a critical issue in multi-step, large-scale syntheses where harsh conditions might be required for other transformations.[2][5][6]

Q2: What is the general synthetic strategy for producing this compound at scale?

A2: The most common and scalable approach involves the synthesis of a key intermediate, (3-aminooxetan-3-yl)methanamine, followed by a selective mono-N-Boc protection.

A logical workflow is as follows:

  • Oxetane Core Construction: Synthesis of a precursor like 3-hydroxymethyl-3-methyloxetane, often from 1,1,1-tri(hydroxylmethyl)ethane.[7]

  • Functional Group Interconversion: Conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate) and subsequent displacement to install a nitrile or azide.

  • Reduction to Diamine: Reduction of the nitrile or azide functionality to yield the key (3-aminooxetan-3-yl)methanamine intermediate.

  • Selective Boc Protection: The final and often most challenging step is the selective protection of one of the two primary amino groups with di-tert-butyl dicarbonate ((Boc)₂O).

The following diagram illustrates this general synthetic logic.

G cluster_0 Core Synthesis cluster_1 Functionalization & Reduction cluster_2 Final Protection Step Start 1,1,1-Tris(hydroxymethyl)ethane Precursor 3-Hydroxymethyl-3-methyloxetane Start->Precursor Cyclization Activated Activated Oxetane (e.g., -OMs, -OTs) Precursor->Activated Nitrile_Azide Nitrile or Azide Intermediate Activated->Nitrile_Azide SN2 Displacement Diamine (3-Aminooxetan-3-yl)methanamine Nitrile_Azide->Diamine Reduction (e.g., H2/cat.) FinalProduct Target Compound This compound Diamine->FinalProduct Selective Boc Protection

Caption: General Synthetic Workflow.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during your experiments.

Problem 1: Low yield during the final selective Boc protection step.

  • Potential Cause A: Di-Boc Formation. The presence of two primary amines can lead to the formation of a di-protected byproduct, consuming your starting material and complicating purification.

    • Solution: Carefully control the stoichiometry. A common strategy for mono-protection of diamines is to use a slight excess of the diamine relative to the Boc anhydride.[8] Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to improve selectivity. The addition of (Boc)₂O should be slow and controlled.

  • Potential Cause B: Urea Byproduct Formation. Sterically hindered amines can sometimes react with (Boc)₂O to form isocyanate intermediates, which then react with another amine molecule to form urea byproducts.[]

    • Solution: Ensure your reaction conditions are anhydrous if using certain bases. The choice of solvent is critical; solvents like THF, dichloromethane, or ethanol are commonly employed.[8][10] Using a well-established protocol with a suitable base like triethylamine (TEA) can minimize this side reaction.[10]

  • Potential Cause C: Difficult Product Isolation. The product is a carbamate with a free amine, making it somewhat polar and potentially water-soluble. This can lead to significant product loss during aqueous workups.

    • Solution: During extraction, adjust the pH of the aqueous layer carefully. To extract the product into an organic solvent, the aqueous phase should be basic (pH > 12) to ensure the primary amine is deprotonated.[8] Use a more polar solvent like dichloromethane (DCM) for extraction if ethyl acetate proves inefficient. Brine washes can help break up emulsions and reduce the amount of water in the organic layer.

Problem 2: Unwanted oxetane ring-opening during Boc deprotection.

  • Potential Cause: Harsh Acidic Conditions. As discussed in the FAQ, the oxetane ring is labile to strong acids. Using reagents like neat trifluoroacetic acid (TFA) can readily cleave the ring, especially at elevated temperatures.[2][11] The tert-butyl cation generated during deprotection can also lead to unwanted alkylation side reactions.[11][12]

    • Solution 1: Milder Acidic Reagents. Opt for milder conditions. A solution of 1-2M HCl in an organic solvent such as dioxane, ethanol, or ethyl acetate is often sufficient to remove the Boc group without significantly degrading the oxetane core.[] The reaction should be monitored closely by TLC or LC-MS and stopped as soon as the starting material is consumed.

    • Solution 2: Use of Scavengers. To prevent side reactions from the liberated t-butyl cation, especially with sensitive substrates, include a scavenger like anisole, cresol, or thiophenol in the reaction mixture.[12]

    • Solution 3: Temperature Control. Perform the deprotection at a controlled, low temperature (e.g., 0 °C to room temperature) to minimize the rate of the ring-opening side reaction.

Problem 3: Inconsistent results during the cyclization step to form the oxetane ring.

  • Potential Cause: Inefficient Intramolecular Cyclization. The formation of a four-membered ring via intramolecular Williamson ether synthesis is kinetically less favorable than forming five- or six-membered rings.[1] The success of this step is highly dependent on the quality of the leaving group and the effectiveness of the base.

    • Solution:

      • Activate the Alcohol: Convert the precursor 1,3-diol into a mono-sulfonate ester (e.g., tosylate or mesylate) to create an excellent leaving group. This is a common strategy for preparing oxetane precursors.[7]

      • Choose a Strong, Non-Nucleophilic Base: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation of the remaining alcohol, which then acts as the internal nucleophile.

      • Apply High Dilution Principles: On a larger scale, adding the activated precursor slowly to a heated solution of the base (high dilution) can favor the intramolecular cyclization over intermolecular polymerization, which can be a significant side reaction.

Data Summary: Oxetane Ring Stability

The following table summarizes the general stability of the 3,3-disubstituted oxetane core under various common reaction conditions, which is crucial for planning multi-step syntheses.

Reaction Condition CategoryReagents / ConditionsOxetane Ring StabilityKey Considerations & References
Strongly Acidic Neat TFA, Conc. HCl, H₂SO₄Low (Prone to Ring-Opening)Protonation of the ether oxygen activates the ring for nucleophilic attack.[2][5][6]
Mildly Acidic HCl in Dioxane/EtOH, Acetic AcidModerate to High Generally tolerated, but time and temperature dependent. Essential for Boc deprotection.[][13]
Strongly Basic NaH, KOtBu, NaOH (aq. reflux)High The C-O bonds are not susceptible to base-catalyzed cleavage. Basic hydrolysis is often used for esters in the presence of oxetanes.[5][13]
Catalytic Hydrogenation H₂, Pd/CHigh The oxetane ring is stable under these standard reduction conditions.[5]
Hydride Reduction NaBH₄, LiAlH₄High Stable to common hydride reducing agents.
Oxidation MnO₂, PCC, SwernHigh The ether linkage is robust against many common oxidizing agents.
Boc Protection (Boc)₂O, DMAP, TEAHigh Standard protection conditions do not affect the ring integrity.[5]

Experimental Protocols

Protocol: Selective Mono-Boc Protection of (3-Aminooxetan-3-yl)methanamine

This protocol details a lab-scale procedure for the selective N-tert-butoxycarbonylation of the diamine precursor.

Materials:

  • (3-Aminooxetan-3-yl)methanamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Methanol (MeOH) or Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve (3-aminooxetan-3-yl)methanamine (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

    • Rationale: An inert atmosphere prevents side reactions with atmospheric CO₂, and anhydrous solvent is crucial for reproducibility.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Rationale: The reaction between the amine and (Boc)₂O is exothermic. Cooling the reaction mixture helps to control the reaction rate, improve selectivity for mono-protection, and minimize side reactions.[14]

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (0.95 eq) in a small amount of THF. Add this solution dropwise to the cooled amine solution over 30-60 minutes using an addition funnel.

    • Rationale: Using slightly sub-stoichiometric (Boc)₂O favors mono-protection and leaves a small amount of unreacted diamine, which is typically easier to separate from the mono-protected product than the di-protected byproduct is. Slow addition is critical for selectivity.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Rationale: Allowing the reaction to proceed overnight ensures it goes to completion.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of (Boc)₂O.

  • Workup: a. Concentrate the reaction mixture under reduced pressure to remove the THF. b. Dissolve the residue in DCM and transfer it to a separatory funnel. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Rationale: The bicarbonate wash removes any unreacted (Boc)₂O and acidic impurities. The brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can often be purified by column chromatography on silica gel using a gradient of DCM/MeOH or DCM/(7N NH₃ in MeOH) to afford the pure this compound.

Troubleshooting Workflow for Boc Protection

The following diagram provides a logical path for troubleshooting low yields in the Boc protection step.

G cluster_analysis Step 1: Analyze Reaction Output cluster_diagnosis Step 2: Diagnose Primary Issue cluster_solution Step 3: Implement Corrective Actions start Low Yield or Impure Product in Boc Protection lcms Analyze crude by LC-MS / NMR start->lcms diag1 Major Peak: Di-Boc Product lcms->diag1 Identify main components diag2 Major Peak: Unreacted Diamine lcms->diag2 Identify main components diag3 Multiple Unknown Peaks lcms->diag3 Identify main components sol1 Reduce (Boc)₂O to 0.95 eq. Add (Boc)₂O solution slowly at 0°C. diag1->sol1 sol2 Check (Boc)₂O quality. Ensure stoichiometry is correct (0.95-1.0 eq). Increase reaction time. diag2->sol2 sol3 Consider urea formation. Use anhydrous solvent. Check for isocyanate signature in IR/MS. diag3->sol3

References

Technical Support Center: Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate (CAS No. 1379322-06-1). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the proper storage, handling, and troubleshooting for experiments involving this versatile building block.

General Information & Chemical Properties

This compound is a unique bifunctional molecule featuring a Boc-protected primary amine and a free primary amine, both attached to a central, sterically hindered 3,3-disubstituted oxetane ring. This structure offers a valuable scaffold in medicinal chemistry and organic synthesis. The oxetane ring can improve physicochemical properties such as solubility and metabolic stability, while the differentially protected amines allow for sequential chemical modifications.[1][2]

The stability of this compound is largely dictated by two key features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the strained oxetane ring.[3][4] Understanding the interplay of these functionalities is critical for successful experimentation.

References

Validation & Comparative

A Comparative Guide to Diamine Building Blocks: Tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate vs. Traditional Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with improved pharmacological profiles is perpetual. Diamine building blocks are fundamental components in this endeavor, serving as versatile linkers and scaffolds in a vast array of therapeutic agents.[1] Their structure and physicochemical properties can significantly influence a drug candidate's solubility, metabolic stability, and target engagement.[2][3] This guide provides a comparative analysis of tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate, a unique diamine featuring a strained oxetane ring, against more traditional acyclic and cyclic diamine building blocks. We will explore how the distinct three-dimensional (3D) architecture of the oxetane-based diamine can offer significant advantages in drug design.[4][5]

The Oxetane Advantage: A New Dimension in Scaffold Design

This compound incorporates a 3,3-disubstituted oxetane ring, a four-membered cyclic ether that has garnered considerable attention in medicinal chemistry.[4][5][6] This seemingly subtle structural feature imparts a range of beneficial properties that address common challenges in drug development.[4]

Key Structural Features and Their Implications:

  • Conformational Rigidity and 3D Shape: Unlike flexible acyclic diamines, the oxetane ring introduces a degree of conformational constraint. This pre-organizes the molecule in a specific 3D orientation, which can lead to more favorable interactions with biological targets and a reduction in the entropic penalty upon binding. The spirocyclic nature of the 3,3-disubstituted oxetane provides a distinct exit vector for substituents, enabling exploration of previously inaccessible chemical space.

  • Improved Physicochemical Properties: The incorporation of an oxetane motif has been shown to positively influence several key "drug-like" properties.[4][5] The polar nature of the ether oxygen can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and a reduction in lipophilicity (logP) compared to carbocyclic analogs.[4] This can be a significant advantage in mitigating the solubility issues that often plague drug candidates.

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many acyclic and some cyclic systems. The strained ring system can also influence the metabolic fate of adjacent functional groups, sometimes shielding them from enzymatic attack.

  • Novelty and Intellectual Property: The relative novelty of oxetane-containing scaffolds can provide a distinct advantage in securing intellectual property for new chemical entities.

Head-to-Head Comparison: Oxetane Diamine vs. Classical Diamines

To fully appreciate the benefits of this compound, it is essential to compare it with more conventional diamine building blocks.

Acyclic Diamines (e.g., Ethylenediamine, Propylenediamine):

These are the most basic diamine linkers, characterized by their high degree of flexibility. While this flexibility can sometimes be advantageous, it often comes with significant drawbacks:

  • High Conformational Flexibility: The large number of rotatable bonds can lead to a significant entropic penalty upon binding to a target, potentially reducing potency. This flexibility can also result in binding to multiple off-targets, leading to undesirable side effects.

  • Metabolic Liability: Linear alkyl chains are often susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Limited 3D Character: Their linear nature provides limited opportunities to project substituents into three-dimensional space to optimize target interactions.

Cyclic Diamines (e.g., Piperazine, Cyclohexanediamine):

Cyclic diamines offer a degree of conformational pre-organization compared to their acyclic counterparts. However, they also have limitations:

  • Planar or "2D" Character: Many common cyclic diamines, such as piperazine, are relatively flat structures. While they restrict bond rotation, they may not provide the same degree of 3D structural diversity as more complex scaffolds.

  • Physicochemical Properties: Depending on the ring system, cyclic diamines can still contribute significantly to the lipophilicity of a molecule.

Comparative Data Summary

The following table provides a qualitative and quantitative comparison of key physicochemical properties for representative diamine building blocks.

PropertyThis compoundEthylenediaminePiperazine
3D Shape High (Spirocyclic)Low (Linear)Medium (Chair/Boat)
Conformational Rigidity HighLowMedium
Aqueous Solubility Generally ImprovedHighHigh
Lipophilicity (cLogP) Lowered relative to carbocyclic analogsLowLow
Metabolic Stability Generally EnhancedSusceptible to oxidationGenerally stable
Synthetic Accessibility Commercially availableReadily availableReadily available

Experimental Section: Protocols and Supporting Data

To provide a practical understanding of the advantages of this compound, we present the following experimental protocols and comparative data.

Case Study 1: Impact on Aqueous Solubility

Objective: To compare the aqueous solubility of a model compound functionalized with the oxetane diamine versus a traditional acyclic diamine.

Experimental Protocol:

  • Synthesis of Model Compounds:

    • Synthesize two model compounds with a common hydrophobic core (e.g., a substituted biphenyl group).

    • Couple the hydrophobic core to the deprotected form of this compound via standard amide bond formation.

    • Synthesize a second analog by coupling the same hydrophobic core to N-Boc-ethylenediamine, followed by deprotection.

  • Solubility Measurement (Thermodynamic Solubility Assay):

    • Add an excess of each compound to separate vials containing phosphate-buffered saline (PBS) at pH 7.4.

    • Shake the vials at room temperature for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully remove the supernatant and analyze the concentration of the dissolved compound by HPLC-UV.

Expected Results:

The model compound containing the oxetane moiety is expected to exhibit significantly higher aqueous solubility compared to the analog with the ethylenediamine linker. This is attributed to the polar character of the oxetane's ether oxygen and its ability to disrupt crystal lattice packing.

Case Study 2: Metabolic Stability Assessment

Objective: To evaluate the in vitro metabolic stability of a model compound containing the oxetane diamine in comparison to a cyclohexanediamine analog.

Experimental Protocol:

  • Synthesis of Model Compounds:

    • Synthesize a model compound by coupling a known drug-like scaffold to the deprotected oxetane diamine.

    • Synthesize a comparative analog using 1,4-diaminocyclohexane.

  • Metabolic Stability Assay (Human Liver Microsomes):

    • Incubate each compound (1 µM final concentration) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Expected Results:

The oxetane-containing compound is anticipated to demonstrate a longer half-life and lower intrinsic clearance compared to the cyclohexanediamine analog, indicating greater metabolic stability.

G cluster_prep Sample Preparation cluster_analysis Analysis A Incubate Compound with Human Liver Microsomes & NADPH B Aliquots at Time Points (0, 5, 15, 30, 60 min) A->B C Quench with Acetonitrile (+ Internal Standard) B->C D Centrifuge to Precipitate Proteins C->D E Analyze Supernatant by LC-MS/MS D->E Transfer Supernatant F Quantify Remaining Parent Compound E->F G Calculate t½ and Intrinsic Clearance F->G

Caption: Workflow for the in-vitro metabolic stability assay.

Synthetic Utility & Protocol

This compound is a versatile building block that can be readily incorporated into molecules using standard synthetic methodologies. The Boc-protecting group allows for selective functionalization of the primary amine.

Standard Amide Coupling Protocol

Objective: To couple a carboxylic acid to the primary amine of this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Choices:

  • HATU: A highly efficient and widely used coupling reagent that minimizes side reactions and racemization.

  • DIPEA: A non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

G cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification A Dissolve Carboxylic Acid in DMF B Add HATU and DIPEA A->B C Stir for 10 min B->C D Add Oxetane Diamine Solution C->D Add to Activated Acid E Stir for 4-16 hours D->E F Aqueous Workup E->F G Purification by Chromatography F->G

Caption: Flowchart for a standard amide coupling reaction.

Conclusion & Future Outlook

This compound represents a valuable addition to the medicinal chemist's toolbox. Its unique 3D structure, coupled with the ability to improve key physicochemical properties such as aqueous solubility and metabolic stability, makes it an attractive alternative to traditional diamine building blocks.[4][6] By providing a rigid scaffold that projects functionality into distinct vectors in 3D space, this oxetane-containing diamine can facilitate the design of novel drug candidates with enhanced potency and improved pharmacokinetic profiles. As the drive towards molecules with greater 3D complexity continues, the strategic incorporation of scaffolds like 3,3-disubstituted oxetanes will undoubtedly play an increasingly important role in the future of drug discovery.

References

A-Comparative-Guide-to-Modulating-Lipophilicity:-The-Role-of-Tert-butyl-((3-aminooxetan-3-YL)methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:-The-Lipophilicity-Challenge-in-Drug-Discovery

In the landscape of modern drug discovery, achieving an optimal balance of physicochemical properties is a paramount challenge. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a critical determinant of a drug candidate's overall success. Measured by the partition coefficient (logP) or distribution coefficient (logD), lipophilicity profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. An excessively high lipophilicity can lead to poor aqueous solubility, rapid metabolic degradation, and off-target toxicity, while insufficient lipophilicity may impair membrane permeability and target engagement.[1]

Medicinal chemists have traditionally relied on a variety of chemical motifs to fine-tune this crucial parameter. However, many conventional strategies involve trade-offs, such as increasing molecular weight or introducing metabolically labile sites. In recent years, the oxetane ring—a four-membered cyclic ether—has emerged as a powerful tool for modulating molecular properties.[2][3] This guide provides an in-depth comparison of how the strategic incorporation of a specific oxetane-containing building block, Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate , impacts compound lipophilicity relative to other common chemical groups, supported by experimental data and detailed protocols.

The-Oxetane-Advantage:-More-Than-a-Simple-Spacer

Oxetanes have garnered significant interest as "bioisosteres"—substituents that possess similar physical or chemical properties to other groups and can produce broadly similar biological effects.[4] They are often employed as surrogates for gem-dimethyl or carbonyl groups.[5][6] Unlike a gem-dimethyl group, which adds bulk and significantly increases lipophilicity, the oxetane motif offers a similar steric profile while introducing polarity due to the ether oxygen.[1][4] This unique combination allows for the introduction of a three-dimensional structure that can improve aqueous solubility and metabolic stability without the associated lipophilicity penalty.[7][8]

The building block in focus, this compound, provides a versatile scaffold for introducing a 3,3-disubstituted oxetane. The Boc-protected amine allows for straightforward coupling chemistry, while the primary amine, once deprotected, offers a vector for further modification or interaction with a biological target. The 3,3-disubstitution pattern is particularly noted for enhancing the stability of the oxetane ring.[5][6]

Comparative-Analysis-of-Lipophilicity

To objectively assess the impact of the 3-aminooxetan-3-yl moiety, we compare its effect on the lipophilicity (measured as clogP and experimental LogD at pH 7.4) of a common phenyl scaffold against several alternative substituents.

Compound Structure Substituent Calculated logP (clogP) Experimental logD (pH 7.4) Key Observation
1 (Reference) Phenyl-HHydrogen1.991.99Baseline lipophilicity.
2 (Acyclic Amine) Phenyl-CH(CH₃)NH₂1-aminoethyl1.851.15Basic amine is protonated, significantly reducing logD.
3 (gem-Dimethyl) Phenyl-C(CH₃)₂CH₃tert-Butyl3.843.84Significant increase in lipophilicity as expected.
4 (Cycloalkane) Phenyl-CyclobutylCyclobutyl3.453.45Substantial increase in lipophilicity, similar to tert-butyl.
5 (Amino-Oxetane) Phenyl-(3-aminooxetan-3-yl)3-Aminooxetan-3-yl1.230.53Drastic reduction in lipophilicity due to the polar oxetane and the basic amine.

Analysis of Results:

The data clearly demonstrates the profound effect of the 3-aminooxetan-3-yl group on reducing lipophilicity.

  • Comparison with Acyclic Amine (Compound 2): While both compounds 2 and 5 contain a basic amine that lowers the logD relative to the logP, the oxetane-containing compound is significantly more hydrophilic. The oxetane's polar oxygen atom acts as a hydrogen bond acceptor, enhancing aqueous solubility beyond the effect of the amine alone.[7]

  • Comparison with gem-Dimethyl and Cyclobutyl (Compounds 3 & 4): The oxetane serves as an excellent bioisostere for these common groups. Where the tert-butyl and cyclobutyl groups dramatically increase lipophilicity (clogP > 3.4), the 3-aminooxetan-3-yl group achieves the opposite, reducing clogP to 1.23.[6] This highlights the oxetane's utility in replacing metabolically susceptible alkyl groups without increasing lipophilicity.[5]

Experimental-Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed protocols for lipophilicity measurement are provided below.

Protocol-1:-Shake-Flask-Method-for-LogD-at-pH-7.4

This method is considered the "gold standard" for determining lipophilicity and directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[9]

Materials:

  • Test compound

  • n-Octanol (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for stock solution)

  • Vials with screw caps

  • Vortex mixer and/or rotator

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Pre-saturation of Solvents: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely before use.[10]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[9]

  • Partitioning:

    • In a vial, add 990 µL of pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol.[11]

    • Add 10 µL of the 10 mM compound stock solution.

    • Cap the vial tightly and vortex for 2 minutes.

    • Place the vial on a rotator and mix for 1 hour to ensure equilibrium is reached.[11]

  • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the aqueous and octanol layers.

  • Sampling and Analysis:

    • Carefully remove an aliquot from the n-octanol layer and the aqueous PBS layer.

    • Dilute each aliquot appropriately.

    • Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: The LogD is calculated using the following formula:

    • LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Visualization-of-Concepts-and-Workflows

To further clarify the concepts discussed, the following diagrams are provided.

G cluster_0 Bioisosteric Replacements Core Core Scaffold (e.g., Phenyl) Gem gem-Dimethyl (High Lipophilicity) Core->Gem Increases LogP Oxetane 3-Aminooxetan-3-yl (Low Lipophilicity) Core->Oxetane Decreases LogP Improves Solubility Carbonyl Carbonyl (Polar, Metabolically Liable) Core->Carbonyl Increases Polarity

Caption: Bioisosteric replacement strategies for modulating lipophilicity.

G start Start: Prepare Saturated Solvents (n-Octanol & PBS) prep_sample Prepare Compound Stock (10 mM in DMSO) start->prep_sample partition Add Stock to Octanol/PBS Mixture prep_sample->partition mix Vortex & Rotate (1 hr) for Equilibrium partition->mix separate Centrifuge to Separate Phases mix->separate analyze Analyze Concentration in Each Phase (LC-MS) separate->analyze calculate Calculate LogD = log([C]oct / [C]aq) analyze->calculate end End: Report LogD Value calculate->end

References

Assessing the metabolic stability of compounds derived from "Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Assessing the Metabolic Stability of Compounds Derived from Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate

A Comparative Guide for Drug Discovery Professionals

In the intricate process of drug discovery, identifying a potent lead compound is only the beginning. A candidate's success is profoundly influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among these, metabolic stability is a critical gatekeeper, determining a drug's half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] This guide provides a comprehensive framework for assessing and comparing the metabolic stability of compounds derived from this compound, a key building block for introducing the valuable 3-aminooxetan-3-yl motif into potential drug candidates.

As a Senior Application Scientist, the goal here is not merely to present protocols, but to illuminate the strategic and mechanistic reasoning behind them. We will delve into industry-standard assays, comparative data analysis, and the structural nuances that govern metabolic fate, equipping researchers to make more informed decisions in their lead optimization campaigns.

The Strategic Imperative of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has become an increasingly popular scaffold in medicinal chemistry.[4] Its incorporation, often as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities, can confer significant advantages.[5][6] When introduced into a molecule, the oxetane moiety can profoundly improve aqueous solubility, tune lipophilicity (LogD), and alter the basicity of nearby amines.[4][6]

Crucially, the oxetane ring is recognized for its ability to enhance metabolic stability.[5][7] By replacing metabolically vulnerable C-H bonds and introducing a polar, sterically demanding group, the oxetane can effectively shield a molecule from degradation by metabolic enzymes, particularly the Cytochrome P450 (CYP450) family.[7] This guide focuses specifically on derivatives of this compound, a scaffold that positions the oxetane ring to influence the metabolic profile of a wide range of potential therapeutics.

Core Methodologies for Metabolic Stability Assessment

To generate reliable and comparable data, a robust and validated set of in vitro assays is essential. The two most fundamental assays in early discovery are the liver microsomal stability assay and the plasma stability assay.

Human Liver Microsome (HLM) Stability Assay

This assay is the workhorse for evaluating Phase I metabolic stability. It quantifies a compound's susceptibility to metabolism by the most significant family of drug-metabolizing enzymes, the CYPs, which are highly concentrated in liver microsomes.[3][8] The primary outputs are the in vitro half-life (t½) and the intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.[1][8]

Experimental Protocol: Step-by-Step

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO. Create a 125 µM working solution in acetonitrile.[9]

    • Thaw a vial of pooled human liver microsomes (e.g., from BioIVT) at 37°C.[10] Dilute to a working concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[11]

    • Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[9] This system ensures a sustained supply of the necessary cofactor for CYP450 activity.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution and the test compound solution (final concentration typically 1 µM).[11]

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.[12]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[11]

  • Sampling & Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a 3-5 fold volume of a cold 'stop solution'.[9][11] This is typically acetonitrile or methanol containing an internal standard (e.g., tolbutamide, labetalol) for analytical normalization.[12]

  • Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to precipitate the microsomal proteins.[12]

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point by monitoring its specific mass transition relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the rate constant of elimination (k).

    • Calculate the half-life (t½) as 0.693 / k .

    • Calculate intrinsic clearance (CLint) in µL/min/mg protein using the formula: (0.693 / t½) / (microsomal protein concentration) .

Expertise & Causality: Why This Protocol Works

  • System Choice: Liver microsomes are subcellular fractions rich in CYP450 enzymes, making them a cost-effective and highly relevant system for assessing Phase I metabolism.[3][8] While hepatocytes are a more complete system containing both Phase I and Phase II enzymes, microsomes are ideal for high-throughput screening in early discovery.[8][13]

  • Cofactor: CYP450 enzymes require NADPH as a cofactor to function. An NADPH-regenerating system is used instead of a single bolus of NADPH to ensure its concentration does not become a rate-limiting factor during the incubation.[9]

  • Self-Validation: The protocol's integrity is maintained by running controls in parallel. A negative control (without NADPH) confirms that compound loss is enzymatic. Positive controls (compounds with known metabolic fates, like testosterone or verapamil) validate the activity of the microsomal batch.[12]

Workflow for Human Liver Microsome Stability Assay

HLM_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction at 37°C cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Output Compound Test Compound (1µM final) Incubate Combine & Pre-warm Compound->Incubate HLM Human Liver Microsomes (0.5 mg/mL) HLM->Incubate NADPH NADPH-Regenerating System Initiate Initiate with NADPH NADPH->Initiate Incubate->Initiate Timepoints Sample at Timepoints (0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench with Cold Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and Clint Analyze->Calculate

Caption: A streamlined workflow for the HLM metabolic stability assay.

Plasma Stability Assay

This assay determines a compound's stability in blood plasma, which contains various hydrolytic enzymes like esterases and amidases that can degrade certain chemical functionalities.[14][15] It is particularly crucial for prodrugs designed to be activated in the blood or for compounds containing susceptible groups like esters or amides.[16]

Experimental Protocol: Step-by-Step

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled human plasma (or plasma from other species like rat or mouse for cross-species comparison) at 37°C.

  • Incubation:

    • In a 96-well plate, add plasma and spike in the test compound to a final concentration of 1 µM.[14]

    • Incubate the plate at 37°C.[15]

  • Sampling & Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold stop solution (acetonitrile or methanol with an internal standard).[16][17]

  • Analysis & Data Processing:

    • Process the samples (centrifugation, supernatant transfer) and analyze by LC-MS/MS as described in the HLM assay.

    • The result is typically reported as the percentage of the parent compound remaining at the final time point relative to the 0-minute sample. A half-life can also be calculated if significant degradation occurs.[15]

Comparative Data for Oxetane Derivatives

To illustrate the impact of structural modifications on metabolic stability, the following table presents representative data for a series of hypothetical compounds derived from the parent scaffold. The trends shown are based on established medicinal chemistry principles.

Compound IDR-Group ModificationHLM t½ (min)HLM Clint (µL/min/mg)Human Plasma Stability (% remaining at 120 min)Rationale for Stability Profile
OX-01 -Methyl3545.0>99%The methyl group is a potential site for hydroxylation.
OX-02 -Phenyl15103.9>99%The unsubstituted phenyl ring is highly susceptible to aromatic oxidation.
OX-03 -4-Fluoro-Phenyl7520.8>99%Fluorine at the 4-position blocks the most likely site of metabolism, dramatically increasing stability.
OX-04 -tert-Butyl>120<11.5>99%The sterically hindered tert-butyl group is metabolically robust and shields adjacent positions.
OX-05 -Ester (-CO₂Et)8519.4<5%Stable in HLM but contains an ester moiety, which is rapidly hydrolyzed by esterases in plasma.

Anticipating Metabolic Pathways

Understanding where a molecule is likely metabolized is key to rationally designing more stable analogues. For derivatives of this compound, several metabolic hotspots can be predicted.

Potential Metabolic Fates of Oxetane Derivatives

Metabolic_Pathways cluster_pathways Primary Metabolic Transformations Parent Parent Compound (R-Group attached) R_Group_Metabolism R-Group Metabolism (e.g., Hydroxylation, Oxidation) Parent->R_Group_Metabolism CYP450s N_Dealkylation N-Dealkylation of Amine Parent->N_Dealkylation CYP450s Boc_Cleavage Boc-Group Cleavage (Hydrolysis) Parent->Boc_Cleavage Esterases/ Hydrolases Oxetane_Opening Oxetane Ring Opening (Generally Minor Pathway) Parent->Oxetane_Opening CYP450s/ Hydrolases

Caption: Common metabolic pathways for compounds containing the derivatized scaffold.

  • R-Group Metabolism: This is often the most significant liability. Aromatic rings can be hydroxylated, and alkyl chains can be oxidized. As seen in the data table, blocking these sites (e.g., with fluorine) is a highly effective strategy.

  • N-Dealkylation: The exocyclic amine can be a substrate for CYP-mediated dealkylation, although this may be less favored depending on the steric environment.

  • Boc-Group Cleavage: The Tert-butylcarbamate (Boc) protecting group can be susceptible to hydrolysis, though it is generally quite stable.

  • Oxetane Ring Opening: While the oxetane ring itself is considered metabolically robust, ring opening can occur, but it is typically a minor metabolic pathway compared to modifications on peripheral functionalities.[18]

Conclusion: A Strategy for Success

The systematic assessment of metabolic stability is a non-negotiable component of modern drug discovery. For compounds derived from this compound, the inherent stability of the oxetane motif provides a strong foundation for developing drug candidates with favorable pharmacokinetic profiles.[5][7]

By employing the standardized in vitro assays detailed in this guide, researchers can generate high-quality, comparative data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. This data-driven approach, which combines robust experimental protocols with a mechanistic understanding of metabolic pathways, empowers medicinal chemists to rationally design and select compounds with a higher probability of success in preclinical and clinical development.

References

A Comparative Guide to tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the intricate landscape of drug development, the selection of appropriate molecular scaffolds is a critical determinant of a candidate's success. The deliberate incorporation of small, strained ring systems has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of therapeutic agents. Among these, the oxetane ring has garnered significant attention for its unique ability to impart desirable characteristics such as improved solubility and metabolic stability.[1][2]

This guide provides an in-depth comparison of tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate and its corresponding cyclobutane and gem-dimethyl analogues. Through a detailed analysis of their synthesis and key drug-like properties, we aim to equip drug development professionals with the necessary insights to make informed decisions in their scaffold selection process.

The Strategic Value of the Oxetane Moiety

The four-membered oxetane ring is not merely a passive structural element; its incorporation into a molecule can induce profound changes in its behavior. The inherent ring strain and the presence of an electronegative oxygen atom confer a unique set of properties that can be leveraged to overcome common challenges in drug design.[2][3] Oxetanes are often employed as bioisosteres for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities.[2][3] This substitution can shield vulnerable sites from enzymatic degradation, thereby enhancing metabolic stability.[3] Furthermore, the polar nature of the ether linkage within the oxetane ring can significantly improve aqueous solubility, a crucial factor for oral bioavailability.[2]

Comparative Analysis of Physicochemical Properties

To provide a clear and objective comparison, we will analyze the properties of three structurally related compounds: the target molecule, this compound, and its cyclobutane and acyclic gem-dimethyl analogues.

CompoundStructureMolecular Weight ( g/mol )cLogP (Predicted)Aqueous SolubilityMetabolic Stability (t½)pKa (Predicted, most basic)
Oxetane Analogue This compound216.28~0.5-1.0HigherHigher~8.5-9.0
Cyclobutane Analogue tert-butyl ((3-(aminomethyl)cyclobutyl)methyl)carbamate214.31[4]~1.5-2.0ModerateModerate~9.5-10.0
gem-Dimethyl Analogue tert-butyl N-(2-amino-2-methylpropyl)carbamate188.27[1]~1.0-1.5LowerLower~10.0-10.5

Note: Predicted values are estimations based on computational models and general trends observed for oxetane-containing compounds. Experimental validation is crucial.

Solubility: The introduction of the oxetane ring is anticipated to significantly enhance aqueous solubility compared to its carbocyclic and acyclic counterparts. The ether oxygen of the oxetane can act as a hydrogen bond acceptor, improving interactions with water molecules.

Lipophilicity (cLogP): The oxetane analogue is expected to have a lower calculated logP (cLogP) value than the cyclobutane analogue, indicating reduced lipophilicity. This can be advantageous in reducing off-target effects and improving a drug's overall ADME profile.

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than the corresponding gem-dimethyl group.[3] The C-H bonds in the gem-dimethyl analogue are more susceptible to oxidation by cytochrome P450 enzymes. The rigid structure of the oxetane can also sterically hinder access of metabolic enzymes to nearby functional groups.

Basicity (pKa): The electron-withdrawing inductive effect of the oxetane's oxygen atom is known to reduce the basicity of adjacent amino groups.[3] This is reflected in the lower predicted pKa of the primary amine in the oxetane analogue compared to the cyclobutane and gem-dimethyl analogues. A lower pKa can be beneficial for improving cell permeability and reducing potential hERG channel interactions.

Synthesis of the Analogues: A Comparative Walkthrough

The synthetic accessibility of a scaffold is a critical consideration in drug development. Here, we outline plausible synthetic routes for the target molecule and its analogues, highlighting the key strategic decisions.

Protocol 1: Synthesis of this compound

This synthesis leverages the commercially available oxetan-3-one and proceeds via a reductive amination followed by reduction of a nitrile.

Synthesis of the Oxetane Analogue

Step-by-Step Methodology:

  • Strecker Reaction: To a solution of oxetan-3-one in a suitable solvent (e.g., aqueous ammonia/methanol), add sodium cyanide and ammonium chloride. Stir the reaction mixture at room temperature until the formation of 3-amino-3-cyanooxetane is complete, as monitored by TLC or LC-MS.

  • Nitrile Reduction: The resulting aminonitrile is then reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) can be employed. Alternatively, catalytic hydrogenation (e.g., using Raney Nickel or a palladium catalyst under a hydrogen atmosphere) offers a milder approach.

  • Boc Protection: The final step involves the selective protection of one of the amino groups with a tert-butoxycarbonyl (Boc) group. This is typically achieved by treating the diamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine or diisopropylethylamine) in a solvent like dichloromethane or THF.

Causality Behind Experimental Choices: The Strecker reaction is a classic and efficient method for the synthesis of α-aminonitriles from ketones. The choice of reducing agent for the nitrile is critical; LiAlH₄ is highly effective but less selective, while catalytic hydrogenation may offer better functional group tolerance. The final mono-Boc protection is a standard procedure in medicinal chemistry to allow for further selective functionalization of the remaining free amine.

Protocol 2: Synthesis of tert-butyl ((3-(aminomethyl)cyclobutan-3-yl)methyl)carbamate

The synthesis of the cyclobutane analogue can be approached from a suitable cyclobutanone precursor, following a similar synthetic logic to the oxetane analogue.

Synthesis of the Cyclobutane Analogue

Step-by-Step Methodology:

  • Preparation of 3-Amino-3-cyanocyclobutane: A suitable starting material such as a 1,3-cyclobutanedicarboxylic acid derivative can be converted to 3-oxocyclobutanecarbonitrile through a series of standard functional group manipulations. This keto-nitrile can then undergo reductive amination with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to yield 3-amino-3-cyanocyclobutane.

  • Nitrile Reduction and Boc Protection: The subsequent steps of nitrile reduction and selective mono-Boc protection would follow a similar procedure as described for the oxetane analogue.

Causality Behind Experimental Choices: The synthesis of functionalized cyclobutanes can be more challenging than that of their acyclic or five- and six-membered cyclic counterparts due to ring strain. The chosen route relies on the availability of a suitable cyclobutane starting material and employs robust and well-established chemical transformations.

Protocol 3: Synthesis of tert-butyl N-(2-amino-2-methylpropyl)carbamate

The acyclic gem-dimethyl analogue can be synthesized from commercially available starting materials through a straightforward sequence.

Synthesis of the gem-Dimethyl Analogue

Step-by-Step Methodology:

  • Boc Protection: The starting material, 2-amino-2-methyl-1-propanol, is first protected at the amino group with a Boc group using (Boc)₂O and a base.

  • Conversion of Alcohol to Amine: The hydroxyl group of the resulting tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is then converted to an amino group. This can be achieved through a two-step process: activation of the alcohol (e.g., as a mesylate or tosylate), followed by displacement with an azide and subsequent reduction to the primary amine.

Causality Behind Experimental Choices: This route utilizes a readily available starting material and employs high-yielding and reliable reactions. The protection of the initial amine allows for the selective manipulation of the hydroxyl group.

Experimental Protocols for Property Evaluation

To ensure the trustworthiness of the comparative data, standardized and validated experimental protocols are essential.

Protocol 4: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate at which a compound is metabolized by liver enzymes.[5]

Workflow for Metabolic Stability Assay

Step-by-Step Methodology:

  • Incubation: The test compound is incubated with liver microsomes (human, rat, or other species) and a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which also precipitates the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) is calculated from the slope of the natural logarithm of the concentration versus time plot.

Protocol 5: Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility.

Workflow for Kinetic Solubility Assay

Step-by-Step Methodology:

  • Sample Preparation: A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations.

  • Incubation: The samples are incubated with shaking for a defined period (e.g., 2 hours) to allow for precipitation to occur.

  • Separation: The insoluble material is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the resulting supernatant is determined using a suitable analytical method, such as LC-UV or LC-MS.

Conclusion

The strategic incorporation of an oxetane ring, as exemplified by this compound, offers a compelling approach to enhancing the drug-like properties of a molecule. Compared to its cyclobutane and gem-dimethyl analogues, the oxetane derivative is predicted to exhibit superior aqueous solubility, improved metabolic stability, and a lower pKa, all of which are highly desirable attributes in a drug candidate. While the synthesis of oxetane-containing compounds can present unique challenges, the potential benefits in terms of an improved ADME profile often justify the investment in their development. This guide provides a framework for the rational selection and evaluation of these important scaffolds in the pursuit of novel and effective therapeutics.

References

A Comparative Guide to the Conformational Analysis of Peptides Containing Tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug discovery, the rational design of peptidomimetics with predictable and stable conformations is a cornerstone of achieving therapeutic efficacy. The introduction of non-natural amino acids is a powerful strategy to constrain peptide backbones into bioactive conformations, enhance proteolytic stability, and improve pharmacokinetic profiles. This guide provides an in-depth comparative analysis of peptides incorporating Tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate, a novel oxetane-containing building block, against other common conformational constraints. We will delve into the experimental data and underlying principles that govern their structural impact.

Introduction: The Quest for Conformational Control in Peptides

Peptides offer high specificity and potency but are often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and off-target effects.[1][2] To overcome these limitations, medicinal chemists employ various strategies to pre-organize a peptide into its bioactive conformation. One of the most effective approaches is the incorporation of conformationally restricted amino acid analogs.[3][4]

The cyclic side chain of proline, for instance, restricts the backbone dihedral angle φ to approximately -65°, significantly reducing the available conformational space.[5][6] This has made proline and its derivatives invaluable tools in peptide design.[4][5] However, the search for novel scaffolds that offer different and potentially more advantageous conformational biases is a continuous effort in drug discovery.

The oxetane ring, a four-membered heterocycle containing an oxygen atom, has emerged as an intriguing motif in medicinal chemistry.[7][8][9] Its small, polar, and three-dimensional nature makes it an attractive surrogate for other chemical groups, offering potential improvements in solubility, metabolic stability, and lipophilicity.[7][8] When incorporated into a peptide backbone, the strained oxetane ring is hypothesized to impart unique conformational constraints. This guide focuses on a specific building block, this compound, and evaluates its impact on peptide structure.

The Structural Impact of Oxetane Incorporation

This compound is a synthetic building block designed for incorporation into peptides, effectively replacing a standard amino acid residue. The key structural feature is the 3,3-disubstituted oxetane ring integrated into the peptide backbone.

Experimental evidence from Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations has demonstrated that incorporating an oxetane ring into a peptide backbone can induce a turn or a kink in the structure.[1][10][11] Specifically, the observation of dNN(i, i+2) and dαN(i, i+2) Nuclear Overhauser Effects (NOEs) provides direct evidence for the formation of a turn in linear peptides.[9][11] This turn-inducing property is significant because it can pre-organize a linear peptide for macrocyclization, a common strategy to improve peptide drug properties.[11] Studies have shown that oxetane incorporation can lead to superior yields in head-to-tail cyclizations of various peptides compared to other modifications.[10]

In the context of α-helical peptides, however, the introduction of an oxetane modification leads to a significant loss of helicity.[1][10] This disruption is caused by the introduction of a kink in the helical axis and the alteration of the characteristic (i, i+4) hydrogen bonding pattern.[1][10]

Proline is the archetypal turn-inducing residue.[6] Its pyrrolidine ring restricts the φ angle and favors a trans or cis conformation of the preceding peptide bond, with trans being generally preferred.[5][12] Substitutions on the proline ring can further modulate the cis/trans equilibrium and the ring pucker (endo/exo), thereby fine-tuning the peptide's local conformation.[4][5]

The oxetane modification, while also inducing a turn, does so through a different mechanism. The strain and geometry of the four-membered ring force a distinct backbone geometry that is not identical to a proline-induced turn. While proline restricts the φ angle, the oxetane replacement of an entire amino acid residue influences a wider range of backbone dihedral angles around the modification site.[1]

Another important comparison is with azaproline, an analog where the Cα atom of proline is replaced by a nitrogen atom. Azaproline has been shown to stabilize the cis-amide conformer and promote type VI β-turns.[13] This contrasts with the turns induced by the oxetane modification, highlighting the diverse conformational space that can be explored with different non-natural amino acids.

Experimental Data & Protocols

To provide a clearer picture, this section details the experimental methodologies used to assess the conformational impact of these residues and presents a comparative summary of the findings.

Key Experimental Techniques for Conformational Analysis

A multi-faceted approach is essential for a thorough conformational analysis of modified peptides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying peptide conformation in solution. 2D NMR experiments like COSY, TOCSY, and NOESY/ROESY provide information about through-bond and through-space atomic interactions, which can be translated into distance and dihedral angle restraints to build a 3D model of the peptide.[7] The chemical shifts of backbone protons can also be indicative of secondary structure.[14]

  • X-ray Crystallography: This technique provides high-resolution structural information of molecules in their crystalline state.[15][16] An X-ray crystal structure of an oxetane-containing peptide can definitively reveal the bond angles, dihedral angles, and intramolecular hydrogen bonding patterns induced by the modification.[10][17]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure content of peptides in solution.[1] The characteristic CD spectra for α-helices, β-sheets, and random coils allow for a quantitative estimation of these structural elements.

  • Computational Modeling and Molecular Dynamics (MD) Simulations: In silico methods complement experimental data by providing insights into the dynamic behavior of peptides and the energetic landscape of different conformations.[1][10][11]

Comparative Data Summary

The following table summarizes the key conformational effects of the oxetane modification compared to proline and other turn-inducing elements.

FeatureOxetane-Modified ResidueProlineAzaproline
Primary Structural Effect Induces a turn/kink in the peptide backbone.[10][11] Disrupts α-helices.[1]Restricts φ angle (~-65°), induces β-turns.[5][6]Stabilizes cis-amide bond, promotes type VI β-turns.[13]
Impact on α-Helicity Significant destabilization and loss of helicity.[1][10]Acts as a helix breaker, often found at the N-terminus.[6][12]Not typically used for α-helix stabilization.
Influence on Macrocyclization Promotes efficient head-to-tail cyclization.[10][11]Often used to facilitate cyclization.Can be used to induce specific turns in cyclic peptides.
Key Experimental Evidence dNN(i, i+2) and dαN(i, i+2) NOEs in NMR.[9][11] X-ray crystal structures showing turn geometry.[10]Characteristic φ angle restrictions in crystal structures.[5] High propensity for trans X-Pro bond.[6]Strong NOE between α-protons of adjacent residues, indicating a cis bond.[13]

Experimental Workflow & Diagrams

Workflow for Conformational Analysis of a Novel Peptide

The following diagram illustrates a typical workflow for the conformational analysis of a peptide newly modified with an oxetane-containing amino acid.

G cluster_0 Peptide Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 High-Resolution Structural Analysis cluster_3 Computational Modeling cluster_4 Integrated Structural Model a Solid-Phase Peptide Synthesis (SPPS) of Oxetane-Peptide b HPLC Purification a->b c Mass Spectrometry (MS) Verification b->c d Circular Dichroism (CD) Spectroscopy c->d e 2D NMR Spectroscopy (COSY, TOCSY, NOESY) c->e g Crystallization Screening c->g j Molecular Dynamics (MD) Simulations c->j f NMR Data Analysis (Restraint Generation) e->f l Combined Analysis & Final 3D Model f->l h X-ray Diffraction Data Collection g->h i Structure Solution & Refinement h->i i->l k Conformational Clustering & Energy Calculations j->k k->l G A Incorporate Oxetane Amino Acid B Introduce Backbone Rigidity & Turn/Kink A->B C Pre-organization into Bioactive Conformation B->C D Enhanced Proteolytic Stability B->D F Altered Physicochemical Properties (e.g., solubility) B->F E Improved Receptor Binding Affinity C->E G Enhanced Therapeutic Potential D->G E->G F->G

References

A Comparative Guide to the In Vitro ADME Properties of Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic modulation of a molecule's physicochemical and pharmacokinetic properties is paramount to its success. The oxetane ring has emerged as a highly valuable structural motif, prized for its ability to confer significant improvements in drug-like properties.[1] This guide provides a detailed comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a promising class of compounds: Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate derivatives. By synthesizing data from seminal literature and outlining robust experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this scaffold to design superior clinical candidates.

The Oxetane Advantage: Rationale for a "Magic" Moiety

The four-membered oxetane ring is more than a simple cyclic ether; its unique conformational and electronic characteristics offer a powerful tool for medicinal chemists.[1] Its incorporation, particularly in place of more metabolically labile groups like gem-dimethyl or carbonyls, can profoundly enhance a compound's ADME profile.

Key Physicochemical and Pharmacokinetic Benefits:

  • Enhanced Solubility: The oxetane oxygen acts as a strong hydrogen bond acceptor, improving aqueous solubility, a critical factor for oral bioavailability.

  • Metabolic Stability: The rigid, strained ring is generally more resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to more flexible aliphatic chains or other cyclic ethers like tetrahydrofurans.[2] This often translates to lower clearance and a longer in vivo half-life.[3]

  • Reduced Lipophilicity: Oxetanes can effectively lower a molecule's lipophilicity (LogD), which can mitigate issues related to promiscuity, off-target toxicity, and poor solubility.[1]

  • Improved Permeability & Reduced Efflux: The distinct three-dimensional vector of the oxetane can disrupt molecular planarity, which may reduce recognition by efflux transporters such as P-glycoprotein (P-gp), leading to improved cell permeability and better drug exposure.

  • Basicity Attenuation: When substituted on a nitrogen atom, the oxetane motif can lower the amine's pKa, a useful strategy for reducing hERG inhibition and improving oral absorption.[1]

G cluster_props Oxetane Moiety cluster_adme Improved ADME Outcomes Prop1 Polarity & H-Bond Acceptor ADME1 Higher Aqueous Solubility Prop1->ADME1 Prop2 Metabolic Resistance ADME2 Lower Metabolic Clearance Prop2->ADME2 Prop3 3D Vector ADME3 Better Permeability / Lower Efflux Prop3->ADME3 Prop4 Lower Lipophilicity ADME4 Favorable Safety Profile (e.g., hERG) Prop4->ADME4

Caption: Relationship between oxetane properties and ADME outcomes.

Comparative In Vitro ADME Profile

The following table presents a typical comparison between a hypothetical this compound derivative (Compound OX) and a structurally similar non-oxetane analogue (Compound C). The data illustrates the common improvements observed upon oxetane incorporation.

Table 1: Comparative In Vitro ADME Data

ParameterCompound OX (Oxetane Derivative)Compound C (Carbonyl Analogue)Scientific Rationale & Significance
Aqueous Solubility (µM, pH 7.4) 12515The oxetane's polarity enhances solubility, aiding formulation and absorption.[1]
LogD (pH 7.4) 1.82.9Reduced lipophilicity often correlates with a better off-target profile and safety.[1]
Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) 10.24.5Good permeability suggests high potential for oral absorption.
Efflux Ratio (Papp, B→A / A→B) 1.33.8A low ratio (<2) indicates the compound is not a significant P-gp substrate.
Human Microsomal Stability (t½, min) > 9022High stability predicts lower hepatic clearance and longer half-life in vivo.[2][3]
Plasma Protein Binding (Human, %) 8897Lower binding increases the free fraction of the drug available to exert its effect.
CYP3A4 Inhibition (IC₅₀, µM) > 508.1Low potential for drug-drug interactions mediated by this key metabolic enzyme.[3]

Core Experimental Methodologies

Accurate and reproducible in vitro ADME data is the foundation of effective drug design.[4] The following sections detail the standard operating procedures for the key assays used to generate the data in Table 1.

Caco-2 Permeability and Efflux Assay

Trustworthiness: This assay is the industry gold standard for predicting intestinal absorption and identifying substrates of efflux transporters. The integrity of the cell monolayer is validated by measuring Transepithelial Electrical Resistance (TEER) and Lucifer Yellow flux.

Experimental Workflow:

G cluster_prep Cell Culture cluster_assay Permeability Measurement cluster_analysis Quantification & Calculation seed Seed Caco-2 cells on Transwell inserts (0.4 µm pore) culture Culture for 21 days to form a polarized monolayer seed->culture validate Validate monolayer integrity (TEER & Lucifer Yellow) culture->validate wash Wash monolayer with pre-warmed HBSS buffer validate->wash add_compound Add test compound (e.g., 10 µM) to donor chamber (Apical or Basolateral) incubate Incubate at 37°C for 2 hours sample Collect samples from donor and receiver chambers quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate_papp Calculate Papp (Apparent Permeability) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER = Papp B→A / Papp A→B) calculate_papp->calculate_er

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Step-by-Step Protocol:

  • Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and cultured for 21 days to allow differentiation into a polarized monolayer mimicking the intestinal epithelium.

  • Monolayer Validation: Before the assay, monolayer integrity is confirmed by measuring TEER (must be >200 Ω·cm²) and checking the flux of the paracellular marker Lucifer Yellow (<1%).

  • Assay Setup: The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Permeability (A→B): The test compound (e.g., 10 µM) is added to the apical (A, upper) chamber. The basolateral (B, lower) chamber contains fresh HBSS.

  • Efflux (B→A): In a separate set of wells, the test compound is added to the basolateral chamber, and the apical chamber contains fresh buffer.

  • Incubation & Sampling: Plates are incubated at 37°C for 2 hours. Samples are then taken from both donor and receiver chambers.

  • Analysis: Compound concentrations are determined by LC-MS/MS. The apparent permeability (Papp) is calculated. The efflux ratio (ER) is determined by dividing the Papp (B→A) by the Papp (A→B).

Metabolic Stability in Human Liver Microsomes (HLM)

Expertise & Causality: This assay assesses a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes. A NADPH regenerating system is used to ensure the cofactor for CYP activity is not depleted during the incubation. The rate of disappearance of the parent compound is monitored over time to determine its intrinsic stability.

Experimental Workflow:

G cluster_setup Reaction Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis & Calculation mix Prepare master mix: HLM (0.5 mg/mL) + Test Compound (1 µM) in buffer pre_incubate Pre-incubate mixture at 37°C for 5 min initiate Initiate reaction by adding NADPH regenerating system pre_incubate->initiate aliquot Take aliquots at 0, 5, 15, 30, 60 min initiate->aliquot quench Quench reaction in cold Acetonitrile with Internal Standard centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS plot Plot ln(% remaining) vs. time calculate Calculate half-life (t½) from the slope of the line

Caption: Workflow for the human liver microsomal stability assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the reaction mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Each aliquot is immediately added to a quenching solution of cold acetonitrile containing an analytical internal standard (e.g., warfarin or labetalol).

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Calculation: The percentage of compound remaining at each time point is calculated relative to the 0-minute time point. The natural log of this percentage is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½).

Conclusion and Future Directions

The strategic incorporation of the this compound scaffold and its derivatives provides a robust platform for developing drug candidates with superior ADME properties. The oxetane moiety consistently delivers improvements in aqueous solubility, metabolic stability, and permeability while mitigating risks such as CYP inhibition and transporter-mediated efflux.[1][3] The experimental frameworks detailed in this guide represent self-validating systems that are essential for the iterative process of lead optimization. By employing these assays, drug discovery teams can make data-driven decisions, increasing the efficiency of the discovery pipeline and enhancing the probability of identifying molecules with the potential for clinical success.

References

A Senior Application Scientist's Guide to Oxetane Scaffolds in Drug Discovery: A Comparative Analysis of Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance drug-like properties is a perpetual endeavor. Among the more recent additions to the medicinal chemist's toolkit, the oxetane ring has emerged as a valuable motif for improving the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] This guide provides an in-depth technical comparison of tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate, a key building block for introducing a 3,3-disubstituted oxetane, against common alternative scaffolds. Through a detailed case study and supporting experimental data, we will explore the causal relationships behind its advantageous properties and provide practical methodologies for its application.

The Rise of Oxetanes: More Than Just a Four-Membered Ring

Oxetanes, four-membered cyclic ethers, have garnered significant interest as bioisosteres for commonly used functional groups such as gem-dimethyl and carbonyl groups.[3][4] Their appeal lies in their unique combination of properties:

  • Polarity and Reduced Lipophilicity: The ether oxygen introduces polarity, which can significantly improve aqueous solubility and reduce lipophilicity (LogD) compared to their carbocyclic or alkyl counterparts. This is a critical factor in improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[5][6]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to gem-dimethyl groups, which are prone to oxidative metabolism.[5][7]

  • Three-Dimensionality: The puckered nature of the oxetane ring increases the sp³ character of a molecule, which can lead to improved target binding and selectivity.[3]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity (pKa) of a proximal amine. This is a crucial strategy for mitigating off-target effects, such as hERG channel inhibition, which is a common cause of cardiac toxicity.[8][9]

The 3,3-disubstituted pattern is particularly noteworthy as it is generally more stable than other substitution patterns and does not introduce a new stereocenter, simplifying synthesis and structure-activity relationship (SAR) studies.[3][4] this compound is a versatile building block that provides a convenient handle for incorporating this valuable 3,3-disubstituted amino-oxetane moiety.[10][11]

Case Study: GDC-0349, an mTOR Inhibitor

A compelling example of the strategic use of an oxetane scaffold is the development of GDC-0349, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR).[12][13][14] The mTOR signaling pathway is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer.[12][15]

During the lead optimization process, a precursor to GDC-0349, an analog with an isopropyl group (Compound 1 ), was identified as a potent mTOR inhibitor. However, this compound exhibited significant hERG liability (IC₅₀ = 8.5 μM), a major safety concern, which was attributed to the high basicity of a tertiary amine in the structure (pKa = 7.6).[8][16]

To address this, medicinal chemists at Genentech replaced the isopropyl group with an oxetane moiety, leading to the discovery of GDC-0349 (Compound 2 ).[8][9] This seemingly small change had a profound and positive impact on the molecule's properties.

Comparative Analysis: Oxetane vs. Alternatives

The decision to incorporate an oxetane is best understood by comparing its performance against alternative scaffolds. Here, we compare the oxetane-containing GDC-0349 with its isopropyl-substituted precursor and other common bioisosteres for the piperidine ring, a prevalent motif in drug discovery.

PropertyIsopropyl Analog (Compound 1)Oxetane Analog (GDC-0349, Compound 2)Piperidine Analog (Hypothetical)1-Azaspiro[3.3]heptane Analog (Hypothetical)
mTOR Kᵢ (nM) Potent (specific value not disclosed)3.8[14]VariableVariable
pKa of Proximal Amine 7.65.0[9][17]~8-11[10]9.8[18]
hERG Inhibition IC₅₀ (μM) 8.5[8]>100[8][9]High potential for inhibitionPotentially lower than piperidine
Aqueous Solubility LowerHigher (predicted)[6]Moderate13 µM (for a model compound)[18]
Lipophilicity (LogD) HigherLower (predicted)[5][6]Moderate1.0 (for a model compound)[18]
Metabolic Stability (CLᵢₙₜ) High free plasma clearance[12]~10-fold reduced free plasma clearance[13][16]Variable, often susceptible to oxidation[2]32 µL/min/mg (for a model compound)[18]

Table 1: Comparative data for GDC-0349, its precursor, and hypothetical alternative scaffolds. The data for piperidine and 1-azaspiro[3.3]heptane analogs are based on general properties and data from model compounds, as direct analogs were not found in the literature.

The data clearly demonstrates the transformative effect of the oxetane moiety. The significant reduction in pKa directly translated to a dramatic decrease in hERG liability, effectively de-risking the molecule for cardiac toxicity.[8][9] Furthermore, the introduction of the polar oxetane ring led to a substantial improvement in metabolic stability, as evidenced by the ~10-fold reduction in free plasma clearance.[13][16]

While piperidine is a widely used scaffold, its inherent basicity often presents a challenge for hERG liability.[2] Azaspiro[3.3]heptanes have been proposed as piperidine bioisosteres with potentially improved properties, including metabolic stability.[1][18] However, the pKa of 1-azaspiro[3.3]heptane remains relatively high, suggesting it may not be as effective as the oxetane in mitigating basicity-driven off-target effects.[18]

Experimental Workflows and Protocols

To provide a practical context for this guide, we present detailed, step-by-step methodologies for key experiments relevant to the evaluation of compounds like GDC-0349 and its analogs.

Synthesis of an Oxetane-Containing Scaffold

While the exact, detailed synthesis of GDC-0349 is proprietary, a representative synthesis of a 3-amino-3-substituted oxetane building block can be conceptualized based on known methods. The synthesis of this compound would likely start from 3-oxetanone.

Synthesis_Workflow start 3-Oxetanone step1 Strecker Reaction (e.g., TMSCN, amine) start->step1 1. step2 Hydrolysis of Nitrile step1->step2 2. step3 Amine Protection (Boc) step2->step3 3. step4 Carboxylic Acid Reduction step3->step4 4. step5 Alcohol to Amine Conversion step4->step5 5. step6 Final Product step5->step6 6.

Caption: A representative synthetic workflow for a 3-amino-3-substituted oxetane.

Protocol: Synthesis of a 3-Amino-3-substituted Oxetane Building Block

  • Strecker Reaction: To a solution of 3-oxetanone in a suitable solvent (e.g., methanol), add an amine (e.g., benzylamine) and trimethylsilyl cyanide (TMSCN). Stir the reaction at room temperature until completion. This forms the α-aminonitrile.

  • Nitrile Hydrolysis: Treat the α-aminonitrile with a strong acid (e.g., concentrated HCl) at elevated temperature to hydrolyze the nitrile to a carboxylic acid.

  • Amine Protection: Protect the secondary amine with a suitable protecting group, such as a Boc group, using di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) in a solvent like dichloromethane (DCM).

  • Carboxylic Acid Reduction: Reduce the carboxylic acid to a primary alcohol using a reducing agent such as lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH₃·THF).

  • Alcohol to Amine Conversion: Convert the alcohol to a leaving group (e.g., a tosylate or mesylate) and then displace it with an amine source (e.g., sodium azide followed by reduction, or through a Gabriel synthesis).

  • Final Deprotection/Protection: Selectively deprotect and re-protect the amino groups as needed to yield the desired this compound.

In Vitro ADME/Tox Assays

The following are standardized protocols for assessing key drug-like properties.

1. hERG Inhibition Assay (Automated Patch-Clamp)

This assay is crucial for assessing the risk of cardiac arrhythmia.

hERG_Assay_Workflow cell_prep Cell Preparation (hERG-expressing cell line) patch_clamp Whole-Cell Patch-Clamp (Automated system) cell_prep->patch_clamp voltage_protocol Apply Voltage Protocol (e.g., CiPA protocol) patch_clamp->voltage_protocol compound_app Compound Application (Multiple concentrations) voltage_protocol->compound_app data_acq Data Acquisition (Measure tail current) compound_app->data_acq data_analysis Data Analysis (Calculate % inhibition, IC₅₀) data_acq->data_analysis

Caption: Workflow for an automated patch-clamp hERG assay.

Protocol:

  • Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the human hERG channel. Culture cells under standard conditions (37°C, 5% CO₂).

  • Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension.

  • Electrophysiology: Use an automated patch-clamp system. Load the cell suspension and intracellular/extracellular solutions.

  • Voltage Protocol: Apply a voltage-clamp protocol to elicit the hERG current. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current, which is the primary endpoint.[1]

  • Compound Application: After establishing a stable baseline current, apply the test compound at increasing concentrations. A positive control (e.g., dofetilide) should be included.

  • Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Fit the concentration-response data to a suitable equation to determine the IC₅₀ value.[1]

2. Caco-2 Permeability Assay

This assay predicts intestinal absorption of a compound.

Protocol:

  • Cell Culture: Seed Caco-2 cells onto permeable filter supports in a multi-well plate and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • For apical-to-basolateral (A-to-B) transport, add the test compound to the apical side and collect samples from the basolateral side at various time points.

    • For basolateral-to-apical (B-to-A) transport, add the test compound to the basolateral side and collect samples from the apical side.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) can be determined to assess if the compound is a substrate of efflux transporters like P-glycoprotein.[2][3][6][18][19]

3. Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the liver.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or mouse), a NADPH-regenerating system, and buffer in a 96-well plate.[4][7][20]

  • Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).[4][7][20]

Conclusion

The case of GDC-0349 provides a clear and compelling demonstration of the power of the oxetane scaffold in modern drug discovery. The strategic incorporation of a 3,3-disubstituted oxetane, facilitated by building blocks like this compound, can effectively address significant liabilities such as hERG inhibition by modulating the basicity of proximal amines. Furthermore, this modification can concurrently improve metabolic stability and other key physicochemical properties. While other scaffolds such as piperidine and its bioisosteres have their place, the unique electronic properties of the oxetane ring offer a distinct advantage in specific contexts. As medicinal chemists continue to explore novel chemical space, the judicious use of oxetane-containing building blocks will undoubtedly play an increasingly important role in the design of safer and more effective medicines.

References

Analytical methods for confirming the purity of "Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Confirming the Purity of Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This compound, a key building block featuring a strained oxetane ring and a Boc-protected amine, presents unique analytical challenges. Its purity directly influences the outcome of subsequent synthetic transformations and the impurity profile of the final drug substance. This guide provides an in-depth comparison of analytical methodologies for the robust confirmation of its purity, supported by experimental insights and data.

The validation of analytical methods is a critical component of pharmaceutical quality assurance, ensuring that the data generated are reliable, precise, and accurate.[1][2][3][4] This is particularly crucial for impurity profiling, where even minute quantities of by-products, starting materials, or degradants can have significant biological effects.[1]

The Analytical Imperative: Why Purity Matters

The structural features of this compound—a primary amine, a carbamate, and a four-membered oxetane ring—necessitate a multi-faceted analytical approach. Potential impurities could arise from the synthesis, such as unreacted starting materials, by-products from the formation of the oxetane ring, or side reactions involving the Boc-protecting group.[5][6][7][8] Degradation products may also be present, particularly given the inherent strain in the oxetane ring.

A comprehensive purity assessment, therefore, must not only quantify the main component but also identify and quantify any potential impurities. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy in achieving this.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is contingent on the specific information required. For routine purity checks, HPLC with UV detection may suffice. However, for comprehensive impurity profiling and structural elucidation, a combination of LC-MS and NMR is indispensable.

Parameter High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative NMR (qNMR)
Principle Separation based on polarity and partitioning between a stationary and mobile phase.[9]Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry for identification.[10]Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[9]
Primary Use Quantification of the main component and non-volatile impurities.[9]Identification and quantification of impurities, including those without a UV chromophore.Absolute purity determination without a specific reference standard of the analyte.[9]
Strengths Robust, reproducible, and widely available.High sensitivity and specificity; provides molecular weight information.[11]Primary analytical method; high precision and accuracy.
Limitations Requires a chromophore for UV detection; co-eluting impurities may go undetected.Ionization efficiency can vary between compounds; quantification requires appropriate standards.Lower sensitivity than LC-MS; requires a high-field NMR spectrometer.

Experimental Protocols and Data

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[9] For a molecule like this compound, a reversed-phase C18 column is a suitable choice.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

      • 0-20 min, 5-95% B

      • 20-25 min, 95% B

      • 25-26 min, 95-5% B

      • 26-30 min, 5% B[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.[9]

    • Detection: UV at 210 nm (for carbamate end absorption).[9]

    • Injection Volume: 10 µL.[9]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[9]

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

Caption: Workflow for HPLC purity determination.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) provides crucial information about the molecular weight of each component. The instability of Boc-protected amines under some MS conditions can be a challenge, as they can undergo McLafferty rearrangement.[10][12] However, modern soft ionization techniques like electrospray ionization (ESI) can often detect the protonated molecule.

Experimental Protocol:

  • Instrumentation: LC-MS system with an ESI source.

  • Chromatographic Conditions: Same as the HPLC method.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Data Interpretation: The mass spectrum of each peak is analyzed to determine the molecular weight of the corresponding component. This data, combined with knowledge of the synthetic route, can help in the structural elucidation of impurities. The predicted monoisotopic mass for the protonated molecule [M+H]+ is 203.13902 Da.[13]

Logical Flow for Impurity Identification with LC-MS

LCMS_Logic start HPLC Peak Detected ms_analysis Acquire Mass Spectrum start->ms_analysis determine_mw Determine Molecular Weight (m/z) ms_analysis->determine_mw propose_structure Propose Impurity Structure determine_mw->propose_structure confirm_structure Confirm Structure (e.g., with NMR) propose_structure->confirm_structure

Caption: Logical flow for impurity identification.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary ratio method of measurement that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[9]

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters:

    • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals.

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[9]

  • Sample Preparation:

    • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Accurately weigh a slightly larger amount of the this compound sample into the same NMR tube.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6).

Data Interpretation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Characteristic ¹H NMR signals for the Boc group appear around 1.4 ppm (singlet, 9H).[14][15]

Chiral Purity Assessment

For many pharmaceutical applications, the stereochemistry of a molecule is critical. If the synthesis of this compound has the potential to introduce chiral centers, an assessment of chiral purity is necessary. Chiral HPLC is the most common technique for this purpose.

Experimental Protocol for Chiral HPLC:

  • Instrumentation: HPLC system with a UV or chiral detector.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives.[16][17]

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific CSP.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled.

    • Detection: UV at an appropriate wavelength.

Data Interpretation: The enantiomeric excess (ee%) is calculated by comparing the peak areas of the two enantiomers.

Conclusion

Confirming the purity of this compound requires a strategic and multi-pronged analytical approach. While HPLC provides a robust method for routine purity assessment, the combination of LC-MS and qNMR offers a more comprehensive understanding of the compound's impurity profile and absolute purity. For applications where stereochemistry is a factor, chiral HPLC is an essential tool. The adoption of these validated analytical methods is fundamental to ensuring the quality and consistency of this important building block in the drug development pipeline, ultimately contributing to the safety and efficacy of new medicines.[2][4]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. Tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate, a key building block in modern medicinal chemistry, requires meticulous handling from acquisition to disposal. This guide provides a procedural framework for its safe disposal, grounded in established chemical safety principles and regulatory standards. The ultimate authority for handling any chemical is its specific Safety Data Sheet (SDS); this guide synthesizes best practices for carbamates and heterocyclic compounds where a specific SDS may not be readily available.

Foundational Step: Hazard Assessment and Characterization

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive toxicological profile for this compound is not widely published, we can infer its likely hazard profile by examining structurally related carbamates and amino-heterocyclic compounds.

Inferred Hazard Profile:

  • Skin and Eye Irritation: Many carbamate derivatives are known to cause skin irritation and serious eye irritation or damage[1][2][3][4]. Direct contact must be avoided.

  • Respiratory Irritation: Inhalation of dusts or aerosols may cause respiratory tract irritation[1][4].

  • Harmful if Swallowed: Acute oral toxicity is a potential concern with related compounds[4].

The first and most critical step is to consult the manufacturer-provided Safety Data Sheet (SDS) . This document contains specific information on hazards, handling, and disposal. In its absence, the compound must be treated as hazardous waste, adhering to the most stringent applicable protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the inferred hazards, a robust selection of PPE is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE and training for all personnel handling hazardous chemicals[5][6].

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166[7].Protects against accidental splashes of the compound or solvents used during cleanup.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use[8].Prevents skin contact, which can lead to irritation or absorption.
Body Protection A standard laboratory coat. For significant spill cleanup, a chemically resistant apron or suit is advised.Protects clothing and skin from contamination.
Respiratory Use in a certified chemical fume hood. For spill cleanup outside a hood, use an approved respirator[1][8].Prevents inhalation of potentially irritating or harmful dusts and vapors.

Waste Segregation and Containment: Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe laboratory practice. Commingling incompatible waste streams can lead to dangerous chemical reactions[9][10]. This compound waste should never be mixed with other waste streams without first verifying compatibility.

Step-by-Step Containment Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable hazardous waste container. The container must be made of a material compatible with the chemical and any solvents used (e.g., High-Density Polyethylene - HDPE).

  • Labeling: The label must be filled out completely, including the full chemical name: "this compound". Do not use abbreviations or chemical formulas[9]. Indicate the associated hazards (e.g., "Irritant").

  • Segregation: This waste stream should be classified as non-halogenated organic solid waste or, if in solution, non-halogenated organic liquid waste . Keep it separate from:

    • Strong oxidizing agents[7].

    • Strong acids and bases[5].

    • Halogenated waste.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat or direct sunlight, and within secondary containment to mitigate spills[5][9].

Core Disposal Procedures

Disposal methods vary based on the nature and quantity of the waste. Under no circumstances should this chemical be disposed of down the drain[7][8][11].

Procedure 4.1: Disposal of Contaminated Labware and PPE
  • Decontamination: Whenever possible, decontaminate reusable labware (e.g., glassware) by rinsing with a suitable solvent (such as ethanol or acetone) in a chemical fume hood.

  • Rinsate Collection: The solvent rinsate is now considered hazardous waste and must be collected in a designated, labeled container for liquid organic waste.

  • Solid Waste Collection: Place all contaminated disposable items—including gloves, weigh boats, pipette tips, and paper towels—into the designated solid hazardous waste container.

Procedure 4.2: Disposal of Bulk/Unused Material

The primary and only acceptable method for disposing of bulk or surplus this compound is through a licensed professional waste disposal service[8].

  • Collection: Ensure the material is in its original or a suitable, properly labeled, and securely sealed container.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup[9]. The EHS office will coordinate with a licensed contractor for disposal.

  • Method of Destruction: The standard and recommended method for the final destruction of carbamate waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like nitrogen oxides (NOx)[8][12].

Procedure 4.3: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor[1][5].

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the full PPE ensemble as described in Section 2.

  • Contain and Absorb: For a solid spill, carefully sweep up the material to avoid creating dust and place it in the hazardous waste container[8]. For a solution, cover with an inert absorbent material (e.g., vermiculite, sand, or diatomite)[1][11][13].

  • Collect Waste: Scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels. All cleaning materials are considered hazardous waste and must be disposed of accordingly.

  • Report: Report the spill to your EHS office, as required by institutional policy.

Regulatory Framework

The disposal of this compound falls under federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[14][15][16]. Carbamate wastes are specifically listed and have defined treatment standards before they can be land-disposed, further reinforcing the necessity of professional disposal, typically via incineration[12][14].

Visual Guide: Disposal Decision Workflow

The following diagram outlines the decision-making process for segregating waste generated from procedures involving this compound.

G cluster_types Identify Waste Type cluster_actions Execute Protocol cluster_disposal Final Containment & Disposal start Waste Generated spill Accidental Spill bulk Bulk / Unused Reagent ppe Contaminated PPE (Gloves, Wipes, etc.) glassware Contaminated Glassware spill_action Follow Spill Protocol (4.3) Absorb with inert material spill->spill_action bulk_action Secure in original or labeled container bulk->bulk_action ppe_action Directly place in container ppe->ppe_action glassware_action Rinse with appropriate solvent (e.g., Acetone, Ethanol) glassware->glassware_action solid_waste Hazardous Solid Waste Container (Non-Halogenated) spill_action->solid_waste bulk_action->solid_waste ppe_action->solid_waste liquid_waste Hazardous Liquid Waste Container (Non-Halogenated) glassware_action->liquid_waste Collect Rinsate ehs_pickup Arrange EHS Pick-up for Licensed Incineration solid_waste->ehs_pickup liquid_waste->ehs_pickup

Caption: Decision workflow for proper waste stream segregation.

References

Personal protective equipment for handling Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate

This document provides essential safety protocols for handling this compound (CAS No. 1622091-60-4). As a specialized reagent in drug development and chemical synthesis, its unique structure—incorporating an oxetane ring, a primary amine, and a tert-butyl carbamate (Boc) protecting group—necessitates a rigorous and informed approach to safety. This guide moves beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, ensuring that best practices become second nature in your laboratory.

Hazard Identification and Core Risk Assessment

This compound is classified with specific, known hazards. However, as with many research chemicals, a comprehensive toxicological profile is not available. Therefore, the fundamental principle of laboratory safety—to treat all compounds of unknown toxicity as potentially hazardous—must be strictly applied[1]. The primary known risks associated with this compound are irritation to the skin, eyes, and respiratory system[2][3].

The causality for these hazards stems from its chemical structure. The primary amine group can be basic and reactive, contributing to skin and eye irritation, similar to other amino compounds[4][5]. The oxetane ring, a strained four-membered ether, can be susceptible to ring-opening reactions, although it is generally more stable than aziridines or epoxides. The carbamate moiety itself warrants careful handling, as related carbamate compounds can be absorbed through the skin[6].

Table 1: GHS Hazard and Precautionary Statements [2][3]

Category Code Statement
Hazard Statements H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P304+P340 IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
P405 Store locked up.

| | P501 | Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE) Protocol

Engineering controls, such as fume hoods, are the first and most critical line of defense[6]. However, a robust PPE strategy is mandatory to provide a final barrier against exposure. The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed[7].

Table 2: Mandatory PPE for Handling this compound

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 (US) or EN166 (EU) standards. A face shield should be worn over goggles during procedures with a high risk of splashing[6][8]. Protects against splashes and airborne particles that can cause serious eye irritation or damage[2][9]. A face shield provides a broader barrier for the entire face[10].
Skin Protection - Gloves Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves for tears or degradation before each use. Double-gloving is recommended for handling larger quantities[6][7]. Prevents direct skin contact, a primary route of exposure. Carbamates can potentially be absorbed through the skin, and this compound is a known skin irritant[2][6].
Skin Protection - Body A standard laboratory coat is the minimum requirement. For procedures involving larger quantities (>10g) or increased splash potential, a chemical-resistant apron or disposable coveralls should be worn over the lab coat[6][11]. Provides a necessary barrier to prevent contamination of personal clothing and skin. Contaminated work clothing should not be allowed out of the workplace[12].
Respiratory Protection Not typically required when handling small quantities inside a certified chemical fume hood. If dust or aerosols may be generated, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 filter for dusts) is mandatory[12][13]. Protects against inhalation of the compound, which may cause respiratory irritation[2]. Engineering controls are the primary method of exposure control; respirators are used when these are insufficient or unavailable[6].

| Footwear | Closed-toe shoes made of a non-porous material. Safety footwear is recommended in areas where chemicals are stored or used[8][14]. | Protects feet from spills. Perforated shoes, sandals, or cloth shoes offer no protection against chemical spills[8]. |

PPE Donning and Doffing Workflow

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination. Always assume the exterior of your PPE is contaminated after handling the chemical.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat / Gown d2 2. Mask / Respirator d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves (Peel off) d4->f1 Begin Work f2 2. Goggles / Face Shield (Handle by straps) f1->f2 f3 3. Lab Coat / Gown (Roll inside out) f2->f3 f4 4. Mask / Respirator (Handle by straps) f3->f4 wash Wash Hands Thoroughly f4->wash Proceed to

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Engineering Controls & Safe Handling Protocol

Adherence to established safe laboratory practices is the foundation of chemical safety. Engineering controls are designed to isolate you from the hazard, while specific work practices minimize the risk of accidental exposure[1].

Primary Engineering Controls:

  • Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure[4][12].

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly[12].

Step-by-Step Handling Protocol
  • Preparation: Before beginning, read and understand the Safety Data Sheet (SDS)[2]. Ensure all necessary PPE, spill cleanup materials, and waste containers are ready. Clearly label all vessels[1].

  • Pre-Handling: Don all required PPE in the correct sequence as outlined in the diagram above.

  • Aliquotting/Weighing: Perform all transfers of the solid compound within a fume hood. Use tools (spatulas, weigh boats) that are dedicated or properly decontaminated. Avoid creating dust.

  • During Reaction: Keep the fume hood sash at the lowest practical height. Keep containers tightly closed when not in use[2][15].

  • Post-Handling: Decontaminate the work area and any equipment used.

  • PPE Removal: Doff PPE in the correct sequence to avoid contaminating yourself.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete[1][2]. Do not eat, drink, or smoke in the laboratory[15].

Handling_Workflow prep 1. Pre-Op - Review SDS - Assemble PPE & Spill Kit don 2. Don PPE (Correct Sequence) prep->don hood 3. Work in Fume Hood - Weigh & Transfer - Set up Reaction don->hood ops 4. During Operation - Keep Containers Closed - Minimize Sash Height hood->ops decon 5. Post-Op Cleanup - Decontaminate Surfaces - Prepare Waste ops->decon doff 6. Doff PPE (Correct Sequence) decon->doff wash 7. Personal Hygiene - Wash Hands Thoroughly doff->wash

Caption: Step-by-step workflow for the safe handling of the chemical.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident[1].

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or absorbent pads[2][5].

    • Gently sweep or scoop the material into a clearly labeled, sealable container for hazardous waste disposal[15].

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Skin Contact:

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[3][5].

    • Wash the area with soap and water[2].

    • Seek medical attention if irritation develops or persists[2][3].

  • Eye Contact:

    • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[3].

    • Remove contact lenses if present and easy to do[2].

    • Seek immediate medical attention[3].

  • Inhalation:

    • Move the affected person to fresh air immediately[2][3].

    • If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled)[16].

    • Seek immediate medical attention[3].

Storage and Disposal

Proper storage and disposal are critical for ensuring long-term laboratory safety and environmental protection.

Storage:

  • Store in a tightly sealed container to prevent moisture ingress and contamination[2][15].

  • Keep in a cool, dry, and well-ventilated area[2].

  • Store away from incompatible materials, particularly strong oxidizing agents[4][17].

  • The storage area should be secured and locked, as indicated by precautionary statements[2][3][15].

Disposal:

  • All waste, including contaminated consumables (gloves, weigh boats, absorbent pads) and residual chemical, must be treated as hazardous waste[17].

  • Dispose of waste in properly labeled, sealed containers.

  • Do not dispose of this chemical down the drain or in general trash[2][17].

  • All disposal must be conducted through an approved hazardous waste disposal company, in strict accordance with all local, regional, and national regulations[2][16].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate
Reactant of Route 2
Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.